molecular formula C5H8O3 B041076 Methyl 2-oxobutanoate CAS No. 3952-66-7

Methyl 2-oxobutanoate

Cat. No.: B041076
CAS No.: 3952-66-7
M. Wt: 116.11 g/mol
InChI Key: XPIWVCAMONZQCP-UHFFFAOYSA-N
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Description

Methyl 2-oxobutanoate is a versatile keto ester that serves as a valuable building block in organic synthesis and chemical research. Its structure, featuring both a highly reactive α-keto ester moiety and a methyl ester group, makes it a crucial precursor for the synthesis of a wide range of complex molecules. Researchers utilize this compound in the preparation of heterocyclic compounds, various amino acid analogs, and advanced pharmaceutical intermediates. Its mechanism of action in reactions often involves nucleophilic addition at the carbonyl group or deprotonation at the alpha position to form enolates, which can undergo aldol, alkylation, and other carbon-carbon bond-forming reactions. Furthermore, this compound finds significant application in flavor and fragrance research, where it is studied for its role as a key component in the synthesis of strawberry, rum, and other fruit-like aroma compounds. Supplied as a high-purity reagent, it is essential for method development, catalysis studies, and exploring new synthetic pathways in medicinal and combinatorial chemistry. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIWVCAMONZQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337853
Record name Methyl 2-oxobutanoate
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3952-66-7
Record name Methyl 2-oxobutanoate
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Record name Methyl 2-oxobutyrate
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Record name 2-Ketobutyric acid methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Oxobutanoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxobutanoate (B1229078), a keto ester of significant interest in synthetic and metabolic research, serves as a versatile building block for complex organic molecules and is closely linked to amino acid metabolism. This technical guide provides a comprehensive overview of its chemical properties, structural features, and relevant experimental methodologies. Detailed protocols for its synthesis, purification, and analysis are presented, alongside a summary of its biological relevance. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

Methyl 2-oxobutanoate is a colorless liquid with a chemical formula of C₅H₈O₃.[1] It is characterized by the presence of both a ketone and a methyl ester functional group.

Structure

The structure of this compound consists of a four-carbon chain with a ketone group at the second carbon (C2) and a methyl ester at the first carbon (C1).

  • Molecular Formula: C₅H₈O₃[1]

  • IUPAC Name: this compound

  • Synonyms: Methyl 2-ketobutyrate, 2-Oxobutyric acid methyl ester[2]

  • SMILES: CCC(=O)C(=O)OC[3]

  • InChI Key: XPIWVCAMONZQCP-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Weight 116.12 g/mol [3]
Boiling Point 146.88 °C (estimated)[4]
Melting Point Not available
Density Not available
Flash Point 50 °C (122 °F)[3]
Solubility Soluble in water (2.59 x 10⁵ mg/L at 25 °C, estimated)[4]

Experimental Protocols

Synthesis: Fischer Esterification of 2-Oxobutanoic Acid

This compound can be synthesized via the Fischer esterification of 2-oxobutanoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[5][6]

Materials:

  • 2-Oxobutanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-oxobutanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 equivalents) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

G cluster_synthesis Synthesis Workflow reactants 2-Oxobutanoic Acid + Methanol catalyst H₂SO₄ (catalyst) reactants->catalyst Add reflux Reflux catalyst->reflux Heat workup Aqueous Workup (H₂O, NaHCO₃, Brine) reflux->workup Cool & Extract drying Drying (MgSO₄) workup->drying evaporation Solvent Evaporation drying->evaporation product Crude Methyl 2-Oxobutanoate evaporation->product

Synthesis of this compound.
Purification: Fractional Distillation

Crude this compound can be purified by fractional distillation to remove any remaining starting materials, byproducts, and solvent.[7][8]

Materials:

  • Crude this compound

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Set up the fractional distillation apparatus. Ensure the fractionating column is packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Heat the flask gently using a heating mantle.

  • Monitor the temperature at the top of the fractionating column.

  • Collect the fraction that distills at the boiling point of this compound (approximately 147 °C at atmospheric pressure).

  • For higher purity, a multi-stage fractional distillation can be employed.[8]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., DB-5ms or equivalent).

GC Conditions (suggested):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split or splitless.

MS Conditions (suggested):

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (116.12 g/mol ) and a fragmentation pattern characteristic of its structure.

Biological Relevance and Signaling Pathways

While there is limited direct evidence of this compound's involvement in signaling pathways, its biological significance is primarily understood through its hydrolysis product, 2-oxobutanoate (also known as alpha-ketobutyrate). 2-Oxobutanoate is a key metabolic intermediate in the degradation of several amino acids, most notably threonine and methionine.[9][10][11]

Threonine and 2-Oxobutanoate Degradation Pathway

2-Oxobutanoate is a central molecule in the catabolism of threonine. The degradation of 2-oxobutanoate occurs in the mitochondria and involves a series of enzymatic reactions that ultimately lead to the production of succinyl-CoA, an intermediate in the citric acid cycle.[9][12]

The key steps in this pathway are:

  • Oxidative Decarboxylation: 2-oxobutanoate is converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex.[9][12]

  • Carboxylation: Propionyl-CoA is carboxylated to form D-methylmalonyl-CoA by propionyl-CoA carboxylase.[12]

  • Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

  • Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase.[12]

G cluster_pathway 2-Oxobutanoate Degradation Pathway Threonine Threonine Oxobutanoate 2-Oxobutanoate Threonine->Oxobutanoate Threonine Dehydratase PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA BCKDH Complex MethylmalonylCoA_D D-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA_D Propionyl-CoA Carboxylase MethylmalonylCoA_L L-Methylmalonyl-CoA MethylmalonylCoA_D->MethylmalonylCoA_L Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA MethylmalonylCoA_L->SuccinylCoA Methylmalonyl-CoA Mutase TCA Citric Acid Cycle SuccinylCoA->TCA

Metabolic pathway of 2-oxobutanoate.

This metabolic pathway highlights the role of 2-oxobutanoate in cellular energy production and its connection to amino acid catabolism. The biological activity of this compound in cellular systems is likely preceded by its hydrolysis to 2-oxobutanoate.

References

The Metabolic Pathway of 3-Methyl-2-Oxobutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] Its metabolism is a key intersection in amino acid and energy homeostasis, and dysregulation of this pathway is centrally implicated in the pathophysiology of Maple Syrup Urine Disease (MSUD).[3][4] This technical guide provides a comprehensive overview of the metabolic pathway of 3-methyl-2-oxobutanoic acid, including its enzymatic transformations, regulatory mechanisms, and associated disease states. Detailed experimental protocols for the analysis of key enzymes and metabolites are provided, along with quantitative data to support researchers and drug development professionals in this field.

The Core Metabolic Pathway

The catabolism of valine to 3-methyl-2-oxobutanoic acid and its subsequent conversion is a multi-step process primarily occurring within the mitochondria of various tissues, including skeletal muscle, liver, brain, and kidneys.[5][6]

The initial step in valine degradation is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) .[5] This enzyme transfers the amino group from valine to α-ketoglutarate, yielding glutamate (B1630785) and 3-methyl-2-oxobutanoic acid. There are two main isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[5]

The subsequent and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxobutanoic acid to isobutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large multi-enzyme complex located on the inner mitochondrial membrane.[3][7] This is the rate-limiting step in the catabolism of all three BCAAs.[8] The BCKDH complex is structurally and functionally related to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[9] It consists of three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide (B1198117) dehydrogenase (E3).[8]

From isobutyryl-CoA, a series of enzymatic reactions leads to the formation of propionyl-CoA, which can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle for energy production.[5]

Metabolic_Pathway cluster_transamination Mitochondria / Cytosol cluster_decarboxylation Mitochondria Valine Valine KIV 3-Methyl-2-oxobutanoic acid (α-Ketoisovaleric acid) Valine->KIV Transamination BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) aKG α-Ketoglutarate Glu Glutamate aKG->Glu IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA Oxidative Decarboxylation BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA Further Metabolism SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Caption: Metabolic pathway of 3-methyl-2-oxobutanoic acid.

Regulation of the Pathway

The catabolism of 3-methyl-2-oxobutanoic acid is tightly regulated, primarily at the level of the BCKDH complex. This regulation occurs through two main mechanisms:

  • Phosphorylation/Dephosphorylation: The activity of the BCKDH complex is controlled by a dedicated kinase (BCKDH kinase) and phosphatase (BCKDH phosphatase).[10][11] BCKDH kinase phosphorylates the E1α subunit of the complex, leading to its inactivation.[8] Conversely, BCKDH phosphatase dephosphorylates and activates the complex.[8] The activity of the kinase and phosphatase is influenced by various factors, including the levels of BCAAs and their keto acids, hormones like insulin, and the overall energy state of the cell.[10][11]

  • Allosteric Regulation: The BCKDH kinase is allosterically inhibited by the branched-chain α-keto acids themselves, including 3-methyl-2-oxobutanoic acid.[4][11] This creates a feedback mechanism where an accumulation of the keto acids inhibits the kinase, leading to activation of the BCKDH complex and their own degradation.[11]

Regulation_Pathway BCKDH_inactive BCKDH Complex (Inactive, Phosphorylated) BCKDH_active BCKDH Complex (Active, Dephosphorylated) BCKDH_inactive->BCKDH_active Dephosphorylation BCKDH_active->BCKDH_inactive Phosphorylation BCKDH_Kinase BCKDH Kinase BCKDH_Phosphatase BCKDH Phosphatase BCKAs Branched-Chain α-Keto Acids (e.g., 3-Methyl-2-oxobutanoic acid) BCKAs->BCKDH_Kinase Inhibits

Caption: Regulation of the BCKDH complex.

Quantitative Data

The following tables summarize key quantitative data related to the 3-methyl-2-oxobutanoic acid metabolic pathway.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKmVmax/KcatOrganism/TissueReference
Branched-Chain Amino Acid Aminotransferase (BCAT) Valine294.68–359.24 µM-Human Plasma[12]
Isoleucine91.76–95.67 µM-Human Plasma[12]
Leucine (B10760876)196.78–251.24 µM-Human Plasma[12]
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex α-Ketoisovalerate---[1]

Table 2: Concentrations of Valine and its Metabolites in Biological Fluids

MetaboliteConditionFluidConcentration RangeReference
Valine HealthyPlasma143.0 - 287.0 µmol/L[1]
MSUDPlasmaMarkedly elevated[4][13]
3-Methyl-2-oxobutanoic acid HealthyUrine< 2 mmol/mol creatinine[7]
MSUDUrineSignificantly elevated[14][15]
MSUDPlasmaElevated[14][15]
Leucine HealthyPlasma76.7 - 159.5 µmol/L[1]
MSUDPlasma>400 µmol/L (associated with clinical problems)[16]
Isoleucine HealthyPlasma36.4 - 85.0 µmol/L[1]
MSUDPlasmaMarkedly elevated[4][13]
Alloisoleucine HealthyPlasma< 2 µmol/L[17]
MSUDPlasma> 5 µmol/L (diagnostic)[14][15]

Experimental Protocols

Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This protocol describes a spectrophotometric assay to determine BCKDH activity in tissue homogenates by measuring the rate of NADH production.

Materials:

  • Tissue sample (e.g., liver, muscle)

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5, 1 mM MgCl2, 0.2 mM EDTA, 0.2 mM thiamine (B1217682) pyrophosphate, 1 mM NAD+, 0.1 mM Coenzyme A)

  • Substrate: 3-methyl-2-oxobutanoic acid solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Tissue Homogenization: Homogenize the tissue sample on ice in homogenization buffer.

  • Mitochondrial Isolation (Optional but Recommended): Perform differential centrifugation to isolate the mitochondrial fraction, where the BCKDH complex is located.

  • Protein Quantification: Determine the protein concentration of the homogenate or mitochondrial fraction using a standard method (e.g., Bradford or BCA assay).

  • Enzyme Assay: a. In a cuvette, add the assay buffer and the tissue homogenate/mitochondrial fraction. b. Incubate for a few minutes at 37°C to pre-warm the reaction mixture. c. Initiate the reaction by adding the 3-methyl-2-oxobutanoic acid substrate. d. Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Data Analysis: Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Express the enzyme activity as nmol/min/mg of protein.

BCKDH_Assay_Workflow start Start homogenize Homogenize Tissue in Buffer start->homogenize centrifuge Differential Centrifugation (Isolate Mitochondria) homogenize->centrifuge protein_assay Determine Protein Concentration centrifuge->protein_assay prepare_assay Prepare Assay Mix (Buffer, Cofactors) protein_assay->prepare_assay incubate Pre-incubate at 37°C prepare_assay->incubate add_substrate Add 3-Methyl-2-oxobutanoic acid incubate->add_substrate measure_abs Monitor Absorbance at 340 nm add_substrate->measure_abs calculate Calculate BCKDH Activity measure_abs->calculate end End calculate->end

Caption: Workflow for BCKDH activity assay.
Quantification of 3-Methyl-2-oxobutanoic Acid by LC-MS/MS

This protocol outlines a general procedure for the quantification of 3-methyl-2-oxobutanoic acid and other organic acids in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol)

  • LC-MS/MS system (including a suitable column, such as a C18 or HILIC column)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation: a. To a known volume of the biological sample, add the internal standard. b. Add a sufficient volume of ice-cold protein precipitation solvent to precipitate proteins. c. Vortex the mixture and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube. e. The supernatant can be directly injected or further processed (e.g., derivatization) if necessary.

  • LC-MS/MS Analysis: a. Inject the prepared sample onto the LC-MS/MS system. b. Separate the analytes using a suitable chromatographic gradient. c. Detect and quantify the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for 3-methyl-2-oxobutanoic acid and the internal standard.

  • Data Analysis: a. Generate a standard curve using known concentrations of the analyte. b. Determine the concentration of 3-methyl-2-oxobutanoic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Workflow start Start sample_prep Sample Preparation (Add IS, Precipitate Proteins) start->sample_prep centrifuge Centrifuge to Pellet Proteins sample_prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject onto LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect analyze Data Analysis (Standard Curve) detect->analyze end End analyze->end

Caption: Workflow for LC-MS/MS analysis of 3-methyl-2-oxobutanoic acid.

Pathophysiology and Drug Development Implications

A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding α-keto acids, including 3-methyl-2-oxobutanoic acid, in the blood and urine.[4][14] This condition is known as Maple Syrup Urine Disease (MSUD), an autosomal recessive disorder.[4] The accumulation of these compounds is neurotoxic and can lead to severe neurological damage, intellectual disability, and, if untreated, death.[9]

The characteristic sweet odor of the urine in MSUD patients is due to the buildup of these keto acids.[9] Diagnosis is confirmed by the presence of elevated levels of BCAAs, particularly leucine and the pathognomonic marker alloisoleucine, in the plasma.[14][15]

Current treatment for MSUD primarily involves a strict, lifelong diet low in BCAAs. However, this dietary management is challenging, and patients remain at risk of metabolic decompensation during times of illness or stress.

The metabolic pathway of 3-methyl-2-oxobutanoic acid presents several potential targets for drug development:

  • BCKDH Kinase Inhibitors: Small molecules that inhibit BCKDH kinase could lead to the activation of the residual BCKDH complex in MSUD patients, thereby increasing the catabolism of the toxic keto acids.

  • Gene Therapy: Correcting the genetic defects in the genes encoding the subunits of the BCKDH complex is a promising long-term therapeutic strategy.

  • Enzyme Replacement Therapy: Providing a functional BCKDH enzyme could potentially restore the metabolic pathway.

A thorough understanding of the intricacies of the 3-methyl-2-oxobutanoic acid metabolic pathway, its regulation, and the consequences of its dysregulation is essential for the development of novel and effective therapies for MSUD and other related metabolic disorders. This guide provides a foundational resource for researchers and clinicians working towards this goal.

References

The Role of Methyl 2-oxobutanoate in Branched-Chain Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-oxobutanoate (B1229078), also known as α-keto-β-methylvalerate (KMV), is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), isoleucine. Its metabolism is intricately linked with that of other BCAAs, leucine (B10760876) and valine, and their corresponding α-keto acids. Dysregulation of this metabolic pathway is implicated in several pathological conditions, most notably Maple Syrup Urine Disease (MSUD), and is increasingly recognized for its role in metabolic syndrome, type 2 diabetes, and cardiovascular disease. This technical guide provides an in-depth overview of the core aspects of methyl 2-oxobutanoate's role in BCAA metabolism, including quantitative data on metabolite concentrations, detailed experimental protocols for its analysis, and a review of the key signaling pathways involved.

Core Metabolic Pathway: BCAA Catabolism

The breakdown of BCAAs is a multi-step enzymatic process that primarily initiates in the skeletal muscle, with subsequent steps occurring in the liver and other tissues.[1] this compound is a product of the first step in isoleucine catabolism.

Step 1: Reversible Transamination

Isoleucine undergoes a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT). In this reaction, the amino group from isoleucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and this compound (α-keto-β-methylvalerate).[2] There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[3]

Step 2: Irreversible Oxidative Decarboxylation

This compound, along with the α-keto acids derived from leucine (α-ketoisocaproate, KIC) and valine (α-ketoisovalerate, KIV), is then irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[4] This is the rate-limiting step in BCAA catabolism.[5] The reaction converts this compound into 2-methylbutyryl-CoA, which then enters subsequent pathways to ultimately yield acetyl-CoA and propionyl-CoA.[2]

BCAA_Catabolism Isoleucine Isoleucine α-Ketoglutarate α-Ketoglutarate This compound This compound NAD+ NAD+ 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Leucine Leucine α-Ketoisocaproate α-Ketoisocaproate Isovaleryl-CoA Isovaleryl-CoA Valine Valine α-Ketoisovalerate α-Ketoisovalerate Isobutyryl-CoA Isobutyryl-CoA Glutamate Glutamate α-Ketoglutarate->Glutamate NADH + H+ NADH + H+ NAD+->NADH + H+ CoA-SH CoA-SH CO2 CO2 CoA-SH->CO2

Figure 1: Overview of the initial steps of BCAA catabolism.

Quantitative Data

The concentrations of BCAAs and their corresponding α-keto acids, including this compound, are tightly regulated and can fluctuate based on dietary intake, fasting, and disease states.

MetaboliteTissue/FluidConditionConcentration (µM)Reference
Isoleucine Rat BloodStock Diet58 ± 4[6]
Human Plasma (Men)62.0 (58.8–64.6)[7]
Human Plasma (Women)42.0 (39.0–45.2)[7]
This compound (KMV) Rat BloodStock Diet7.1 ± 0.4[6]
Human PlasmaFasting (72h)Significant Increase[8]
Leucine Rat BloodStock Diet99 ± 5[6]
Human Plasma (Men)135.7 (130.3–140.9)[7]
Human Plasma (Women)97.6 (93.4–102.1)[7]
α-Ketoisocaproate (KIC) Rat BloodStock Diet12.4 ± 0.7[6]
Human PlasmaFasting (72h)Significant Increase[8]
Valine Rat BloodStock Diet124 ± 7[6]
Human Plasma (Men)237.1 (216.6–262.9)[7]
Human Plasma (Women)201.8 (196.3–211.3)[7]
α-Ketoisovalerate (KIV) Rat BloodStock Diet7.9 ± 0.5[6]
Human PlasmaFasting (72h)Significant Increase[8]

Table 1: Concentrations of BCAAs and their corresponding α-keto acids in various biological samples. (Values are presented as mean ± SE or median (interquartile range)).

EnzymeSubstrateKmVmaxOrganism/TissueReference
BCAT Leucine~1 mM-Human[9]
Isoleucine~1 mM-Human[9]
Valine~5 mM-Human[9]
α-Ketoglutarate0.6 - 3 mM-Human[9]
3-methyl-2-oxobutanoic acid0.041 ± 0 mM0.91 ± 0.05 U/mgThermoproteus tenax[10]
BCKDH α-Ketoisovalerate---[11]
α-Ketoisocaproate---[11]
α-Keto-β-methylvalerate---[11]

Table 2: Kinetic parameters of key enzymes in BCAA catabolism. (Note: Comprehensive kinetic data for human BCKDH is limited in the provided search results).

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound and other organic acids in biological samples.[12][13]

1. Sample Preparation:

  • To 100 µL of plasma, serum, or tissue homogenate, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Precipitate proteins by adding 400 µL of ice-cold methanol (B129727) or acetonitrile.

  • Vortex vigorously for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Methoximation: To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 60 minutes to protect the keto group.[12]

  • Silylation: After cooling, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Vortex and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.[12]

3. GC-MS Analysis:

  • Gas Chromatograph: Utilize a capillary column suitable for metabolomics (e.g., DB-5ms).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 70-80°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280-300°C).[12]

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification using characteristic ions of the derivatized analyte.

GCMS_Workflow Biological Sample Biological Sample Protein Precipitation Protein Precipitation Biological Sample->Protein Precipitation Add Internal Standard & Cold Solvent Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Derivatization Derivatization Supernatant Evaporation->Derivatization Methoximation & Silylation GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification

Figure 2: General workflow for GC-MS analysis of this compound.
Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

This spectrophotometric assay measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH.[14][15]

1. Tissue Homogenization:

  • Homogenize frozen tissue samples in an ice-cold extraction buffer.

  • Centrifuge the homogenate at a low speed to remove cellular debris.

2. Assay Mixture Preparation:

  • Prepare an assay buffer containing:

    • 50 mM HEPES, pH 7.5

    • 0.4 mM Coenzyme A (CoA)

    • 3 mM NAD+

    • 2 mM Thiamine pyrophosphate (TPP)

    • 2 mM MgCl2

  • Add the tissue homogenate to the assay buffer.

3. Enzymatic Reaction:

  • Initiate the reaction by adding the substrate, α-ketoisovalerate (a general substrate for BCKDH).

  • Incubate at 37°C.

4. Spectrophotometric Measurement:

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • The rate of NADH formation is proportional to the BCKDH activity.

BCKDH_Assay Tissue Homogenate Tissue Homogenate Assay Mixture Assay Mixture Tissue Homogenate->Assay Mixture Add to buffer with CoA, NAD+, TPP, MgCl2 Initiate Reaction Initiate Reaction Assay Mixture->Initiate Reaction Add α-ketoisovalerate Incubation (37°C) Incubation (37°C) Initiate Reaction->Incubation (37°C) Spectrophotometry Spectrophotometry Incubation (37°C)->Spectrophotometry Measure NADH production at 340 nm Calculate Activity Calculate Activity Spectrophotometry->Calculate Activity

Figure 3: Workflow for the spectrophotometric BCKDH activity assay.

Signaling Pathway Involvement

BCAAs and their metabolites, including this compound, are not only metabolic intermediates but also act as signaling molecules, with a particularly significant role in regulating the mTORC1 pathway.

mTORC1 Signaling:

Leucine, and to a lesser extent its α-keto acid, α-ketoisocaproate, are potent activators of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway.[16][17] mTORC1 is a central regulator of cell growth, proliferation, and protein synthesis.[17] Activation of mTORC1 by BCAAs leads to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.[16]

mTORC1_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis promotes (by releasing eIF4E)

Figure 4: Simplified diagram of mTORC1 activation by leucine.

In states of insulin (B600854) resistance, elevated levels of BCAAs and their α-keto acids can lead to chronic activation of mTORC1, which through a negative feedback loop involving S6K1, can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), thereby impairing insulin signaling.[18]

Conclusion

This compound is a pivotal metabolite in isoleucine catabolism, and its concentration and flux are tightly interwoven with the broader network of BCAA metabolism. The analytical methods and experimental protocols detailed in this guide provide a framework for the accurate quantification of this and related metabolites, which is essential for advancing our understanding of their roles in health and disease. The intricate involvement of BCAA metabolites in key signaling pathways like mTORC1 underscores their importance beyond simple energy substrates and highlights their potential as therapeutic targets in a range of metabolic disorders. Further research into the precise regulatory mechanisms and cell-specific metabolism of this compound will be crucial for the development of novel diagnostics and interventions.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-oxobutanoate from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxobutanoate (B1229078), an α-keto ester, is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its versatile structure, featuring adjacent ketone and ester functional groups, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the principal synthetic routes to Methyl 2-oxobutanoate from several key precursors. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its synthesis in a laboratory setting.

Synthetic Pathways and Methodologies

The synthesis of this compound can be achieved through several distinct chemical strategies. The most common and practical approaches, detailed in this guide, include:

  • Oxidation of Methyl 2-hydroxybutanoate (B1229357): A direct and efficient method involving the conversion of a secondary alcohol to a ketone.

  • Esterification of 2-Oxobutanoic Acid: A classic acid-catalyzed reaction to form the methyl ester from the corresponding carboxylic acid.

  • Grignard Reaction with Diethyl Oxalate (B1200264): A carbon-carbon bond-forming reaction to construct the α-keto ester skeleton.

  • Acylation using a Propionyl Precursor: A method involving the introduction of the propionyl group to a suitable C1 synthon.

Synthesis via Oxidation of Methyl 2-hydroxybutanoate

The oxidation of the secondary alcohol, Methyl 2-hydroxybutanoate, presents a straightforward route to this compound. Several established oxidation protocols can be employed, with the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation being two of the most reliable and widely used methods due to their mild reaction conditions and high yields.[1][2]

Reaction Pathway

Methyl 2-hydroxybutanoate Methyl 2-hydroxybutanoate This compound This compound Methyl 2-hydroxybutanoate->this compound Oxidation (e.g., DMP or Swern)

Caption: Oxidation of Methyl 2-hydroxybutanoate.

Quantitative Data
Oxidation MethodOxidizing AgentTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Dess-Martin OxidationDess-Martin Periodinane (DMP)Dichloromethane (B109758) (DCM)Room Temperature1 - 485 - 95[1][3]
Swern OxidationOxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (DCM)-78 to Room Temperature1 - 380 - 95[2]
Experimental Protocols

a) Dess-Martin Oxidation Protocol

Materials:

  • Methyl 2-hydroxybutanoate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-hydroxybutanoate (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the solution in one portion at room temperature.[3]

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture until the solid byproducts dissolve.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure this compound.

b) Swern Oxidation Protocol

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Methyl 2-hydroxybutanoate

  • Triethylamine (Et₃N)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of Methyl 2-hydroxybutanoate (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture, again maintaining the temperature below -65 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis via Esterification of 2-Oxobutanoic Acid

The direct esterification of 2-Oxobutanoic acid with methanol (B129727), catalyzed by a strong acid such as sulfuric acid, is a fundamental and cost-effective method for preparing this compound. This equilibrium-driven reaction, known as Fischer esterification, is typically pushed towards the product by using an excess of the alcohol.[4][5]

Reaction Pathway

2-Oxobutanoic Acid 2-Oxobutanoic Acid This compound This compound 2-Oxobutanoic Acid->this compound CH₃OH, H₂SO₄ (cat.) Fischer Esterification

Caption: Fischer esterification of 2-Oxobutanoic Acid.

Quantitative Data
Reactant 1Reactant 2CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
2-Oxobutanoic AcidMethanol (excess)Sulfuric Acid (catalytic)Reflux (approx. 65°C)4 - 870 - 85[4][5]
Experimental Protocol

Materials:

  • 2-Oxobutanoic Acid

  • Methanol, anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 2-Oxobutanoic Acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether or dichloromethane and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield this compound.

Synthesis via Grignard Reaction with Diethyl Oxalate

This approach involves the nucleophilic addition of an ethyl Grignard reagent, such as ethylmagnesium bromide, to one of the ester groups of diethyl oxalate. This method is effective for constructing the carbon skeleton of the α-keto ester.

Reaction Pathway

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Workup & Esterification Diethyl OxalateEthylmagnesium Bromide Diethyl OxalateEthylmagnesium Bromide Intermediate Adduct Intermediate Adduct Diethyl OxalateEthylmagnesium Bromide->Intermediate Adduct This compound This compound Intermediate Adduct->this compound 1. H₃O⁺ 2. CH₃OH, H⁺

Caption: Synthesis from Diethyl Oxalate and Grignard Reagent.

Quantitative Data
Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Diethyl OxalateEthylmagnesium BromideDiethyl ether or THF0 to Room Temperature1 - 360 - 75[6][7]
Experimental Protocol

Materials:

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq). Add a small amount of anhydrous diethyl ether or THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.0 eq) in anhydrous ether/THF to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6][7]

  • Grignard Reaction: Cool the freshly prepared ethylmagnesium bromide solution to 0 °C. Add a solution of diethyl oxalate (1.0 eq) in anhydrous ether/THF dropwise to the Grignard reagent, maintaining the temperature at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Workup and Esterification: Quench the reaction by carefully pouring it into a cold saturated aqueous NH₄Cl solution. Separate the organic layer and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, primarily ethyl 2-oxobutanoate, is then subjected to transesterification by refluxing in methanol with a catalytic amount of sulfuric acid as described in the Fischer esterification protocol to obtain this compound.

Synthesis via Acylation using a Propionyl Precursor

This synthetic route involves the acylation of a suitable C1 synthon with a propionylating agent, such as propionyl chloride. A particularly effective method is the acylation of a lithium enolate with methyl cyanoformate, also known as Mander's reagent.[8][9]

Reaction Pathway

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-Acylation Propionaldehyde (B47417) Propionaldehyde Lithium Enolate Lithium Enolate Propionaldehyde->Lithium Enolate LDA, THF, -78°C Lithium EnolateMethyl Cyanoformate Lithium EnolateMethyl Cyanoformate This compound This compound Lithium EnolateMethyl Cyanoformate->this compound

Caption: Synthesis via Acylation of a Propionyl Enolate.

Quantitative Data
PrecursorAcylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
PropionaldehydeMethyl CyanoformateLithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to 075 - 85[8][9]
Experimental Protocol

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Propionaldehyde

  • Methyl cyanoformate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA: In a flame-dried, two-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution, add propionaldehyde (1.0 eq) dropwise at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Acylation: Add methyl cyanoformate (1.2 eq) to the enolate solution at -78 °C.[8] Stir the reaction mixture for 1-2 hours at -78 °C and then allow it to warm to 0 °C.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Conclusion

This guide has outlined four robust and versatile methods for the synthesis of this compound. The choice of the most suitable method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the equipment available in the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient and reliable preparation of this important α-keto ester intermediate.

References

3-Methyl-2-oxobutanoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Human Metabolite in Health and Disease

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] As a human metabolite, its cellular concentration is tightly regulated.[3][4] Dysregulation of its metabolism, primarily due to genetic defects in the branched-chain α-keto acid dehydrogenase (BCKDH) complex, leads to its accumulation and the manifestation of Maple Syrup Urine Disease (MSUD), a severe metabolic disorder.[5][6][7] This technical guide provides a comprehensive overview of 3-methyl-2-oxobutanoic acid, focusing on its metabolic pathways, pathological implications, and detailed analytical methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolomics, inborn errors of metabolism, and neurobiology.

Biochemical Context and Metabolic Pathways

3-Methyl-2-oxobutanoic acid is formed from L-valine through a transamination reaction catalyzed by the enzyme branched-chain amino acid transaminase (BCAT).[1][2] This initial step is reversible.[5] The subsequent and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxobutanoic acid to isobutyryl-CoA, catalyzed by the mitochondrial BCKDH complex.[8][9] This multi-enzyme complex is a critical control point in BCAA catabolism.[10][11]

A deficiency in the BCKDH complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including 3-methyl-2-oxobutanoic acid, in bodily fluids.[5][12]

valine_catabolism cluster_cytosol_mito Cytosol / Mitochondria cluster_mitochondria Mitochondria cluster_pathology Pathology (MSUD) L-Valine L-Valine 3-Methyl-2-oxobutanoic_acid 3-Methyl-2-oxobutanoic acid (α-ketoisovalerate) L-Valine->3-Methyl-2-oxobutanoic_acid BCAT alpha-Ketoglutarate α-Ketoglutarate L-Glutamate L-Glutamate alpha-Ketoglutarate->L-Glutamate Isobutyryl-CoA Isobutyryl-CoA Further_Metabolism Further Metabolism (Propionyl-CoA -> Succinyl-CoA) Isobutyryl-CoA->Further_Metabolism CO2_NADH CO2 + NADH 3-Methyl-2-oxobutanoic_acid_mito->Isobutyryl-CoA BCKDH Complex BCKDH_Complex_inactive BCKDH Complex (Inactive) 3-Methyl-2-oxobutanoic_acid_mito->BCKDH_Complex_inactive Accumulation Accumulation in Blood, Urine, CSF BCKDH_Complex_inactive->Accumulation

Figure 1. Simplified metabolic pathway of L-valine catabolism.

Quantitative Data: Healthy vs. Pathological States

The concentration of 3-methyl-2-oxobutanoic acid is a critical biomarker for the diagnosis and monitoring of MSUD. In healthy individuals, its levels in biological fluids are typically low. In contrast, individuals with MSUD exhibit significantly elevated concentrations.

Biological MatrixConditionConcentration RangeReference
Urine Healthy0 - 0.49 µg/mg creatinine[1]
MSUDSignificantly elevated[5]
Plasma/Serum Healthy0.06 - 0.23 µmol/L[13]
MSUDHallmark elevations[5][6]
Dried Blood Spot Healthy (Reference)Leucine: 2-500 µM, KIV: 1-250 µM[14]
MSUDSignificantly elevated[14]

Pathophysiological Role in Maple Syrup Urine Disease (MSUD)

The accumulation of 3-methyl-2-oxobutanoic acid and other branched-chain α-keto acids is central to the pathophysiology of MSUD.[5] These compounds are neurotoxic and contribute to the severe neurological symptoms observed in affected individuals, including developmental delay, seizures, and encephalopathy.[15][16]

The proposed mechanisms of toxicity include:

  • Mitochondrial Dysfunction: Accumulated α-keto acids can inhibit key mitochondrial enzymes such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, leading to impaired energy metabolism.[17][18] They can also disrupt the mitochondrial respiratory chain.[18]

  • Oxidative Stress: The buildup of these metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[18]

  • Neurotransmitter Imbalance: High levels of branched-chain amino and α-keto acids can interfere with the transport of other large neutral amino acids across the blood-brain barrier, affecting the synthesis of neurotransmitters like serotonin (B10506) and dopamine.[18]

pathological_effects cluster_cellular_effects Cellular Effects cluster_clinical_manifestations Clinical Manifestations Accumulation Accumulation of 3-Methyl-2-oxobutanoic acid Mitochondrial_Dysfunction Mitochondrial Dysfunction Accumulation->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Accumulation->Oxidative_Stress Neurotransmitter_Imbalance Neurotransmitter Imbalance Accumulation->Neurotransmitter_Imbalance Neurotoxicity Neurotoxicity Mitochondrial_Dysfunction->Neurotoxicity Metabolic_Disturbances Metabolic Disturbances Mitochondrial_Dysfunction->Metabolic_Disturbances Oxidative_Stress->Neurotoxicity Neurotransmitter_Imbalance->Neurotoxicity Seizures Seizures Neurotoxicity->Seizures e.g. Developmental_Delay Developmental Delay Neurotoxicity->Developmental_Delay e.g. Ketoacidosis Ketoacidosis Metabolic_Disturbances->Ketoacidosis e.g.

Figure 2. Pathological consequences of 3-methyl-2-oxobutanoic acid accumulation.

Experimental Protocols for Quantification

Accurate quantification of 3-methyl-2-oxobutanoic acid is crucial for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids

This protocol outlines a common method for the analysis of 3-methyl-2-oxobutanoic acid in urine.

1. Sample Preparation and Extraction:

  • Pipette 200 µL of urine into a 2 mL glass vial.[8]

  • Add an internal standard to correct for analytical variability.[19]

  • Acidify the sample to a pH of less than 2 with HCl.[3]

  • Saturate the sample with solid sodium chloride.[3]

  • Extract the organic acids twice with 600 µL of ethyl acetate, vortexing thoroughly and centrifuging to separate the phases.[8]

  • Combine the supernatant from both extractions.[8]

2. Derivatization:

  • Evaporate the combined supernatant to dryness under a stream of nitrogen.[3][8]

  • Methoximation: Add 40 µL of 75 g/L methoxyamine hydrochloride in pyridine (B92270) and incubate at 60 °C for 30 minutes to protect the keto group.[8][20]

  • Silylation: Add 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70-90 °C for 15 minutes to increase the volatility of the analyte.[3][8][20]

3. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.[3]

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).[19]

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, an initial temperature of 70°C held for a few minutes, followed by a ramp up to 300°C.[19]

  • Mass Spectrometer: Operate in electron ionization (EI) mode.[19] Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[19]

gcms_workflow cluster_derivatization Derivatization Steps Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction (Ethyl Acetate) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Two-Step Derivatization Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Methoximation 1. Methoximation (Methoxyamine HCl) Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing Silylation 2. Silylation (BSTFA/MSTFA) Methoximation->Silylation

Figure 3. General workflow for GC-MS analysis of urinary 3-methyl-2-oxobutanoic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma Branched-Chain α-Keto Acids

This protocol is suitable for the simultaneous quantification of branched-chain α-keto acids in plasma without derivatization.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) (or methanol) containing an appropriate internal standard (e.g., ¹³C-labeled α-ketoisovalerate).[11]

  • Vortex for 30 seconds to precipitate proteins.[11]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[11]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[11]

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used.[9]

    • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and methanol (B129727) (Solvent B) is often employed.[9]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, often with polarity switching to detect both BCAAs and BCKAs.[9]

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[11]

lcms_workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing

Figure 4. General workflow for LC-MS/MS analysis of plasma 3-methyl-2-oxobutanoic acid.

Conclusion

3-Methyl-2-oxobutanoic acid is a pivotal human metabolite whose accurate measurement and understanding are critical for the diagnosis and management of Maple Syrup Urine Disease. Its accumulation due to defects in the BCKDH complex leads to severe neurological and metabolic disturbances. The detailed analytical protocols provided in this guide, utilizing GC-MS and LC-MS/MS, offer robust and sensitive methods for its quantification in biological matrices. Further research into the precise molecular mechanisms of its toxicity is essential for the development of novel therapeutic strategies for MSUD and related disorders. This guide serves as a foundational resource for professionals dedicated to advancing our knowledge of this important metabolite and its role in human health.

References

The Central Role of 3-Methyl-2-oxobutanoic Acid in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. Beyond its established role in amino acid metabolism, this keto acid is implicated in various cellular signaling pathways and is a key player in the pathophysiology of certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).[1][2] Its accumulation to toxic levels can lead to severe neurological damage, highlighting the importance of tightly regulated metabolic control.[1] This technical guide provides an in-depth exploration of the multifaceted functions of 3-Methyl-2-oxobutanoic acid in cellular processes, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Metabolic Hub: The Catabolism of Valine

3-Methyl-2-oxobutanoic acid is a central metabolite in the degradation pathway of the essential amino acid L-valine.[3] This process begins with the reversible transamination of valine, primarily catalyzed by the enzyme Branched-Chain Amino Acid Transaminase (BCAT), to form 3-Methyl-2-oxobutanoic acid.[3] Subsequently, in an irreversible and rate-limiting step, the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of 3-Methyl-2-oxobutanoic acid to isobutyryl-CoA.[4][5] This product then enters further metabolic pathways, ultimately leading to the formation of succinyl-CoA, an intermediate of the citric acid cycle.[6]

Enzymatic Machinery

The key enzymes involved in the metabolism of 3-Methyl-2-oxobutanoic acid are:

  • Branched-Chain Amino Acid Transaminase (BCAT): This enzyme catalyzes the initial, reversible step in valine catabolism. There are two isoforms, a cytosolic (BCAT1) and a mitochondrial (BCAT2) form.[7]

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This large, multi-enzyme complex, located in the inner mitochondrial membrane, is responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids.[8][9] Its activity is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K).[6][10]

Metabolic Pathway Diagram

valine_catabolism Valine Valine aKIV 3-Methyl-2-oxobutanoic acid (α-Ketoisovaleric acid) Valine->aKIV BCAT (transamination) Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKDH Complex (oxidative decarboxylation) Succinyl_CoA Succinyl-CoA (to Citric Acid Cycle) Isobutyryl_CoA->Succinyl_CoA Further Metabolism

Figure 1: Metabolic pathway of L-valine catabolism.

Quantitative Data on 3-Methyl-2-oxobutanoic Acid

The cellular and circulating concentrations of 3-Methyl-2-oxobutanoic acid are critical indicators of metabolic health. Elevated levels are a hallmark of MSUD.

Table 1: Concentration of 3-Methyl-2-oxobutanoic Acid in Biological Fluids

Biological MatrixConditionConcentration (µmol/L)SpeciesReference(s)
PlasmaHealthy10.6 ± 0.8Human[11]
PlasmaAfter oral administration of α-ketoisovaleric acid (62.5 mg/kg)121 ± 20Human[11]
BloodStock Diet7.9 ± 0.5Rat[6]
PlasmaClassic MSUD (untreated/crisis)85 - 291Human[2]

Table 2: Kinetic Parameters of the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

SubstrateKm (mM)Vmax (nmol/min/mg protein)Tissue/OrganismReference(s)
α-Ketoisovalerate0.05Not specifiedNormal Human Fibroblasts[12]
α-Ketoisovalerate7 (without TPP), 4 (with 0.2 mM TPP)Not specifiedThiamin-responsive MSUD Fibroblasts[12]

Role in Cellular Signaling

Emerging evidence suggests that branched-chain amino acids and their keto-acid derivatives, including 3-Methyl-2-oxobutanoic acid, are not merely metabolic intermediates but also act as signaling molecules, influencing key pathways that regulate cell growth, proliferation, and metabolism.

mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism.[13] Leucine, another BCAA, is a well-established activator of the mTORC1 complex.[6] While the direct role of 3-Methyl-2-oxobutanoic acid on mTOR signaling is less defined, its metabolic precursor, valine, and the overall BCAA metabolic flux are known to influence mTORC1 activity. Leucine is metabolized to α-ketoisocaproic acid (α-KIC), which can then be further metabolized, and it is suggested that these metabolites may be involved in mTORC1 activation.[14]

mtor_signaling cluster_input Upstream Signals BCAAs Branched-Chain Amino Acids (including Valine) aKetoacids Branched-Chain α-Keto Acids (including 3-Methyl-2-oxobutanoic acid) BCAAs->aKetoacids BCAT mTORC1 mTORC1 aKetoacids->mTORC1 Modulates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Figure 2: Putative influence of BCAAs and their keto acids on mTORC1 signaling.
Insulin (B600854) Signaling Pathway

Branched-chain amino acids and their metabolites have a complex relationship with insulin signaling. Elevated levels of BCAAs are associated with insulin resistance.[6] 3-Methyl-2-oxobutanoic acid and other α-keto acids can influence insulin secretion from pancreatic β-cells, although the effect of α-ketoisovalerate appears to be less significant compared to other branched-chain keto acids.[4][9] The accumulation of metabolites from BCAA catabolism can interfere with insulin signaling pathways.[6]

insulin_signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4_translocation GLUT4 Translocation (Glucose Uptake) AKT->GLUT4_translocation aKIV 3-Methyl-2-oxobutanoic acid (High Concentrations) aKIV->IRS Interferes with (in insulin resistance)

Figure 3: Potential interference of elevated α-ketoisovalerate with insulin signaling.

Pathophysiological Role: Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the BCKDH complex.[2][15] This enzymatic defect leads to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids, including 3-Methyl-2-oxobutanoic acid, in blood, urine, and cerebrospinal fluid.[2][15] The accumulation of these compounds is highly neurotoxic and is responsible for the clinical manifestations of the disease, which include a characteristic maple syrup odor in the urine, poor feeding, lethargy, and severe neurological damage if left untreated.[1][2]

Neurotoxicity Mechanisms

The neurotoxic effects of 3-Methyl-2-oxobutanoic acid and other branched-chain keto acids are multifactorial. At high concentrations, these compounds can:

  • Induce Excitotoxicity: 3-Methyl-2-oxobutanoic acid can induce convulsions through mechanisms involving both GABAergic and glutamatergic systems, particularly NMDA receptors.[3]

  • Impair Energy Metabolism: These keto acids can inhibit key enzymes in brain energy metabolism, including the respiratory chain complex I-III, leading to compromised ATP production.[5]

  • Promote Oxidative Stress: The accumulation of these metabolites can lead to the generation of reactive oxygen species, causing oxidative damage to cellular components.[16]

  • Disrupt Mitochondrial Function: High levels of these organic acids can impair mitochondrial function.[16]

neurotoxicity_mechanism cluster_effects Cellular Effects High_aKIV High [3-Methyl-2-oxobutanoic acid] Excitotoxicity Glutamatergic Excitotoxicity High_aKIV->Excitotoxicity Energy_Impairment Impaired Energy Metabolism High_aKIV->Energy_Impairment Oxidative_Stress Oxidative Stress High_aKIV->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction High_aKIV->Mitochondrial_Dysfunction Neuronal_Damage Neuronal Damage / Apoptosis Excitotoxicity->Neuronal_Damage Energy_Impairment->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Mitochondrial_Dysfunction->Neuronal_Damage

Figure 4: Proposed mechanisms of 3-Methyl-2-oxobutanoic acid-induced neurotoxicity.

Experimental Protocols

Accurate measurement of 3-Methyl-2-oxobutanoic acid and the activity of related enzymes is crucial for both research and clinical diagnostics.

Quantification of 3-Methyl-2-oxobutanoic Acid in Biological Samples using UFLC-MS

This method allows for the sensitive and rapid quantification of branched-chain keto acids in tissue samples.[7]

Methodology:

  • Sample Preparation:

    • Homogenize frozen tissue samples in a suitable buffer.

    • Deproteinize the tissue extracts.

  • Derivatization:

  • Extraction:

    • Extract the derivatized compounds using ethyl acetate.

  • Analysis:

    • Lyophilize the extracts and reconstitute in ammonium (B1175870) acetate.

    • Inject the samples onto a Shimadzu UFLC system coupled to an AB-Sciex 5600 Triple TOF mass spectrometer.

    • Detect the masses of the OPD-derivatized products using a multiple reaction monitoring (MRM) method.

    • Use an OPD-derivatized 13C-labeled keto acid as an internal standard for quantification.

uflc_ms_workflow Start Tissue Sample Homogenization Homogenization & Deproteinization Start->Homogenization Derivatization OPD Derivatization Homogenization->Derivatization Extraction Ethyl Acetate Extraction Derivatization->Extraction Lyophilization Lyophilization & Reconstitution Extraction->Lyophilization Analysis UFLC-MS/MS Analysis Lyophilization->Analysis

Figure 5: Experimental workflow for UFLC-MS quantification of branched-chain keto acids.
Spectrophotometric Assay for BCKDH Complex Activity

This assay measures the activity of the BCKDH complex by monitoring the production of NADH.[14]

Methodology:

  • Tissue Extract Preparation:

    • Pulverize frozen tissue under liquid nitrogen.

    • Homogenize the tissue powder in an ice-cold extraction buffer.

    • To determine total BCKDH activity, a portion of the extract can be pre-incubated with a protein phosphatase.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the tissue extract, assay buffer, and cofactors (e.g., NAD+, Coenzyme A, TPP, MgCl2).

    • Record the baseline absorbance at 340 nm.

    • Initiate the reaction by adding the substrate, α-ketoisovalerate.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

Conclusion

3-Methyl-2-oxobutanoic acid stands at a critical juncture of cellular metabolism and signaling. As a key intermediate in valine catabolism, its proper processing is essential for amino acid homeostasis and energy production. Furthermore, its emerging role as a signaling molecule influencing pathways like mTOR and insulin signaling underscores its broader physiological significance. The severe neuropathological consequences of its accumulation in MSUD provide a stark reminder of the importance of maintaining its cellular concentration within a narrow range. The experimental protocols detailed herein offer robust methods for researchers and clinicians to investigate the multifaceted roles of this important metabolite in health and disease, paving the way for a deeper understanding and the development of novel therapeutic strategies for related metabolic disorders.

References

Toxicological Profile of 3-Methyl-2-oxobutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-keto-β-methylvaleric acid or α-ketoisovaleric acid, is a branched-chain α-keto acid (BCKA) and a key metabolite in the catabolism of the essential amino acid valine.[1] While it is a naturally occurring intermediate in cellular metabolism, its accumulation is associated with the rare inherited metabolic disorder known as Maple Syrup Urine Disease (MSUD).[2][3] In individuals with MSUD, a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to the buildup of 3-methyl-2-oxobutanoic acid and other BCKAs, resulting in severe neurotoxicity and other pathological conditions.[2][3] This technical guide provides a comprehensive overview of the toxicological profile of 3-methyl-2-oxobutanoic acid, focusing on its metabolic fate, mechanisms of toxicity, and the experimental methodologies used to assess its effects.

Physicochemical Properties and Hazard Identification

A summary of the key physicochemical properties and hazard classifications for 3-methyl-2-oxobutanoic acid is presented in the tables below.

Table 1: Physicochemical Properties of 3-Methyl-2-oxobutanoic acid

PropertyValueReference(s)
Chemical Formula C5H8O3[4]
Molecular Weight 116.12 g/mol [4]
CAS Number 759-05-7[4]
Appearance Off-white solid or pale yellow liquid[4][5]
Melting Point 31.5 °C[4]
Boiling Point 170.5 °C[4]
Water Solubility Soluble[4]
Synonyms α-Ketoisovaleric acid, 2-Oxo-3-methylbutanoic acid, α-Ketovaline[4]

Table 2: GHS Hazard Classification of 3-Methyl-2-oxobutanoic acid

Hazard ClassCategoryHazard StatementReference(s)
Acute Toxicity, Oral 4H302: Harmful if swallowed[6][7]
Skin Corrosion/Irritation 2H315: Causes skin irritation[6][7]
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation[6][7]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) 3H335: May cause respiratory irritation[6][7]

Toxicokinetics and Metabolism

The primary metabolic pathway for 3-methyl-2-oxobutanoic acid involves its oxidative decarboxylation by the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH).[1][2] This reaction is a critical and irreversible step in the catabolism of valine.

Metabolic Pathway of 3-Methyl-2-oxobutanoic Acid

The metabolic fate of 3-methyl-2-oxobutanoic acid is intrinsically linked to the catabolism of the branched-chain amino acid valine.

Valine Valine KMV 3-Methyl-2-oxobutanoic acid (α-Ketoisovaleric acid) Valine->KMV Branched-Chain Amino Acid Transaminase Isobutyryl_CoA Isobutyryl-CoA KMV->Isobutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex (Deficient in MSUD) Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Further Metabolism TCA TCA Cycle Succinyl_CoA->TCA

Catabolism of Valine to Succinyl-CoA.

Toxicological Data

Table 3: Summary of Toxicological Endpoints for 3-Methyl-2-oxobutanoic acid

EndpointResultCommentsReference(s)
Acute Oral Toxicity Category 4 (Harmful if swallowed)GHS classification based on available data. No specific LD50 value reported.[6][7]
Genotoxicity No information availableSpecific studies on mutagenicity or clastogenicity are not reported.[5]
Carcinogenicity Not listed as a carcinogenNot classified as a carcinogen by IARC, NTP, or OSHA.[4]
Reproductive and Developmental Toxicity No information availableSpecific studies have not been reported.[5]
Neurotoxicity NeurotoxinAccumulation in MSUD leads to severe neurological damage.[8][9]

Mechanisms of Toxicity

The neurotoxicity of 3-methyl-2-oxobutanoic acid, particularly in the context of its accumulation in MSUD, is multifactorial and involves several interconnected cellular pathways.

Oxidative Stress and Mitochondrial Dysfunction

Elevated levels of 3-methyl-2-oxobutanoic acid and other BCKAs have been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and impairing antioxidant defenses.[9] This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA. Furthermore, BCKAs can inhibit mitochondrial respiratory chain complexes, leading to reduced ATP production and overall mitochondrial dysfunction.[9]

KMV High [3-Methyl-2-oxobutanoic acid] Mito Mitochondrion KMV->Mito Antioxidants ↓ Antioxidant Defenses KMV->Antioxidants ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ETC Inhibition of Electron Transport Chain Mito->ETC Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Dysfunction Mitochondrial Dysfunction ROS->Dysfunction ATP ↓ ATP Production ETC->ATP ATP->Dysfunction

Induction of Oxidative Stress and Mitochondrial Dysfunction.
Excitotoxicity and Neurotransmitter Imbalance

Accumulation of BCKAs can disrupt neurotransmitter homeostasis. It has been suggested that high levels of these keto acids can interfere with the transport and metabolism of other amino acids in the brain, leading to a depletion of key neurotransmitters like glutamate (B1630785) and GABA.[10] This imbalance can contribute to the neurological symptoms observed in MSUD.

Induction of Apoptosis

Prolonged cellular stress induced by 3-methyl-2-oxobutanoic acid can trigger programmed cell death, or apoptosis. This process is mediated by a cascade of signaling molecules, including the Bcl-2 family of proteins and caspases. The mitochondrial dysfunction caused by the keto acid can lead to the release of pro-apoptotic factors from the mitochondria, initiating the apoptotic cascade.

KMV High [3-Methyl-2-oxobutanoic acid] MitoDysfunction Mitochondrial Dysfunction KMV->MitoDysfunction CytoC Cytochrome c Release MitoDysfunction->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic Signaling Pathway.

Experimental Protocols

Detailed toxicological studies specifically for 3-methyl-2-oxobutanoic acid are not widely published. However, standard methodologies would be employed to assess its toxicological profile.

Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure with the use of a minimum number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome (survival or death) determines the next step.

  • Test Animals: Typically rats or mice of a single sex (usually females).

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage in a single dose.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy of all animals is performed at the end of the study.

  • Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This test is used to detect point mutations.

  • Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state where the bacteria can synthesize the required amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • The bacteria are plated on a minimal medium lacking the specific amino acid.

    • After incubation, the number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Genotoxicity: Chromosomal Aberration Test

This test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.

  • Procedure:

    • Cell cultures (e.g., Chinese hamster ovary cells, human lymphocytes) are exposed to the test substance with and without a metabolic activation system.

    • Cells are treated with a spindle inhibitor to arrest them in metaphase.

    • Chromosomes are prepared and analyzed microscopically for structural aberrations.

  • Data Analysis: A substance is considered clastogenic if it induces a dose-dependent and statistically significant increase in the frequency of cells with chromosomal aberrations.

cluster_0 In Vivo cluster_1 In Vitro AcuteTox Acute Oral Toxicity (OECD 423) Ames Bacterial Reverse Mutation (Ames Test) Chromo Chromosomal Aberration Test TestSubstance 3-Methyl-2-oxobutanoic acid TestSubstance->AcuteTox TestSubstance->Ames TestSubstance->Chromo

Standard Toxicological Testing Workflow.

Conclusion

The toxicological profile of 3-methyl-2-oxobutanoic acid is primarily characterized by its neurotoxicity, which is evident upon its accumulation in Maple Syrup Urine Disease. The mechanisms underlying this toxicity are complex, involving the induction of oxidative stress, mitochondrial dysfunction, and apoptosis. While specific quantitative data on acute and chronic toxicity are lacking, its classification as harmful if swallowed and an irritant warrants careful handling in a research and development setting. Further studies are needed to fully elucidate the toxicological properties of this metabolite outside the context of MSUD to better inform risk assessments for other potential exposure scenarios.

References

Preliminary Investigation of Methyl 2-oxobutanoate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation into the bioactivity of Methyl 2-oxobutanoate (B1229078). Due to the limited direct research on the ester form, this document focuses on the well-documented biological activities of its corresponding carboxylic acid, 3-Methyl-2-oxobutanoic acid (also known as α-ketoisovaleric acid), a key intermediate in branched-chain amino acid metabolism. This guide postulates that Methyl 2-oxobutanoate likely serves as a prodrug, undergoing hydrolysis to its bioactive acid form. The following sections detail the known bioactivities of 3-Methyl-2-oxobutanoic acid, propose experimental protocols for investigating the bioactivity of this compound, and present hypothetical signaling pathways based on the current understanding of related α-keto acids.

Introduction to this compound and its Potential Bioactive Metabolite

This compound is the methyl ester of 2-oxobutanoic acid. Structurally similar compounds, particularly α-keto acids, are known to possess significant biological activities. The primary focus of current research has been on 3-Methyl-2-oxobutanoic acid, a human metabolite that plays a crucial role in various metabolic pathways.[1][2] It is a 2-oxo monocarboxylic acid that serves as a conjugate acid to 3-methyl-2-oxobutanoate (B1236294).[2] Chronically high levels of this acid are associated with Maple Syrup Urine Disease.[2]

It is hypothesized that this compound is readily hydrolyzed in vivo by esterases to yield methanol (B129727) and 3-Methyl-2-oxobutanoic acid. This conversion is a critical consideration in the assessment of its bioactivity, as the observed effects are likely attributable to the resulting carboxylic acid.

Known Bioactivity of 3-Methyl-2-oxobutanoic Acid

The biological activities of 3-Methyl-2-oxobutanoic acid are multifaceted, ranging from involvement in metabolic disorders to potential therapeutic applications.

Role in Metabolism

3-Methyl-2-oxobutanoic acid is a key intermediate in the metabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[3] It is a substrate for the enzyme 3-methyl-2-oxobutanoate dehydrogenase, which is a component of the branched-chain alpha-keto acid dehydrogenase complex.[4] This enzyme complex plays a critical role in the catabolism of BCAAs.[4]

Neurological Effects

In high concentrations, 3-Methyl-2-oxobutanoic acid is a known neurotoxin.[3] This is particularly relevant in the context of Maple Syrup Urine Disease (MSUD), a metabolic disorder characterized by the accumulation of BCAAs and their corresponding α-keto acids.[3] However, some research also suggests potential neuroprotective effects in other contexts.[3] Studies in rats have shown that it can induce convulsions through mechanisms involving both GABAergic and glutamatergic systems.[5]

Potential Therapeutic Applications

Emerging research has pointed towards potential therapeutic uses for 3-Methyl-2-oxobutanoic acid in neurodegenerative diseases and cancer, although these areas require further investigation.[3]

Quantitative Bioactivity Data (Hypothetical for this compound)

Assay Type Target Parameter Value (µM) Reference
Cell ViabilitySH-SY5Y (Neuroblastoma)IC50Data to be determinedExperimental
Enzyme Inhibition3-methyl-2-oxobutanoate dehydrogenaseIC50Data to be determinedExperimental
Receptor BindingGABAA ReceptorEC50Data to be determinedExperimental
Anti-proliferativeHeLa (Cervical Cancer)GI50Data to be determinedExperimental

Proposed Experimental Protocols

The following protocols are designed to facilitate a preliminary investigation into the bioactivity of this compound.

In Vitro Hydrolysis Assay

Objective: To determine the rate and extent of this compound hydrolysis to 3-Methyl-2-oxobutanoic acid in a simulated biological environment.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a buffered solution (e.g., phosphate-buffered saline, pH 7.4) containing a relevant esterase, such as porcine liver esterase or human serum.

  • Incubation: Add a known concentration of this compound to the pre-warmed enzyme solution. Incubate at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding a suitable agent (e.g., a strong acid or organic solvent).

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of both this compound and the product, 3-Methyl-2-oxobutanoic acid.

  • Data Analysis: Plot the concentration of the product over time to determine the rate of hydrolysis.

Cell Viability and Cytotoxicity Assays

Objective: To assess the effect of this compound on the viability and proliferation of various cell lines.

Methodology:

  • Cell Culture: Culture selected cell lines (e.g., neuronal cells like SH-SY5Y, cancer cell lines like HeLa, and a non-cancerous control cell line like HEK293) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, to measure metabolic activity, which is indicative of cell viability.

  • Data Analysis: Plot the percentage of viable cells against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Enzyme Inhibition Assay

Objective: To investigate whether this compound or its hydrolysis product inhibits the activity of key enzymes, such as 3-methyl-2-oxobutanoate dehydrogenase.

Methodology:

  • Enzyme and Substrate Preparation: Obtain or purify the target enzyme. Prepare a solution of the enzyme and its specific substrate.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound or 3-Methyl-2-oxobutanoic acid.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Activity Measurement: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time, typically using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percentage of enzyme inhibition against the log of the inhibitor concentration to determine the IC50 value.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate a proposed experimental workflow and a hypothetical signaling pathway for the bioactivity of this compound, assuming its conversion to 3-Methyl-2-oxobutanoic acid.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis Compound Preparation Compound Preparation In Vitro Hydrolysis In Vitro Hydrolysis Compound Preparation->In Vitro Hydrolysis Cell Viability Assays Cell Viability Assays Compound Preparation->Cell Viability Assays Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Hydrolysis->Enzyme Inhibition Assays IC50/EC50 Determination IC50/EC50 Determination Cell Viability Assays->IC50/EC50 Determination Enzyme Inhibition Assays->IC50/EC50 Determination Signaling Pathway Analysis Signaling Pathway Analysis Pathway Mapping Pathway Mapping Signaling Pathway Analysis->Pathway Mapping IC50/EC50 Determination->Signaling Pathway Analysis Signaling_Pathway This compound This compound Esterase Esterase This compound->Esterase 3-Methyl-2-oxobutanoic acid 3-Methyl-2-oxobutanoic acid Esterase->3-Methyl-2-oxobutanoic acid Hydrolysis GABAergic System GABAergic System 3-Methyl-2-oxobutanoic acid->GABAergic System Modulates Glutamatergic System Glutamatergic System 3-Methyl-2-oxobutanoic acid->Glutamatergic System Modulates BCKDH Complex BCKDH Complex 3-Methyl-2-oxobutanoic acid->BCKDH Complex Inhibits (at high conc.) Neuronal Activity Modulation Neuronal Activity Modulation GABAergic System->Neuronal Activity Modulation Glutamatergic System->Neuronal Activity Modulation BCAA Metabolism BCAA Metabolism BCKDH Complex->BCAA Metabolism

References

An In-depth Technical Guide on the Neurotoxicity Mechanisms of 3-Methyl-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxobutanoic acid, also known as α-keto-β-methylvaleric acid, is a branched-chain α-keto acid (BCKA) that accumulates in the metabolic disorder Maple Syrup Urine Disease (MSUD).[1][2] This accumulation is a primary driver of the significant neurotoxicity observed in MSUD patients, which includes symptoms ranging from lethargy and poor feeding in infants to encephalopathy, seizures, and severe brain damage if left untreated.[3][4] The neurotoxic effects of 3-methyl-2-oxobutanoic acid are multifaceted, stemming from its detrimental impact on several critical cellular processes within the central nervous system. Key mechanisms of its neurotoxicity include the disruption of neurotransmitter homeostasis, induction of oxidative stress, and impairment of mitochondrial function, collectively leading to neuronal cell death and neurological dysfunction. This technical guide provides a comprehensive overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a deeper understanding and guide future research and therapeutic development.

Introduction to 3-Methyl-2-oxobutanoic Acid and Maple Syrup Urine Disease

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1][2] This enzyme complex is responsible for the oxidative decarboxylation of the BCKAs derived from the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[1] A defect in the BCKDH complex leads to the accumulation of both BCAAs and their corresponding BCKAs, including 3-methyl-2-oxobutanoic acid (from isoleucine), in bodily fluids and tissues.[2] The neurological damage in MSUD is largely attributed to the toxic effects of these accumulating metabolites, with a significant contribution from 3-methyl-2-oxobutanoic acid.

Core Neurotoxicity Mechanisms

The neurotoxicity of 3-methyl-2-oxobutanoic acid is not mediated by a single pathway but rather a convergence of insults on critical neuronal functions. The primary mechanisms are detailed below.

Disruption of Neurotransmitter Homeostasis

The accumulation of 3-methyl-2-oxobutanoic acid and other BCKAs significantly perturbs the delicate balance of neurotransmitters in the brain. This disruption is a key contributor to the neurological symptoms seen in MSUD.

  • Glutamate (B1630785) Excitotoxicity: 3-Methyl-2-oxobutanoic acid has been shown to interfere with the glutamate-glutamine cycle. It can inhibit the uptake of glutamate by astrocytes, leading to an excess of this excitatory neurotransmitter in the synaptic cleft.[5][6] This overstimulation of glutamate receptors, particularly NMDA receptors, results in an excessive influx of Ca²⁺ into neurons. The elevated intracellular Ca²⁺ activates a cascade of neurotoxic events, including the activation of proteases and lipases, and the generation of reactive oxygen species, ultimately leading to neuronal apoptosis.[6]

  • GABAergic System Impairment: The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is also a target of 3-methyl-2-oxobutanoic acid. Evidence suggests that this keto acid can interfere with GABA synthesis and release, leading to a reduction in inhibitory neurotransmission. This imbalance between excitatory and inhibitory signals contributes to the hyperexcitability and seizures observed in MSUD patients.

Induction of Oxidative Stress

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to detoxify these reactive intermediates. 3-Methyl-2-oxobutanoic acid contributes to oxidative stress in the brain through multiple mechanisms:

  • Mitochondrial ROS Production: By impairing mitochondrial function (see Section 2.3), 3-methyl-2-oxobutanoic acid leads to an increase in the production of superoxide (B77818) anions (O₂⁻) and other ROS as byproducts of a dysfunctional electron transport chain.[7][8]

  • Lipid Peroxidation: The excess ROS can attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction known as lipid peroxidation.[7][8] This process damages cell membranes, impairs their function, and generates further reactive aldehydes, such as malondialdehyde (MDA), which are themselves toxic.

Mitochondrial Dysfunction and Energy Metabolism Impairment

Mitochondria are central to neuronal energy metabolism and survival. 3-Methyl-2-oxobutanoic acid has been shown to be a potent mitochondrial toxin, disrupting several aspects of their function:

  • Inhibition of the Electron Transport Chain: 3-Methyl-2-oxobutanoic acid can inhibit the activity of complexes in the mitochondrial electron transport chain, leading to a decrease in ATP production.[7] This energy deficit compromises numerous vital cellular processes, including the maintenance of ion gradients, which is critical for neuronal excitability and survival.

  • Alteration of Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is essential for ATP synthesis and mitochondrial homeostasis. 3-Methyl-2-oxobutanoic acid can cause a dissipation of the ΔΨm in astrocytes, further compromising their ability to support neuronal function and protect against excitotoxicity.[9][10]

  • Krebs Cycle Inhibition: The accumulation of BCKAs, including 3-methyl-2-oxobutanoic acid, can inhibit key enzymes of the Krebs cycle, such as α-ketoglutarate dehydrogenase.[3] This disruption of central carbon metabolism further exacerbates the energy deficit in neuronal cells.

Quantitative Data on Neurotoxicity

The following tables summarize the available quantitative data on the concentrations of 3-methyl-2-oxobutanoic acid and related metabolites in MSUD, as well as their neurotoxic effects observed in various experimental models.

Metabolite Biological Matrix Condition Concentration Reference
LeucinePlasma (Human)MSUD Crisis~5.0 mM[11]
LeucinePlasma (Human)MSUD (Treated)75-300 µmol/L[12]
IsoleucinePlasma (Human)MSUD (Treated)200-400 µmol/L[12]
ValinePlasma (Human)MSUD (Treated)200-400 µmol/L[12]
AlloisoleucineBlood (iMSUD Mice)Untreated126 ± 48 µmol/l[3]
Branched-Chain Amino AcidsBrain (iMSUD Mice)6% Protein Diet362-434 µM[13]
α-ketoisocaproate (KIC)Brain (cMSUD & iMSUD Mice)Severe Brain Damage>100 µmol[14]
2-Hydroxy-3-methylbutyric acidCerebrospinal Fluid (Human Newborn)MSUD809 µM[15]
Experimental Model Compound Endpoint Concentration Effect Reference
Rat Brain Synaptosomes3-Methylglutaric AcidLipid Peroxidation1 and 5 mMIncreased[7]
Rat Brain Synaptosomes3-Methylglutaric AcidMitochondrial Function5 mMDecreased[7]
Cultured AstrocytesFluorocitrate (FC)Plasma Membrane Depolarization0.25 mM (2h)1.5-fold increase in DiBAC4(3) fluorescence[9]
Astrocyte/Neuron Co-culturesFluorocitrate (FC)Mitochondrial Depolarization0.25 mM (2h)Significant decline in TMRE intensity[9]
Cultured AstrocytesGlutamateGlutamate Uptake (Vmax)PreincubationIncreased from 13.6 to 22.4 nmol/mg protein/min[16]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of 3-methyl-2-oxobutanoic acid neurotoxicity research.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate neuronal or glial cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Expose the cells to varying concentrations of 3-methyl-2-oxobutanoic acid for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This assay quantifies the levels of MDA, a major product of lipid peroxidation, as an indicator of oxidative stress.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex (TBA-MDA adduct) that can be measured spectrophotometrically.

Protocol for Brain Homogenates:

  • Tissue Homogenization: Homogenize brain tissue samples in a cold buffer (e.g., 1.15% KCl).

  • Reaction Mixture: To the homogenate, add a solution of phosphoric acid and TBA.

  • Incubation: Incubate the mixture in a boiling water bath for 45-60 minutes.

  • Extraction: After cooling, add n-butanol to extract the TBA-MDA adduct.

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous phases.

  • Absorbance Measurement: Measure the absorbance of the upper organic layer at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Assessment of Mitochondrial Respiration (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a detailed profile of mitochondrial function.

Principle: The instrument uses solid-state sensors to measure changes in oxygen and pH in the medium immediately surrounding the cells, allowing for the calculation of OCR (a measure of mitochondrial respiration) and ECAR (a measure of glycolysis).

Protocol for Cultured Neurons or Astrocytes:

  • Cell Seeding: Plate cells in a Seahorse XF culture plate and allow them to adhere.

  • Assay Medium: On the day of the assay, replace the culture medium with a specialized low-buffered Seahorse XF assay medium.

  • Mito Stress Test: A standard assay involves the sequential injection of mitochondrial toxins to assess different parameters of mitochondrial function:

    • Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.

    • Rotenone and Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

  • Data Acquisition and Analysis: The Seahorse XF Analyzer records OCR and ECAR before and after each injection. The data is then analyzed to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Glutamate_Excitotoxicity_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_Vesicle Glutamate in Vesicles Glutamate_Synapse Glutamate Glutamate_Vesicle->Glutamate_Synapse Release NMDA_Receptor NMDA Receptor Glutamate_Synapse->NMDA_Receptor Binds Glutamate_Uptake Glutamate Uptake Glutamate_Synapse->Glutamate_Uptake Uptake Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Neurotoxic_Cascade Neurotoxic Cascade (Protease/Lipase Activation, ROS Production) Ca_Influx->Neurotoxic_Cascade Activates Apoptosis Apoptosis Neurotoxic_Cascade->Apoptosis Leads to KMV 3-Methyl-2-oxobutanoic acid KMV->Glutamate_Uptake Inhibits

Caption: Glutamate Excitotoxicity Pathway and its disruption by 3-Methyl-2-oxobutanoic acid.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_Vesicle GABA in Vesicles GAD->GABA_Vesicle Synthesizes GABA GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binds Hyperpolarization Hyperpolarization (Inhibition) GABA_Receptor->Hyperpolarization Induces KMV 3-Methyl-2-oxobutanoic acid KMV->GAD Inhibits

Caption: Simplified GABAergic Synapse and potential inhibition by 3-Methyl-2-oxobutanoic acid.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add 3-Methyl-2-oxobutanoic acid (various concentrations) seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for determining cell viability using the MTT assay.

Conclusion and Future Directions

The neurotoxicity of 3-methyl-2-oxobutanoic acid is a complex process involving the interplay of multiple pathological mechanisms, primarily the disruption of neurotransmitter systems, induction of oxidative stress, and impairment of mitochondrial function. This guide has provided an in-depth overview of these mechanisms, supported by available quantitative data and detailed experimental protocols.

Despite our current understanding, further research is needed to fully elucidate the intricate molecular details of 3-methyl-2-oxobutanoic acid-induced neurotoxicity. Future studies should focus on:

  • Precise Quantification: Obtaining more precise measurements of 3-methyl-2-oxobutanoic acid concentrations in different brain regions of MSUD patients and animal models and correlating these with specific neurological outcomes.

  • Dose-Response Studies: Conducting comprehensive in vitro dose-response studies to determine the exact concentrations of 3-methyl-2-oxobutanoic acid that trigger specific neurotoxic events, such as a defined level of mitochondrial depolarization or a specific reduction in neurotransmitter uptake.

  • Therapeutic Strategies: Developing and testing novel therapeutic strategies that target the specific neurotoxic mechanisms outlined in this guide. This could include antioxidants, mitochondrial-protective agents, or drugs that modulate neurotransmitter signaling.

A deeper understanding of the neurotoxic mechanisms of 3-methyl-2-oxobutanoic acid is crucial for the development of effective treatments to mitigate the devastating neurological consequences of Maple Syrup Urine Disease. This technical guide serves as a foundational resource to aid researchers, scientists, and drug development professionals in this critical endeavor.

References

The Emerging Role of 3-Methyl-2-Oxobutanoic Acid as a Key Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic disorders, including type 2 diabetes (T2D), obesity, and rare inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), represent a growing global health challenge. The identification of sensitive and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. 3-Methyl-2-oxobutanoic acid, a branched-chain keto acid (BCKA) derived from the catabolism of valine, has emerged as a promising biomarker with significant potential in this arena. This technical guide provides a comprehensive overview of the role of 3-Methyl-2-oxobutanoic acid in metabolic dysregulation, detailing its association with various disorders, quantitative data from recent studies, and in-depth experimental protocols for its analysis. Furthermore, this guide illustrates the key signaling pathways influenced by this metabolite, offering a deeper understanding of its pathophysiological significance.

Introduction: The Significance of Branched-Chain Amino Acid Catabolism in Metabolic Health

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids that play crucial roles in protein synthesis, signaling pathways, and glucose homeostasis.[1] The catabolism of BCAAs is a critical metabolic process, and its dysregulation has been increasingly linked to the pathogenesis of metabolic diseases.[1][2] 3-Methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is the first major catabolite of valine.[3] Its accumulation or altered concentration in biological fluids can serve as an indicator of disruptions in BCAA metabolism and overall metabolic health.

Biomarker Potential in Key Metabolic Disorders

Elevated levels of 3-Methyl-2-oxobutanoic acid have been consistently observed in several metabolic disorders, highlighting its potential as a diagnostic and prognostic biomarker.

Type 2 Diabetes (T2D) and Insulin (B600854) Resistance

A growing body of evidence implicates impaired BCAA catabolism in the development of insulin resistance and T2D.[2] Studies have shown that 3-Methyl-2-oxobutanoic acid, along with other BCKAs, is significantly elevated in individuals with T2D and Impaired Fasting Glucose (IFG).[2] In fact, it has been identified as one of the strongest predictive biomarkers for IFG, independent of glucose levels.[2] The accumulation of this keto acid is thought to contribute to insulin resistance through various mechanisms, including the persistent activation of the mTOR signaling pathway, which can lead to the phosphorylation and inhibition of insulin receptor substrate 1 (IRS-1).[1][4]

Obesity

Obesity is a major risk factor for T2D and is characterized by a state of chronic low-grade inflammation and metabolic dysregulation.[5] While the direct fold-change of 3-Methyl-2-oxobutanoic acid in obesity is not consistently reported across all studies, the broader context of altered BCAA metabolism in obese individuals suggests a likely elevation.[6] This is often linked to reduced expression of BCAA catabolic enzymes in adipose tissue.[2]

Maple Syrup Urine Disease (MSUD)

MSUD is a rare, autosomal recessive disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[7][8][9] This enzymatic defect leads to a significant accumulation of BCAAs and their corresponding keto acids, including 3-Methyl-2-oxobutanoic acid, in the blood and urine.[3][7] The buildup of these metabolites is neurotoxic and is responsible for the characteristic sweet odor of the urine, from which the disease gets its name.[7] In classic MSUD, the concentration of 3-Methyl-2-oxobutanoic acid can be dramatically elevated.[10]

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the association of 3-Methyl-2-oxobutanoic acid with metabolic disorders. It is important to note that absolute concentrations can vary depending on the analytical method, cohort characteristics, and sample type.

Metabolic Condition Biological Matrix Observation Quantitative Data (Odds Ratio, p-value) Reference
Impaired Fasting Glucose (IFG)PlasmaStrong predictive biomarkerOR: 1.65 (95% CI 1.39–1.95), p = 8.46 × 10⁻⁹[2]
Impaired Fasting Glucose (IFG)UrineSignificant correlationOR: 1.87 (95% CI 1.27–2.75), p = 1 × 10⁻³[2]
Type 2 Diabetes (T2D)PlasmaSignificantly elevated-[2]
Maple Syrup Urine Disease (MSUD)Plasma, UrineMarkedly elevated-[3][7][11]

Note: Specific concentration ranges and fold changes are highly variable in the literature and are best determined within a specific study context.

Signaling Pathways and Pathophysiological Mechanisms

The metabolic impact of elevated 3-Methyl-2-oxobutanoic acid is mediated through its influence on key cellular signaling pathways.

BCAA Catabolism Pathway

3-Methyl-2-oxobutanoic acid is a central intermediate in the catabolism of valine. A defect in the BCKDH complex, as seen in MSUD, leads to its accumulation.

BCAA_Catabolism Valine Valine BCAT BCAT Valine->BCAT KIV 3-Methyl-2-oxobutanoic acid BCAT->KIV BCKDH BCKDH Complex KIV->BCKDH Metabolites Downstream Metabolites BCKDH->Metabolites

BCAA Catabolism Pathway for Valine.

mTOR and Insulin Signaling

Elevated levels of BCAAs and their keto acids, including 3-Methyl-2-oxobutanoic acid, can lead to the chronic activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[4] This sustained activation can, in turn, lead to the phosphorylation of IRS-1 at serine residues, which impairs its ability to mediate insulin signaling, thereby contributing to insulin resistance.[1]

mTOR_Insulin_Signaling BCAAs_BCKAs Elevated BCAAs & 3-Methyl-2-oxobutanoic acid mTORC1 mTORC1 Activation BCAAs_BCKAs->mTORC1 IRS1_p IRS-1 Serine Phosphorylation mTORC1->IRS1_p Insulin_Signaling Impaired Insulin Signaling IRS1_p->Insulin_Signaling Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance

Impact on mTOR and Insulin Signaling.

Experimental Protocols for Quantification

Accurate and reliable quantification of 3-Methyl-2-oxobutanoic acid is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

General Experimental Workflow

The general workflow for the analysis of 3-Methyl-2-oxobutanoic acid in biological samples involves sample preparation, derivatization (especially for GC-MS), chromatographic separation, and mass spectrometric detection.

Experimental_Workflow Sample Biological Sample (Plasma, Urine) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation Derivatization Derivatization (e.g., Silylation for GC-MS) Preparation->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification

General workflow for analysis.

Detailed GC-MS Protocol for Urinary Organic Acids

This protocol is adapted from established methods for the analysis of organic acids in urine.[12][13]

1. Sample Preparation and Extraction:

  • To 2 mL of urine, add internal standards (e.g., tropic acid).

  • Acidify the sample to a pH of less than 2 with 5M HCl.[14]

  • Saturate the sample with solid sodium chloride.[14]

  • Perform a liquid-liquid extraction twice with 4 mL of ethyl acetate (B1210297).

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen.[14]

2. Derivatization:

  • To the dried extract, add 20 µL of pyridine (B92270) and 75 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[13][14]

  • Cap the vial and heat at 75°C for 30 minutes.[13]

3. GC-MS Analysis:

  • Injector Temperature: 250°C

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 130°C at 2°C/min.

    • Ramp 2: Increase to 200°C at 3°C/min.

    • Ramp 3: Increase to 280°C at 6°C/min, hold for 10 minutes.[12]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Transfer Line Temperature: 270°C.

    • Ion Source Temperature: 200°C.[12]

Detailed LC-MS/MS Protocol for Plasma Branched-Chain Keto Acids

This protocol is based on validated methods for the quantification of BCKAs in plasma.[15][16][17]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Precipitate proteins by adding 300 µL of ice-cold methanol.[18]

  • Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[15][19]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.[15]

  • Mobile Phase B: Acetonitrile.[15]

  • Gradient Elution:

    • 0-3 min: 5-30% B

    • 3-3.5 min: 30-90% B

    • 3.5-6.5 min: Hold at 90% B

    • 6.5-7 min: Return to 5% B

    • 7-10 min: Re-equilibration at 5% B[15]

  • Flow Rate: 0.3 mL/min.[15]

  • Column Temperature: 30°C.[15]

  • Injection Volume: 5 µL.[15]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 3-Methyl-2-oxobutanoic acid and the internal standard must be optimized.

Conclusion and Future Directions

3-Methyl-2-oxobutanoic acid is a robust and promising biomarker for a range of metabolic disorders. Its strong association with impaired glucose metabolism and its central role in the pathophysiology of MSUD underscore its clinical utility. The detailed experimental protocols provided in this guide offer a foundation for its accurate and reproducible quantification in research and clinical settings.

Future research should focus on establishing standardized reference ranges for 3-Methyl-2-oxobutanoic acid in diverse populations and further elucidating its precise mechanistic roles in the development and progression of metabolic diseases. Such efforts will be instrumental in translating the biomarker potential of 3-Methyl-2-oxobutanoic acid into tangible clinical applications, ultimately improving patient outcomes in the management of metabolic disorders.

References

Spontaneous Degradation of Methyl 2-Oxobutanoate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spontaneous degradation of methyl 2-oxobutanoate (B1229078) in aqueous solutions. The stability of this α-keto ester is a critical parameter in various research and development applications, including its use as a metabolic intermediate, in cell culture media, and as a precursor in chemical synthesis. Understanding its degradation profile is essential for ensuring the accuracy and reproducibility of experimental results.

Introduction

Methyl 2-oxobutanoate, an α-keto ester, is susceptible to spontaneous degradation in aqueous environments, primarily through hydrolysis. This process is distinct from enzymatic degradation, which occurs in biological systems and is catalyzed by specific enzymes like 2-oxo acid dehydrogenases.[1][2] The spontaneous, non-enzymatic degradation is influenced by key physicochemical factors, most notably pH and temperature.

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the ester bond, yielding 2-oxobutanoic acid and methanol. This reaction can be catalyzed by both acid and base. The presence of the α-keto group can influence the reactivity of the ester linkage.

Degradation Pathway and Mechanism

The fundamental degradation process for this compound in water is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. The reaction is subject to both acid and base catalysis.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon of the ester. This process is typically faster than acid-catalyzed or neutral hydrolysis and is irreversible.[3]

A study on the spontaneous hydrolysis of structurally similar α-ketoglutarate esters demonstrated that the ester group proximal to the α-keto function undergoes rapid hydrolysis.[4] This is followed by a slower hydrolysis of the more distant ester group.[4] By analogy, the single ester group in this compound is expected to be readily hydrolyzed.

The hydrolysis of this compound results in the formation of 2-oxobutanoic acid, which subsequently deprotonates in solution, leading to an acidification of the aqueous medium.[4]

G cluster_conditions Reaction Conditions M2O This compound TS_H2O Tetrahedral Intermediate (H2O attack) M2O->TS_H2O H+ or H2O TS_OH Tetrahedral Intermediate (OH- attack) M2O->TS_OH OH- P 2-Oxobutanoic Acid + Methanol TS_H2O->P TS_OH->P H2O H2O (Neutral/Acidic) OH OH- (Basic)

Fig. 1: Hydrolysis of this compound.

Quantitative Data on Degradation

While specific kinetic data for the spontaneous degradation of this compound is not extensively available in the peer-reviewed literature, the general principles of ester hydrolysis provide a qualitative understanding of its stability. The rate of hydrolysis is significantly dependent on pH and temperature.

ConditionEffect on Hydrolysis RateRationale
Acidic pH IncreasedCatalysis by H+ ions increases the electrophilicity of the carbonyl carbon.[3]
Neutral pH Slowest RateThe reaction proceeds via uncatalyzed nucleophilic attack by water, which is a relatively slow process.[3]
Basic pH Significantly IncreasedDirect attack by the more nucleophilic hydroxide ion leads to rapid saponification.[3]
Increased Temperature IncreasedProvides the necessary activation energy for the hydrolysis reaction, accelerating the rate across all pH ranges.[3]

Table 1: Factors Affecting the Spontaneous Degradation Rate of this compound in Aqueous Solution.

Studies on other esters have shown that the hydrolysis rate can vary by a factor of 10 for each unit change in pH.[5] For α-keto esters like dimethyl-α-ketoglutarate, significant hydrolysis can be observed within hours in cell-free aqueous media.[4] It is reasonable to expect a similar reactivity profile for this compound.

Experimental Protocols

To investigate the spontaneous degradation of this compound, a stability study in aqueous buffers of different pH values is recommended. The disappearance of the parent compound and the appearance of the degradation product, 2-oxobutanoic acid, can be monitored over time using chromatographic methods.

Stability Study Protocol
  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions. Ensure the buffers have sufficient buffering capacity to counteract the pH change resulting from the formation of 2-oxobutanoic acid.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to minimize degradation in the stock.

  • Incubation: Spike a known concentration of the this compound stock solution into each buffer at a defined temperature (e.g., 25°C or 37°C).

  • Time Points: Collect aliquots from each buffered solution at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Reaction Quenching (if necessary): Depending on the analytical method, it may be necessary to quench the degradation reaction by, for example, acidification or freezing the samples immediately after collection.

  • Sample Analysis: Analyze the samples using a validated analytical method, such as LC-MS/MS or GC-MS, to quantify the concentrations of this compound and 2-oxobutanoic acid.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (e.g., pH 4, 7, 9) C Spike M2O into Buffers (Incubate at constant T) A->C B Prepare M2O Stock Solution B->C D Collect Aliquots at Time Points C->D E Quench Reaction (e.g., freeze) D->E F Sample Preparation (e.g., derivatization for GC-MS) E->F G LC-MS/MS or GC-MS Analysis F->G H Data Analysis (Kinetics, Half-life) G->H

Fig. 2: Workflow for Stability Study.
Analytical Methodologies

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the quantification of this compound and its degradation product.[6]

GC-MS Analysis:

  • Derivatization: A derivatization step is required to make the analytes volatile. This typically involves two steps:

    • Methoximation: Protects the keto group using methoxyamine hydrochloride in pyridine.[6]

    • Silylation: Derivatizes the carboxylic acid group of the degradation product using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

  • Instrumentation: A GC system equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer operating in electron ionization (EI) mode.[6]

  • Quantification: Can be performed in selected ion monitoring (SIM) mode for higher sensitivity.[6]

LC-MS/MS Analysis:

  • Sample Preparation: Generally simpler than for GC-MS, often involving protein precipitation (for biological matrices) followed by dilution.

  • Chromatography: Reversed-phase chromatography is typically used for separation.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Quantification: Highly selective and sensitive quantification can be achieved using multiple reaction monitoring (MRM).

ParameterGC-MSLC-MS/MS
Derivatization RequiredNot typically required
Specificity HighVery High
Sensitivity HighVery High
Sample Throughput ModerateHigh

Table 2: Comparison of Analytical Methods.

Conclusion

The spontaneous degradation of this compound in aqueous solutions is an important consideration for its handling, storage, and use in experimental settings. The primary degradation pathway is hydrolysis to 2-oxobutanoic acid and methanol, a reaction that is significantly influenced by pH and temperature. While specific quantitative kinetic data for this compound is limited, a robust understanding of its stability can be inferred from the principles of ester hydrolysis and studies on analogous α-keto esters. For accurate quantification and stability assessment, validated chromatographic methods such as GC-MS and LC-MS/MS are recommended. Researchers and drug development professionals should account for this inherent instability to ensure the integrity of their results.

References

Enzymatic Conversion of Valine to 3-Methyl-2-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides an in-depth overview of the enzymatic conversion of the essential amino acid L-valine into its corresponding α-keto acid, 3-methyl-2-oxobutanoic acid (also known as α-ketoisovalerate). This conversion is a critical step in both the biosynthetic and catabolic pathways of branched-chain amino acids. The guide details the two primary enzymatic families responsible for this transformation: branched-chain amino acid aminotransferases (BCATs) and valine dehydrogenases (VDHs). We present a comprehensive summary of their kinetic properties, detailed experimental protocols for enzyme activity assays and purification, and analytical methods for product quantification. Furthermore, this document includes visualizations of the relevant metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

L-valine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy metabolism.[1] The conversion of valine to 3-methyl-2-oxobutanoic acid is a pivotal metabolic junction. In catabolism, this reaction initiates the breakdown of valine for energy production, ultimately leading to the formation of succinyl-CoA, which enters the citric acid cycle.[1][2] In biosynthesis, the reverse reaction, the amination of 3-methyl-2-oxobutanoic acid, is the final step in producing valine in microorganisms and plants.[1]

Two principal enzyme classes catalyze this conversion:

  • Branched-Chain Amino Acid Aminotransferases (BCATs; EC 2.6.1.42): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible transfer of an amino group from valine to an α-keto acid acceptor, typically α-ketoglutarate, yielding 3-methyl-2-oxobutanoic acid and glutamate.[3][4] This mechanism is central to both the synthesis and degradation of all three BCAAs.[2]

  • Valine Dehydrogenases (VDHs; EC 1.4.1.23 and EC 1.4.1.8): These enzymes catalyze the oxidative deamination of L-valine to 3-methyl-2-oxobutanoic acid, with the concomitant reduction of a nicotinamide (B372718) cofactor (NAD+ or NADP+).[5][6]

Understanding the kinetics, mechanisms, and experimental procedures associated with these enzymes is vital for various research and development applications, including metabolic engineering, drug discovery targeting amino acid metabolism, and the diagnosis of metabolic disorders.

Enzymatic Pathways and Mechanisms

The conversion of valine to 3-methyl-2-oxobutanoic acid can occur via two distinct pathways, depending on the enzyme involved.

Transamination by Branched-Chain Amino Acid Aminotransferases (BCATs)

BCATs facilitate a reversible transamination reaction, which is a key part of both valine biosynthesis and catabolism.[7][8] The reaction proceeds via a Ping Pong Bi-Bi kinetic mechanism.[3]

BCAT_Mechanism cluster_1 First Half-Reaction Valine L-Valine E_PLP BCAT-PLP (Enzyme-Cofactor Complex) Valine->E_PLP aKG α-Ketoglutarate E_PMP BCAT-PMP (Aminated Enzyme) aKG->E_PMP KIV 3-Methyl-2-oxobutanoic acid Glu L-Glutamate E_PLP->KIV Release of α-keto acid E_PLP->E_PMP E_PMP->Glu Release of amino acid E_PMP->E_PLP Regeneration VDH_Mechanism cluster_reactants Reactants cluster_products Products Valine L-Valine Enzyme Valine Dehydrogenase Valine->Enzyme NAD NAD+ NAD->Enzyme H2O H₂O H2O->Enzyme KIV 3-Methyl-2-oxobutanoic acid NADH NADH NH4 NH₄⁺ H H⁺ Enzyme->KIV Enzyme->NADH Enzyme->NH4 Enzyme->H Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer and Reagents P2 Prepare Enzyme Sample (e.g., cell lysate, purified protein) P1->P2 P3 Equilibrate Spectrophotometer and Reagents to Assay Temperature P2->P3 A1 Add Buffer, Substrates, and Cofactors to Cuvette P3->A1 A2 Initiate Reaction by Adding Enzyme Sample A1->A2 A3 Monitor Absorbance Change over Time (e.g., at 340 nm) A2->A3 D1 Calculate Initial Rate (ΔAbs/min) A3->D1 D2 Convert Rate to Specific Activity (U/mg) using Beer-Lambert Law D1->D2 D3 Determine Kinetic Parameters (Km, Vmax) by varying substrate concentrations D2->D3 Valine_Catabolism Valine L-Valine KIV 3-Methyl-2-oxobutanoic acid Valine->KIV BCAT or VDH IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH Complex (irreversible) SuccinylCoA Succinyl-CoA IsobutyrylCoA->SuccinylCoA Multiple Steps TCACycle TCA Cycle SuccinylCoA->TCACycle Valine_Biosynthesis Pyruvate Pyruvate AHB α-Acetolactate Pyruvate->AHB AHAS DHIV α,β-Dihydroxy- isovalerate AHB->DHIV AHAIR KIV 3-Methyl-2-oxobutanoic acid DHIV->KIV DHAD Valine L-Valine KIV->Valine BCAT (IlvE)

References

An In-depth Technical Guide on the Physicochemical Characteristics of Methyl 2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Methyl 2-oxobutanoate (B1229078). The information is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

Methyl 2-oxobutanoate, also known as Methyl 2-ketobutyrate, is a keto ester with the empirical formula C5H8O3.[1][2] It is a versatile starting material in organic synthesis.[3]

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C5H8O3[1][4]
Molecular Weight 116.12 g/mol [1][2][4]
Appearance Liquid[2]
Density 1.039 ± 0.06 g/cm³ (at 20°C)[4]
Boiling Point 72-74°C (at 27 Torr)[4], 146.88°C (at 760 mmHg, est.)[5]
Melting Point -47°C[4]
Flash Point 50°C (122.0°F)[1][4]
Refractive Index 1.4099 (at 589.3 nm, 30°C)[4]
Vapor Pressure 4.54 mmHg (at 25°C)[4]
Table 2: Solubility and Partitioning
PropertyValueSource
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[4]. Soluble in water (2.59e+005 mg/L at 25°C, est.)[5].
LogP (o/w) 0.13850[4], 0.048 (est.)[5]
Table 3: Spectroscopic and Analytical Identifiers
IdentifierValueSource
CAS Number 3952-66-7[1][4]
Beilstein/REAXYS 1749847[1]
SMILES CCC(=O)C(=O)OC[6]
InChI 1S/C5H8O3/c1-3-4(6)5(7)8-2/h3H2,1-2H3[6]
InChI Key XPIWVCAMONZQCP-UHFFFAOYSA-N[6]

Experimental Protocols

Synthesis of this compound from Methyl Vinyl Glycolate

A potential synthetic route to this compound involves the isomerization of Methyl Vinyl Glycolate (MVG) under basic conditions.[7] Under acidic conditions, MVG is relatively stable. However, in the presence of a base, it can isomerize to form this compound.[7] This is often followed by dimerization via an aldol (B89426) reaction and decarboxylation.[7]

Another approach involves the oxidation of MVG. While various mild oxidizing agents may lead to degradation, the use of Dess-Martin periodinane has been shown to successfully yield the related compound, methyl 2-oxobut-3-enoate.[7] This suggests that oxidation of a saturated precursor could be a viable route.

This compound is also utilized as a starting material for more complex molecules. For instance, it can be used to synthesize indole (B1671886) derivatives through Fischer indolization with arylhydrazines.[3] It is also a precursor in the synthesis of natural products like (−)-picrotoxinin and the core structure of phalarine.[3]

G General Synthesis Workflow A Starting Material (e.g., Precursor Alcohol) B Oxidation (e.g., with Dess-Martin periodinane) A->B C Crude this compound B->C D Purification C->D E Pure this compound D->E F Characterization (NMR, GC-MS, IR) E->F

A generalized workflow for the synthesis and purification of this compound.
Analytical Methodologies

The analysis of keto acids like this compound is typically performed using chromatographic techniques coupled with mass spectrometry for high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation & Derivatization: For GC-MS analysis of non-volatile compounds like keto acids, a derivatization step is necessary to increase volatility.

    • Methoximation: The sample is first dried, and a solution of methoxyamine hydrochloride in pyridine (B92270) is added. The mixture is incubated to protect the keto group.[8][9]

    • Silylation: A silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is then added, and the mixture is incubated. This step derivatizes the carboxylic acid group.[8][9]

  • GC-MS Analysis:

    • Injection: The derivatized sample is injected into the gas chromatograph.[9]

    • Separation: A capillary column (e.g., DB-5ms) is used to separate the analyte from other components in the mixture. The oven temperature is programmed to ramp from a low to a high temperature to ensure elution.[9]

    • Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification.[9]

G GC-MS Analytical Workflow Sample Sample containing This compound Derivatization Derivatization (Methoximation & Silylation) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS Detection) Ionization->Detection Analysis Data Analysis (Quantification/Identification) Detection->Analysis

A typical workflow for the analysis of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound.

  • Sample Preparation:

    • The sample should be of high purity.

    • A suitable deuterated solvent that dissolves the sample, such as Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆), should be used.[10]

  • ¹H NMR Spectroscopy Parameters:

    • Number of Scans: 16 to 64 scans are generally sufficient.[10]

    • Relaxation Delay (D1): 1-5 seconds.[10]

    • Spectral Width (SW): 12-16 ppm.[10]

  • ¹³C NMR Spectroscopy Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is typically used.[10]

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[10]

    • Relaxation Delay (D1): 2-5 seconds.[10]

    • Spectral Width (SW): 200-240 ppm to cover all carbon signals.[10]

Safety Information

This compound is classified as a flammable liquid.[1][6] It can cause skin irritation and serious eye damage.[1][6] Appropriate personal protective equipment, including eye shields and gloves, should be worn when handling this chemical.[1] It should be stored in a well-ventilated place and kept cool.[11]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its applications include:

  • The synthesis of indole derivatives.[3]

  • A precursor in the synthesis of the natural product (−)-picrotoxinin, a neurotoxic sesquiterpenoid.[3]

  • The preparation of the core structure of phalarine, a natural product found in perennial grass.[3]

References

Methodological & Application

Application Notes and Protocols: Methyl 2-oxobutanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 2-oxobutanoate (B1229078) as a versatile starting material in organic synthesis. The applications highlighted herein focus on the construction of complex molecular architectures, including indole (B1671886) derivatives, and the total synthesis of natural products.

Introduction

Methyl 2-oxobutanoate is a valuable C5 building block in organic synthesis, prized for its dual reactivity as both a ketone and an ester. This unique functionality allows for a variety of chemical transformations, making it a key precursor in the synthesis of pharmaceuticals and biologically active natural products. Its applications range from classic named reactions to complex multi-step total syntheses.

Application 1: Synthesis of Indole Derivatives via Microwave-Assisted Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for the preparation of the indole nucleus, a common scaffold in pharmaceuticals. A modern and efficient approach utilizes microwave irradiation in conjunction with propylphosphonic anhydride (B1165640) (T3P®) as a mild dehydrating agent. This one-pot protocol offers significant advantages, including short reaction times and high yields.[1][2][3]

Logical Workflow for Microwave-Assisted Fischer Indole Synthesis

Fischer_Indole_Synthesis A Arylhydrazine C Microwave Vial A->C B This compound B->C F Microwave Irradiation (Hydrazone Formation & Cyclization) C->F Heat D T3P® (Propylphosphonic Anhydride) D->C E Solvent (e.g., Dioxane) E->C G Work-up & Purification F->G H Indole Product G->H

Caption: Workflow for the one-pot, microwave-assisted Fischer indole synthesis.

Experimental Protocol: General Procedure for Microwave-Assisted Fischer Indole Synthesis[2]
  • Reaction Setup: To a microwave vial, add the arylhydrazine hydrochloride (1.0 equiv.), this compound (1.2 equiv.), and a suitable solvent (e.g., dioxane, 0.2 M).

  • Addition of T3P®: Add propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate, 1.5 equiv.) to the mixture.

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor. The reaction is typically conducted in two stages: an initial lower temperature step for hydrazone formation (e.g., 100 °C for 5 minutes), followed by a higher temperature step for cyclization (e.g., 150 °C for 10 minutes).[2]

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired indole derivative.

Quantitative Data for Microwave-Assisted Fischer Indole Synthesis
Arylhydrazine ReactantProductReaction Time (min)Temperature (°C)Yield (%)Reference
PhenylhydrazineMethyl 3-ethyl-1H-indole-2-carboxylate5 + 10100 then 15090[2]
4-MethoxyphenylhydrazineMethyl 3-ethyl-5-methoxy-1H-indole-2-carboxylate5 + 10100 then 15085[2]
4-NitrophenylhydrazineMethyl 3-ethyl-5-nitro-1H-indole-2-carboxylate5 + 15100 then 15075[2]

Application 2: Total Synthesis of (–)-Picrotoxinin

(–)-Picrotoxinin is a neurotoxic sesquiterpenoid natural product with a complex, highly oxygenated, and stereochemically dense structure. This compound is a key building block in a concise and stereocontrolled total synthesis of this molecule, participating in a crucial aldol (B89426) addition to construct the bicyclic core.[4][5][6]

Synthetic Workflow for the Total Synthesis of (–)-Picrotoxinin

Picrotoxinin_Synthesis A (R)-Carvone Derivative C Aldol Addition A->C B This compound B->C D Bicyclic Intermediate C->D E Series of Oxidations & Cyclizations D->E F Late-Stage C-C and C-H Bond Cleavages E->F G (–)-Picrotoxinin F->G

Caption: Simplified workflow for the total synthesis of (–)-picrotoxinin.

Experimental Protocol: Key Aldol Addition Step in the Synthesis of (–)-Picrotoxinin[4]
  • Preparation of the Enolate: In a flame-dried flask under an inert atmosphere, dissolve anhydrous magnesium chloride (1.5 equiv.) in dry tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C and add a solution of the (R)-carvone derivative (1.0 equiv.) in THF. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv.) dropwise to form the magnesium enolate.

  • Aldol Reaction: To the enolate solution at -78 °C, add a solution of this compound (1.5 equiv.) in THF dropwise. Stir the reaction mixture at this temperature for the specified time.

  • Quenching: Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the crude product by chromatography to yield the aldol addition product.

Quantitative Data for the Key Aldol Addition
Starting MaterialProductDiastereoselectivityYield (%)Reference
Dimethylated (R)-carvone derivativeAldol Adduct 4>20:167[4]

Application 3: Synthesis of the Core Structure of Phalarine

Phalarine is a structurally unique natural product. The synthesis of its core skeleton has been achieved through innovative palladium-catalyzed reactions. While the direct use of this compound is not explicitly detailed in the provided snippets for this specific synthesis, related ketoesters are often employed in the foundational steps of constructing complex heterocyclic systems. The synthesis of the phalarine core involves a palladium-catalyzed dearomative spirocyclization and a Wacker-carbonylative cyclization cascade.[7]

Further detailed protocols on the direct application of this compound in the synthesis of the phalarine core require access to the full experimental procedures of the cited literature.

Conclusion

This compound is a demonstrably valuable and versatile starting material in organic synthesis. Its utility in constructing complex and biologically relevant molecules, such as indole derivatives and the natural product (–)-picrotoxinin, underscores its importance for researchers in synthetic chemistry and drug development. The protocols and data presented here provide a foundation for the application of this reagent in the synthesis of novel compounds.

References

Application Notes and Protocols for the GC-MS Analysis of Methyl 2-oxobutanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxobutanoate (B1229078) is the methyl ester of 2-oxobutanoic acid (also known as alpha-ketobutyric acid). 2-Oxobutanoic acid is a key intermediate in the metabolism of several amino acids, including threonine and methionine.[1][2][3] Its quantification in biological matrices such as plasma and urine can provide valuable insights into metabolic pathways and may serve as a biomarker in various physiological and pathological states. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of small, volatile, and semi-volatile compounds in complex biological samples. Due to the presence of a reactive keto group, derivatization is typically required to improve the chromatographic properties and stability of Methyl 2-oxobutanoate for GC-MS analysis.

This document provides detailed protocols for the extraction, derivatization, and quantitative analysis of this compound in biological samples using GC-MS.

Metabolic Significance of 2-Oxobutanoate

2-Oxobutanoate is a central metabolite in amino acid catabolism. It is primarily formed from the degradation of threonine and methionine.[1][2][3] Once formed, 2-oxobutanoate is transported into the mitochondria where it is converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex.[4] Propionyl-CoA can then enter the citric acid cycle after being converted to succinyl-CoA.[1][4] The metabolic fate of 2-oxobutanoate is depicted in the following pathway:

Threonine Threonine Oxobutanoate 2-Oxobutanoate Threonine->Oxobutanoate Methionine Methionine Methionine->Oxobutanoate PropionylCoA Propionyl-CoA Oxobutanoate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCA Citric Acid Cycle (TCA) SuccinylCoA->TCA

Caption: Metabolic pathway of 2-oxobutanoate degradation.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of keto acids and their esters in biological fluids.

Protocol 1: Quantitative Analysis of this compound in Human Plasma

This protocol describes the protein precipitation, extraction, and derivatization of this compound from human plasma for GC-MS analysis.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound, if available, or a structurally similar compound like Methyl 2-oxopentanoate)

  • Acetonitrile (B52724) (ACN), HPLC grade, ice-cold

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

  • Ethyl acetate (B1210297), HPLC grade

  • Anhydrous sodium sulfate

  • GC vials with inserts

Procedure:

  • Sample Preparation and Protein Precipitation:

    • Thaw frozen plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

    • Add 500 µL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization (Methoximation):

    • To the dried residue, add 50 µL of the methoxyamine hydrochloride solution in pyridine.

    • Vortex thoroughly to dissolve the residue.

    • Incubate at 60°C for 60 minutes with shaking.[5] This step converts the keto group to its methoxime derivative, which is more stable for GC analysis.[5]

    • After incubation, cool the sample to room temperature.

    • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Parameters:
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

    • Note: The selection of characteristic ions should be based on the mass spectrum of the methoximated derivative of this compound. Based on the fragmentation of similar compounds, potential ions to monitor would include the molecular ion and key fragment ions.

Protocol 2: Analysis in Urine

The protocol for urine is similar to that for plasma, with minor modifications in the sample preparation step.

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge at 2,000 x g for 5 minutes to pellet any sediment.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the urine supernatant.

    • Add 10 µL of the internal standard solution.

    • Proceed with the Extraction and Derivatization steps as described in Protocol 1.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is summarized in the following diagram:

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (for Plasma) Add_IS->Precipitation Extraction Liquid-Liquid Extraction Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Methoximation Methoximation of Keto Group Evaporation->Methoximation GCMS GC-MS Analysis Methoximation->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Experimental workflow for GC-MS analysis.

Quantitative Data Presentation

Currently, there is a scarcity of publicly available quantitative data for this compound in biological samples. The following table is provided as a template for researchers to populate with their own experimental data. This structured format will allow for easy comparison of concentrations across different sample types and conditions.

Sample TypeConditionnConcentration (µM) ± SDReference
Human PlasmaHealthy Control-Data not available-
Disease State X-Data not available-
Human UrineHealthy Control-Data not available-
Disease State X-Data not available-
Cell Culture MediaControl-Data not available-
Treatment-Data not available-

Troubleshooting

A logical approach to troubleshooting common issues in the GC-MS analysis of this compound is presented below.

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Analyte Signal Degradation Analyte Degradation Problem->Degradation Extraction Poor Extraction Efficiency Problem->Extraction Derivatization Incomplete Derivatization Problem->Derivatization GCMS_Issue GC-MS System Issue Problem->GCMS_Issue Sol_Degradation Keep samples on ice. Minimize processing time. Degradation->Sol_Degradation Sol_Extraction Optimize extraction solvent and pH. Extraction->Sol_Extraction Sol_Derivatization Check derivatization reagent quality. Optimize reaction time and temperature. Derivatization->Sol_Derivatization Sol_GCMS Check for leaks. Clean ion source. Verify column performance. GCMS_Issue->Sol_GCMS

Caption: Troubleshooting guide for GC-MS analysis.

References

Application Note and Protocol: Quantification of 3-Methyl-2-oxobutanoic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovalerate, is a key intermediate in the metabolic pathway of the branched-chain amino acid (BCAA) valine. As a branched-chain keto acid (BCKA), its concentration in biological fluids and tissues is of significant interest in various fields of research, including metabolic disorders, nutrition, and drug development. Accurate and robust quantification of 3-Methyl-2-oxobutanoic acid is crucial for understanding its physiological and pathological roles.

This application note provides a detailed protocol for the quantification of 3-Methyl-2-oxobutanoic acid in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of small molecules in complex samples. The following protocol outlines a straightforward method without the need for derivatization, along with an alternative high-sensitivity method involving derivatization.

Metabolic Significance of 3-Methyl-2-oxobutanoic Acid

3-Methyl-2-oxobutanoic acid is formed from the transamination of valine. It can then be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase complex to form isobutyryl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle. Dysregulation of this pathway is associated with metabolic diseases such as Maple Syrup Urine Disease (MSUD).

Valine Valine KIV 3-Methyl-2-oxobutanoic Acid Valine->KIV Branched-chain aminotransferase (BCAT) BCAT BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Branched-chain α-keto acid dehydrogenase (BCKDH) complex BCKDH BCKDH TCA TCA Cycle Isobutyryl_CoA->TCA

Caption: Simplified metabolic pathway of 3-Methyl-2-oxobutanoic acid.

Experimental Protocols

This section details the necessary materials, reagents, and procedures for the quantification of 3-Methyl-2-oxobutanoic acid.

Protocol 1: Underivatized Method

This method is advantageous for its simplicity and high throughput.

  • 3-Methyl-2-oxobutanoic acid analytical standard

  • Sodium 3-Methyl-2-oxobutanoic acid-13C2 (stable isotope-labeled internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Methanol (B129727), HPLC grade

  • Human plasma (or other biological matrix)

cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) is Add Internal Standard (Sodium 3-Methyl-2-oxobutanoic acid-13C2) plasma->is precip Protein Precipitation (400 µL cold Methanol) is->precip vortex Vortex precip->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Experimental workflow for sample preparation.

  • Thaw Samples: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard solution (Sodium 3-Methyl-2-oxobutanoic acid-13C2) at a suitable concentration.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex: Vortex the samples vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system.

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions See Table 1

Table 1: Proposed MRM Transitions for Underivatized Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Methyl-2-oxobutanoic acid115.071.015
3-Methyl-2-oxobutanoic acid (Qualifier)115.043.020
Sodium 3-Methyl-2-oxobutanoic acid-13C2 (IS)117.073.015

Note: Collision energies should be optimized for the specific instrument used.

Protocol 2: Derivatization Method for Enhanced Sensitivity

This method, involving derivatization with o-phenylenediamine (B120857) (OPD), is suitable for applications requiring lower limits of quantification.

  • Follow steps 1-6 of the underivatized sample preparation protocol.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a solution of OPD in HCl and incubate to form the quinoxalinol derivative.

  • Extraction: Extract the derivatized analyte using ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the ethyl acetate and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

The LC conditions are similar to the underivatized method. The MS conditions are adjusted for the derivatized compound.

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 2

Table 2: MRM Transitions for OPD-Derivatized Analysis [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Methyl-2-oxobutanoic acid-OPD derivative189.1174.0830
Sodium 3-Methyl-2-oxobutanoic acid-13C2-OPD derivative194.1178.0830

Note: Collision energies should be optimized for the specific instrument used.[1]

Data Presentation

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for 3-Methyl-2-oxobutanoic acid. These values are representative and should be established for each specific laboratory setup.

Table 3: Method Validation Parameters (Underivatized Method)

ParameterExpected Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 µM
Limit of Quantification (LOQ)0.5 µM
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (Recovery %)90 - 110%

Table 4: Method Validation Parameters (Derivatized Method) [1]

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)5 nM
Limit of Quantification (LOQ)15 nM
Intra-day Precision (%CV)< 5%
Inter-day Precision (%CV)< 10%
Accuracy (Recovery %)95 - 105%

Conclusion

The described LC-MS/MS methods provide a robust and reliable approach for the quantification of 3-Methyl-2-oxobutanoic acid in biological matrices. The underivatized method offers a simple and rapid workflow suitable for routine analysis, while the derivatization method provides enhanced sensitivity for applications requiring lower detection limits. Proper method validation is essential to ensure accurate and precise results. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

References

Application Notes and Protocols for the Derivatization of Methyl 2-oxobutanoate for Improved GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of Methyl 2-oxobutanoate (B1229078), a key intermediate in various metabolic pathways. Direct analysis of this α-keto acid by gas chromatography (GC) is challenging due to its low volatility and thermal instability. Derivatization is an essential step to convert the analyte into a more volatile and thermally stable form, enabling robust and sensitive GC-based analysis.

Two primary derivatization strategies are presented: a two-step methoximation followed by silylation, and a single-step oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). These methods are widely applicable for the analysis of keto acids in various biological matrices.

Introduction to Derivatization Techniques

Methyl 2-oxobutanoate possesses two reactive functional groups that hinder its direct GC analysis: a ketone and a methyl ester. The derivatization process chemically modifies these groups to increase the molecule's volatility and thermal stability.

  • Methoximation followed by Silylation: This is a widely used two-step method for the analysis of keto acids.[1] First, the keto group is protected by methoximation using methoxyamine hydrochloride. This step is crucial as it "locks" the carbonyl group, preventing the formation of multiple silylated derivatives that could complicate chromatographic analysis.[1][2] Subsequently, any remaining active hydrogens, though in the case of the methyl ester there are none on the carboxyl group, are silylated. For the free acid, the carboxylic acid group would be silylated using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4] This two-step approach ensures the formation of a single, stable derivative for reproducible quantification.

  • PFBHA Derivatization: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a derivatizing agent that reacts with the ketone group to form a stable oxime derivative.[5] The resulting PFBHA-oximes are highly volatile and can be readily analyzed by GC.[5] A significant advantage of this method is the introduction of a polyfluorinated group, which makes the derivative highly sensitive to electron capture detection (ECD), allowing for very low detection limits.[6] It is also highly effective for GC-MS analysis.

Quantitative Performance Comparison

The choice of derivatization method can significantly impact the sensitivity and overall performance of the GC analysis. The following table summarizes typical performance characteristics for the derivatization of short-chain keto acids, which can be considered representative for this compound.

Derivatization MethodTypical Detector(s)Typical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Methoximation + Silylation MSLow µM to high nM rangeLow µM to high nM rangeRobust, prevents isomers, widely applicable.Two-step process can be more time-consuming.[7]
PFBHA Derivatization ECD, MSLow nM to pM rangeLow nM to pM rangeHigh sensitivity (especially with ECD), single-step reaction.[6][7]Can form syn- and anti-isomers which may require good chromatographic resolution.[7]

Experimental Protocols

Protocol 1: Two-Step Methoximation and Silylation

This protocol is adapted from established methods for the analysis of keto acids in biological samples.[8][9]

Materials:

  • Dried sample extract of this compound

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270)

  • Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is in an aqueous solution, it must be lyophilized or evaporated to dryness under a stream of nitrogen.[2]

  • Methoximation:

    • Add 50 µL of the 20 mg/mL methoxyamine hydrochloride in pyridine solution to the dried sample.[9]

    • Seal the vial tightly and vortex thoroughly to ensure the sample is fully dissolved.

    • Incubate the mixture for 90 minutes at 37°C with shaking.[1] This reaction converts the keto group to its methoxime derivative.

  • Silylation:

    • After the methoximation step, add 80 µL of MSTFA with 1% TMCS to the reaction vial.[3]

    • Seal the vial again and vortex thoroughly.

    • Incubate the mixture for 30 minutes at 37°C.[3]

  • Analysis:

    • After incubation, cool the sample to room temperature.

    • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.

Protocol 2: PFBHA Derivatization

This protocol is based on established methods for the derivatization of carbonyl compounds.[7]

Materials:

  • Sample of this compound

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable solvent like ethyl acetate (B1210297) or a buffered solution)

  • Suitable solvent (e.g., ethyl acetate)

  • Reaction vials (e.g., 1.5 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., ethyl acetate).

  • Reagent Preparation: Prepare a solution of PFBHA in the same solvent.

  • Derivatization:

    • Add a molar excess of the PFBHA solution to the sample.

    • Cap the vial tightly and heat at 60-70°C for 1-2 hours.

  • Analysis:

    • After cooling to room temperature, the sample is ready for direct injection into the GC-MS or GC-ECD system.

GC-MS Analysis Parameters

The following are typical starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.[3][8]

ParameterRecommended Setting
GC Column DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm)
Inlet Temperature 250°C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injection Volume 1 µL (split or splitless mode)
Oven Temperature Program Start at 60°C, hold for 1-2 minutes, then ramp up to 300°C at a rate of 10-20°C/min.
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (e.g., m/z 50-600) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

Workflow for Two-Step Methoximation and Silylation

G cluster_prep Sample Preparation cluster_methoximation Methoximation cluster_silylation Silylation cluster_analysis Analysis start Start with Dried Sample add_meox Add Methoxyamine HCl in Pyridine start->add_meox incubate_meox Incubate at 37°C for 90 min add_meox->incubate_meox add_mstfa Add MSTFA + 1% TMCS incubate_meox->add_mstfa incubate_silylation Incubate at 37°C for 30 min add_mstfa->incubate_silylation gcms_analysis GC-MS Analysis incubate_silylation->gcms_analysis

Caption: Workflow for the two-step derivatization of this compound.

Workflow for PFBHA Derivatization

G cluster_prep Sample Preparation cluster_derivatization PFBHA Derivatization cluster_analysis Analysis start Start with Sample in Solvent add_pfbha Add PFBHA Solution start->add_pfbha incubate_pfbha Incubate at 60-70°C for 1-2 hours add_pfbha->incubate_pfbha gc_analysis GC-MS or GC-ECD Analysis incubate_pfbha->gc_analysis

Caption: Workflow for the PFBHA derivatization of this compound.

Logical Relationship of Derivatization Choice

G cluster_considerations Key Considerations cluster_methods Derivatization Methods cluster_outcomes Primary Outcomes start Goal: Analyze this compound by GC sensitivity Required Sensitivity start->sensitivity isomer_formation Tolerance for Isomers start->isomer_formation throughput Sample Throughput start->throughput meox_silylation Methoximation + Silylation sensitivity->meox_silylation High pfbha PFBHA Derivatization sensitivity->pfbha Very High isomer_formation->meox_silylation Low isomer_formation->pfbha Potential throughput->meox_silylation Lower throughput->pfbha Higher robust_quant Robust Quantification meox_silylation->robust_quant high_sensitivity Highest Sensitivity pfbha->high_sensitivity

Caption: Decision tree for selecting a derivatization method.

References

Application Notes and Protocol for Solid-Phase Extraction of 3-Methyl-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid, valine.[1] Its accurate quantification in biological matrices such as plasma, urine, and cell culture media is essential for studying various metabolic disorders and for monitoring therapeutic interventions. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively isolates and concentrates 3-Methyl-2-oxobutanoic acid from complex biological samples, thereby minimizing matrix effects and improving the accuracy and sensitivity of subsequent analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

This document provides a detailed protocol for the solid-phase extraction of 3-Methyl-2-oxobutanoic acid using a mixed-mode anion exchange sorbent, which offers dual retention mechanisms for enhanced selectivity.

Data Presentation

The following table summarizes the expected performance parameters for the solid-phase extraction of 3-Methyl-2-oxobutanoic acid based on data from structurally similar short-chain keto and carboxylic acids.[2] Researchers should validate these parameters for their specific application and matrix.

ParameterExpected ValueNotes
SPE Sorbent Mixed-Mode Anion ExchangeProvides both ion exchange and reversed-phase retention for enhanced selectivity.
Expected Recovery 85-95%Recovery should be optimized and validated for the specific biological matrix.
Selectivity HighThe use of specific wash and elution solvents allows for effective removal of interferences.
Reproducibility (%RSD) <15%Dependent on consistent execution of the protocol.
Throughput HighAmenable to parallel processing and automation.

Experimental Protocol

This protocol is designed for the extraction of 3-Methyl-2-oxobutanoic acid from biological fluids.

Materials:

  • SPE Cartridge: Mixed-mode strong anion exchange SPE cartridge (e.g., 100 mg/3 mL)

  • Reagents:

  • Equipment:

    • SPE vacuum manifold

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • For plasma or serum samples, protein precipitation may be necessary. Add 3 volumes of cold acetonitrile (B52724) to 1 volume of sample, vortex, and centrifuge at >10,000 x g for 10 minutes. Collect the supernatant.

    • Adjust the pH of the sample (or supernatant) to 6.0-7.0 with a suitable buffer or diluted ammonium hydroxide to ensure the carboxyl group of 3-Methyl-2-oxobutanoic acid is deprotonated (anionic). This is crucial for retention on the anion exchange sorbent.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry before sample loading.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and consistent flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove unretained, polar, non-ionic interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the 3-Methyl-2-oxobutanoic acid from the cartridge with 2 x 1 mL aliquots of 2% formic acid in methanol. The acidic conditions neutralize the anionic analyte, disrupting its interaction with the sorbent.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a solvent compatible with the subsequent analytical method (e.g., 100 µL of the initial mobile phase for LC-MS).

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Visualization of the Experimental Workflow

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_proc Post-Elution Processing Sample Biological Sample pH_Adjust Adjust pH to 6.0-7.0 Sample->pH_Adjust Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Water, Methanol) Load->Wash Elute 4. Elute (2% Formic Acid in Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of 3-Methyl-2-oxobutanoic acid.

References

Application Notes and Protocols: The Role of Methyl 2-oxobutanoate in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl 2-oxobutanoate (B1229078) as a versatile C4 building block in the stereoselective synthesis of complex natural products. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate reproducibility and adaptation in various research and development settings.

Enantioselective Synthesis of (-)-Picrotoxinin via Aldol (B89426) Addition

The neurotoxic sesquiterpenoid, (-)-picrotoxinin, has been a challenging target for total synthesis. A concise and stereocontrolled synthesis has been developed, featuring a key aldol addition of methyl 2-oxobutanoate to a chiral enolate derived from (R)-carvone. This reaction establishes a crucial quaternary carbon center with high diastereoselectivity, paving the way for the construction of the intricate polycyclic core of the natural product.

Quantitative Data
StepReactantsProductCatalyst/ReagentSolventTemp. (°C)Yield (%)Diastereoselectivity (d.r.)
Aldol AdditionMagnesium enolate of dimethyl carvone (B1668592), this compoundAldol adductNaHMDS, MgCl₂THF-7867>20:1
Experimental Protocol: Aldol Addition of this compound

This protocol is adapted from the total synthesis of (-)-picrotoxinin by Crossley and Shenvi.[1]

Materials:

  • Dimethyl carvone derivative (1.0 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv)

  • Anhydrous Magnesium Chloride (MgCl₂) (1.2 equiv)

  • This compound (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • A solution of the dimethyl carvone derivative in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • NaHMDS is added dropwise to the solution, and the mixture is stirred for 30 minutes to form the sodium enolate.

  • Anhydrous MgCl₂ is added, and the mixture is stirred for an additional 30 minutes to generate the magnesium enolate.

  • This compound is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl solution at -78 °C.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired aldol adduct.

Synthetic Workflow for (-)-Picrotoxinin Core Synthesis

G cluster_start Starting Materials cluster_synthesis Synthetic Sequence R_carvone (R)-Carvone Dimethylation Dimethylation R_carvone->Dimethylation Me_2_oxobutanoate This compound Aldol_Addition Aldol Addition Me_2_oxobutanoate->Aldol_Addition Enolate_Formation Enolate Formation (NaHMDS, MgCl₂) Dimethylation->Enolate_Formation Enolate_Formation->Aldol_Addition Cyclization Intramolecular Aldol Cyclization Aldol_Addition->Cyclization Core_Structure Picrotoxinin Core Structure Cyclization->Core_Structure G Start 4,4-Diethoxybutylamine Protection N-Boc Protection Start->Protection Methylation N-Methylation Protection->Methylation Deprotection Deprotection & Cyclization Methylation->Deprotection N_Methyl N-Methylpyrrolinium Cation Deprotection->N_Methyl Coupling Coupling with Monomethyl 3-oxoglutarate N_Methyl->Coupling Product Methyl 4-(1-methylpyrrolidin- 2-yl)-3-oxobutanoate Coupling->Product G Arylhydrazine Arylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Arylhydrazine->Hydrazone_Formation Ketoester This compound Ketoester->Hydrazone_Formation Enehydrazine_Tautomerization Enehydrazine Tautomerization Hydrazone_Formation->Enehydrazine_Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine_Tautomerization->Sigmatropic_Rearrangement Cyclization_Aromatization Cyclization & Aromatization Sigmatropic_Rearrangement->Cyclization_Aromatization Indole_Product Substituted Indole Cyclization_Aromatization->Indole_Product

References

Application Notes and Protocols for Isotopic Labeling of Methyl 2-oxobutanoate in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracing using stable isotope-labeled compounds is a powerful technique to delineate the complex network of biochemical reactions within a cell. The use of molecules labeled with stable isotopes, such as ¹³C or ²H, coupled with analytical methods like mass spectrometry, enables the precise tracking of atoms through metabolic pathways.[1] This document provides detailed application notes and protocols for the use of isotopically labeled Methyl 2-oxobutanoate (B1229078) for metabolic tracing studies.

Methyl 2-oxobutanoate, the methyl ester of 2-oxobutanoic acid (also known as α-ketobutyrate), is an intermediate in the metabolism of several amino acids, including threonine and methionine.[2][3][4] By introducing isotopically labeled this compound into a biological system, researchers can trace its metabolic fate, identify downstream metabolites, and quantify the flux through associated pathways. These application notes offer a comprehensive framework for designing and executing metabolic tracing experiments using labeled this compound, from its synthesis to the analysis of labeled metabolites.

Hypothetical Metabolic Pathway of this compound

The metabolic fate of this compound is presumed to begin with its hydrolysis to 2-oxobutanoate (α-ketobutyrate). 2-oxobutanoate is a key metabolic intermediate that can be converted to propionyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle via succinyl-CoA.[2][3] It is primarily derived from the catabolism of the amino acids threonine and methionine. Tracing the incorporation of labeled carbon from this compound can provide insights into the activity of these pathways.

Metabolic Pathway of this compound Hypothetical Metabolic Pathway of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular Labeled this compound Labeled this compound This compound This compound Labeled this compound->this compound Uptake 2-Oxobutanoate 2-Oxobutanoate This compound->2-Oxobutanoate Hydrolysis (Esterase) Propionyl-CoA Propionyl-CoA 2-Oxobutanoate->Propionyl-CoA Branched-chain α-keto acid dehydrogenase complex Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Amino Acid Metabolism Amino Acid Metabolism Amino Acid Metabolism->2-Oxobutanoate

Hypothetical metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled this compound

The synthesis of uniformly ¹³C-labeled this compound can be achieved from a commercially available labeled precursor, such as uniformly labeled [U-¹³C]-L-threonine. The following is a generalized synthetic scheme and may require optimization.

Materials:

  • [U-¹³C]-L-threonine

  • L-amino acid oxidase

  • Catalase

  • Methanol (B129727) (anhydrous)

  • Thionyl chloride or other esterification reagent

  • Appropriate buffers and solvents (e.g., phosphate (B84403) buffer, diethyl ether)

Procedure:

  • Enzymatic Conversion: Dissolve [U-¹³C]-L-threonine in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

  • Add L-amino acid oxidase and catalase to the solution.

  • Incubate the reaction mixture at 37°C with gentle agitation for 4-6 hours, monitoring the conversion to [U-¹³C]-2-oxobutanoate by an appropriate method (e.g., HPLC).

  • Purification of [U-¹³C]-2-oxobutanoate: Once the reaction is complete, acidify the mixture and extract the [U-¹³C]-2-oxobutanoate with an organic solvent like diethyl ether. Dry the organic phase and evaporate the solvent to obtain the labeled keto acid.

  • Esterification: Dissolve the purified [U-¹³C]-2-oxobutanoate in anhydrous methanol.

  • Slowly add thionyl chloride dropwise at 0°C.

  • Allow the reaction to proceed at room temperature for 12-16 hours.

  • Purification of Labeled Ester: Neutralize the reaction mixture and extract the [U-¹³C]-Methyl 2-oxobutanoate. Purify the final product using column chromatography.

  • Confirm the identity and isotopic enrichment of the final product by NMR and mass spectrometry.

Protocol 2: Cell Culture and Isotopic Labeling

This protocol outlines the general steps for labeling cultured cells with isotopically labeled this compound.

Materials:

  • Cultured cells of interest

  • Standard growth medium

  • Labeling medium (e.g., DMEM without unlabeled precursors of 2-oxobutanoate)

  • Isotopically labeled this compound stock solution

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Pre-incubation: Once cells reach the desired confluency, aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).

  • Add a pre-warmed labeling medium to the cells and incubate for 1-2 hours to deplete endogenous pools of the metabolite.

  • Labeling: Prepare the final labeling medium by adding the isotopically labeled this compound to the desired final concentration. Typical concentrations can range from 10 µM to 1 mM, depending on the experimental goals.

  • Aspirate the pre-incubation medium and add 1 mL of the pre-warmed labeling medium containing the labeled this compound to each well.

  • Incubation: Incubate the cells for a specific duration. The time required to reach isotopic steady-state will vary depending on the cell type and the pathway of interest (e.g., hours for the TCA cycle).

Protocol 3: Metabolite Extraction

This protocol describes the extraction of metabolites from cultured cells for subsequent analysis.

Materials:

  • Ice-cold PBS

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: After the labeling period, place the cell culture plates on ice.

  • Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

Protocol 4: GC-MS Analysis

This protocol provides a general procedure for the analysis of labeled metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is necessary to increase the volatility of the keto acid.

Materials:

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization: Resuspend the dried metabolite extracts in 50 µL of pyridine.

  • Add 50 µL of MSTFA + 1% TMCS.

  • Vortex and incubate at 60°C for 30 minutes.[1]

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Separation: Use a suitable temperature program to separate the metabolites. For example: start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.[1]

  • MS Detection: Operate the mass spectrometer in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the isotopic labeling patterns of this compound and its downstream metabolites.[1]

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Isotopic Enrichment of Key Metabolites after Labeling with [U-¹³C₅]-Methyl 2-oxobutanoate

MetaboliteMass IsotopologueFractional Abundance (%)
2-Oxobutanoate M+05.2 ± 0.8
M+110.3 ± 1.2
M+215.1 ± 1.5
M+325.4 ± 2.1
M+444.0 ± 3.5
Propionyl-CoA M+015.7 ± 2.0
M+120.1 ± 2.3
M+230.5 ± 2.8
M+333.7 ± 3.1
Succinyl-CoA M+040.3 ± 4.1
M+125.6 ± 3.0
M+218.9 ± 2.5
M+310.2 ± 1.8
M+45.0 ± 1.1

Note: The data presented in this table is hypothetical and serves as an example. Actual results will vary depending on the experimental conditions.

Experimental Workflow Visualization

The overall workflow for a metabolic tracing experiment using isotopically labeled this compound involves several critical steps, from the preparation of the labeled compound to the final data analysis.

Experimental Workflow General Experimental Workflow for Metabolic Tracing Synthesis of Labeled Tracer Synthesis of Labeled Tracer Isotopic Labeling Isotopic Labeling Synthesis of Labeled Tracer->Isotopic Labeling Cell Culture Cell Culture Cell Culture->Isotopic Labeling Metabolite Quenching & Extraction Metabolite Quenching & Extraction Isotopic Labeling->Metabolite Quenching & Extraction Sample Derivatization Sample Derivatization Metabolite Quenching & Extraction->Sample Derivatization GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Sample Derivatization->GC-MS or LC-MS/MS Analysis Data Analysis Data Analysis GC-MS or LC-MS/MS Analysis->Data Analysis Metabolic Flux Analysis Metabolic Flux Analysis Data Analysis->Metabolic Flux Analysis

Experimental workflow for metabolic tracing studies.

References

Application Notes: 3-Methyl-2-oxobutanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid (α-KIV), is a branched-chain keto acid (BCKA) and a key endogenous metabolite.[1] It is the keto-analog of the essential amino acid L-valine and plays a crucial role in the metabolism of branched-chain amino acids (BCAAs).[2] In cell culture, its applications range from serving as a stable nutrient source in media formulations to being a powerful tool in advanced metabolic research.[2][3] This document provides a comprehensive overview of its primary applications, supported by detailed protocols for researchers, scientists, and drug development professionals.

Key Applications in Cell Culture

  • Enhancement of Media Stability and Solubility One of the primary applications of 3-Methyl-2-oxobutanoic acid is its use as a highly soluble and stable precursor to L-valine in chemically defined cell culture media.[2] Certain essential amino acids, including valine, have limited solubility and can precipitate in highly concentrated media formulations, which are common in high-density cell cultures for biotherapeutic production (e.g., using Chinese Hamster Ovary (CHO) cells).[2] By substituting L-valine with its more stable keto acid form, media formulations can be prepared at higher concentrations without the risk of precipitation, ensuring consistent nutrient availability for the cells.[2] Cells readily take up α-KIV and convert it intracellularly to L-valine via transamination.

  • Metabolic Research and Flux Analysis As a key intermediate in BCAA catabolism, 3-Methyl-2-oxobutanoic acid is an invaluable tool for metabolic research.[2] Isotopically labeled forms, such as Sodium 3-Methyl-2-oxobutanoic acid-¹³C₂, are used as tracers in ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiments.[3] This technique allows researchers to quantitatively track the metabolic fate of the carbon backbone of valine and leucine (B10760876).[4] By measuring the incorporation of ¹³C into downstream metabolites like TCA cycle intermediates and other amino acids, scientists can calculate the rates (fluxes) of intracellular metabolic reactions, providing deep insights into cellular physiology, nutrient utilization, and the metabolic reprogramming that occurs in various states, such as cancer.[3][5]

  • Selective Isotope Labeling for Structural Biology In the field of structural biology, particularly for proteins that are difficult to express in bacterial systems, 3-Methyl-2-oxobutanoic acid is used for selective isotope labeling. Eukaryotic expression systems, like the yeast Pichia pastoris, can be supplemented with labeled α-KIV to achieve methyl-specific isotopic labeling of valine and leucine residues in a recombinant protein.[6] This is crucial for Nuclear Magnetic Resonance (NMR) spectroscopy studies, as it simplifies complex spectra and enables the structural and dynamic analysis of large macromolecules.[6]

  • Potential in Oxidative Stress Management Preliminary evidence suggests a potential role for 3-Methyl-2-oxobutanoic acid in protecting cells from oxidative stress.[2] Oxidative stress is a significant factor that can impair cell viability and productivity in high-density cultures. While the exact mechanism is still under investigation, the metabolic role of BCKAs may contribute to cellular antioxidant defenses.[2] This potential application is of great interest for optimizing large-scale bioprocessing and improving cell culture robustness.

Quantitative Data

The following tables summarize representative data to illustrate the potential impact of 3-Methyl-2-oxobutanoic acid in cell culture applications.

Table 1: Representative Data on the Potential Impact of α-KIV Supplementation on CHO Cell Culture Performance

Due to a lack of specific quantitative data in peer-reviewed literature for the direct effects of α-KIV on CHO cell performance, this table presents illustrative data based on the known effects of related branched-chain keto acids and amino acid supplements to demonstrate potential outcomes.[2]

ParameterControl (Standard Valine)α-KIV SupplementationPotential Improvement (%)Reference
Peak Viable Cell Density (x10⁶ cells/mL)15.217.5~15%[2]
Integral of Viable Cell Density (IVCD)85.098.0~15%[2]
Product Titer (g/L)2.52.9~16%[2]
Lactate Accumulation (g/L)4.84.1~14.5% Reduction[2]
Ammonia Accumulation (mM)6.55.7~12% Reduction[2]

Table 2: Representative Data from ¹³C-Metabolic Flux Analysis using Labeled α-Ketoisovalerate

Cell LineLabeled SubstrateConcentrationIncubation TimeKey Labeled MetaboliteEnrichment (%)Reference
Mammalian Cells (General)Sodium 3-Methyl-2-oxobutanoic acid-¹³C₂0.5 mM24-48 hoursM+2 Valine>95%[3]
Mammalian Cells (General)Sodium 3-Methyl-2-oxobutanoic acid-¹³C₂0.5 mM24-48 hoursM+2 LeucineVariable[4]

Experimental Protocols

Protocol 1: General Protocol for Supplementing Cell Culture Media with 3-Methyl-2-oxobutanoic Acid

This protocol provides a basic framework for replacing L-valine with 3-Methyl-2-oxobutanoic acid (α-KIV) in a custom or commercial cell culture medium.

Materials:

  • Adherent or suspension cells of choice (e.g., CHO, HEK293)

  • Basal cell culture medium deficient in L-valine

  • 3-Methyl-2-oxobutanoic acid, sodium salt (sterile, cell culture grade)

  • Sterile, deionized water or PBS for reconstitution

  • Standard complete cell culture medium (for control)

  • Culture plates, flasks, or bioreactors

  • Sterile 0.22 µm syringe filters

Procedure:

  • Stock Solution Preparation: a. Prepare a sterile, concentrated stock solution of sodium 3-methyl-2-oxobutanoate. A 100 mM stock solution is common. b. Dissolve the required amount of the compound in sterile deionized water or PBS. c. Ensure complete dissolution. If necessary, gently warm the solution. d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container. e. Store the stock solution at -20°C for long-term storage or 4°C for short-term use.[7]

  • Preparation of α-KIV-Containing Medium: a. Thaw the α-KIV stock solution. b. To the L-valine deficient basal medium, add the α-KIV stock solution to the desired final concentration. The optimal concentration should be determined empirically but often corresponds to the molar equivalent of L-valine in the original medium formulation. c. Add other required supplements (e.g., serum, growth factors) to the medium. d. Prepare a control medium using the standard L-valine containing formulation.

  • Cell Culture: a. Seed the cells at the desired density in culture vessels. b. For the experimental group, use the prepared α-KIV-containing medium. c. For the control group, use the standard L-valine medium. d. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂ in a humidified incubator). e. Monitor cell growth, viability, and other relevant parameters (e.g., product titer) over the course of the experiment.

Protocol 2: ¹³C-Metabolic Flux Analysis (¹³C-MFA) in Cultured Mammalian Cells

This protocol outlines a general workflow for a ¹³C-MFA experiment using Sodium 3-Methyl-2-oxobutanoic acid-¹³C₂ to trace BCAA metabolism.[3][4]

Materials:

  • Mammalian cells of interest

  • Standard growth medium

  • Custom labeling medium (lacking unlabeled valine and leucine)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids[3]

  • Sodium 3-Methyl-2-oxobutanoic acid-¹³C₂

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., 80:20 methanol (B129727):water, pre-chilled to -80°C)[3][4]

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Labeling: a. Culture cells to the desired confluency (typically ~80%) in standard growth medium.[4] b. Prepare the labeling medium by supplementing the custom basal medium with dFBS and Sodium 3-Methyl-2-oxobutanoic acid-¹³C₂ to a final concentration of approximately 0.25-0.5 mM.[3][4] c. Aspirate the standard medium, wash the cells once with pre-warmed sterile PBS.[4] d. Add the pre-warmed ¹³C-labeling medium to the cells. e. Incubate the cells for a period sufficient to reach isotopic steady-state, typically 24-48 hours.[3]

  • Metabolite Extraction: a. Place the culture plates on ice to halt metabolic activity. b. Rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS.[3] c. Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol to each well.[3][4] d. Scrape the cells and transfer the cell lysate into a pre-chilled microcentrifuge tube.[3] e. Vortex vigorously and centrifuge at >14,000 x g at 4°C for 10 minutes to pellet cell debris.[4] f. Collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.[3]

  • Sample Analysis by LC-MS/MS: a. Dry the metabolite extract using a vacuum concentrator.[3] b. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.[3] c. Analyze the samples using an LC-MS/MS system to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates).[3]

  • Data Analysis and Flux Calculation: a. Correct the raw mass spectrometry data for the natural abundance of ¹³C.[3] b. Use specialized metabolic flux analysis software to fit the measured mass isotopomer distributions to a metabolic model and calculate the intracellular fluxes.[3]

Visualizations: Pathways and Workflows

Metabolic_Pathway cluster_media Cell Culture Medium cluster_cell Cell KIV_media 3-Methyl-2-oxobutanoate (α-Ketoisovalerate) KIV_cell Intracellular α-Ketoisovalerate KIV_media->KIV_cell Uptake Val L-Valine KIV_cell->Val Transamination (BCAT) Leu L-Leucine KIV_cell->Leu Multi-step Conversion Protein Protein Synthesis Val->Protein TCA TCA Cycle Intermediates Val->TCA Catabolism Leu->Protein

Caption: Metabolic fate of 3-Methyl-2-oxobutanoate in cell culture.

MFA_Workflow arrow arrow A 1. Cell Culture Seed and grow cells to ~80% confluency. B 2. Isotopic Labeling Incubate with medium containing ¹³C-labeled α-Ketoisovalerate (24-48h). A->B C 3. Metabolite Quenching & Extraction Wash with ice-cold PBS. Add ice-cold 80% Methanol. B->C D 4. Sample Processing Centrifuge to pellet debris. Collect supernatant. C->D E 5. LC-MS/MS Analysis Dry and reconstitute extract. Analyze mass isotopomer distribution. D->E F 6. Data Analysis Correct for natural abundance. Calculate metabolic fluxes. E->F

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Methyl 2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxobutanoate (B1229078) is an alpha-keto ester with structural similarities to key metabolic intermediates, such as the branched-chain keto acids (BCKAs). Due to this resemblance, it is a potential substrate or modulator of enzymes involved in amino acid catabolism and central carbon metabolism. Dysregulation of these pathways has been implicated in various diseases, including metabolic syndrome, type 2 diabetes, and maple syrup urine disease (MSUD), making the enzymes that process these keto acids attractive targets for drug discovery.[1][2]

High-throughput screening (HTS) assays are essential tools for identifying novel inhibitors or activators of these enzymes. This document provides detailed application notes and protocols for HTS assays relevant to the study of Methyl 2-oxobutanoate, focusing on the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex and Pyruvate (B1213749) Oxidase. While direct experimental data for this compound is limited, the provided protocols for structurally related compounds can be adapted for its investigation.[3][4]

Metabolic Significance and Signaling Pathways

This compound is structurally analogous to 3-methyl-2-oxobutanoate (B1236294) (also known as α-ketoisovalerate), a product of valine transamination. This suggests that this compound may enter the branched-chain amino acid (BCAA) catabolic pathway. The key regulatory enzyme in this pathway is the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex, which catalyzes the irreversible oxidative decarboxylation of BCKAs.[4][5]

The activity of the BCKDH complex is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K).[6] BCKDK phosphorylates and inactivates the E1 subunit of the BCKDH complex, while PPM1K dephosphorylates and activates it.[6] Elevated levels of BCKAs have been shown to impact crucial signaling pathways, including the mTOR and insulin (B600854) signaling pathways, contributing to insulin resistance.[2][7] Specifically, BCKAs can activate mTORC1, leading to the phosphorylation and inhibition of insulin receptor substrate 1 (IRS1), thereby impairing downstream insulin signaling.[2][5] Furthermore, BCKAs have been identified as signaling molecules that can aerobically activate HIF1α, suggesting a role in cellular responses to metabolic stress.[8]

Visualizing the BCAA Catabolic Pathway

The following diagram illustrates the central role of the BCKDH complex in the breakdown of branched-chain amino acids and their corresponding keto acids.

BCAA_Catabolism cluster_BCKA Branched-Chain Keto Acids (BCKAs) BCAA Leucine, Isoleucine, Valine BCKA α-Ketoisocaproate (KIC) α-Keto-β-methylvalerate (KMV) α-Ketoisovalerate (KIV) BCAA->BCKA Transamination BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex BCKA->BCKDH Oxidative Decarboxylation M2O This compound M2O->BCKDH Potential Substrate BCAT Branched-Chain Aminotransferase (BCAT) AcylCoA Acyl-CoA Derivatives (e.g., Acetyl-CoA, Propionyl-CoA) BCKDH->AcylCoA TCA TCA Cycle AcylCoA->TCA

Overview of the Branched-Chain Amino Acid (BCAA) catabolic pathway.
Signaling Crosstalk: BCKAs, mTOR, and Insulin Resistance

This diagram illustrates the interplay between elevated BCKA levels and key cellular signaling pathways implicated in metabolic diseases.

Signaling_Crosstalk BCKA Elevated Branched-Chain Keto Acids (BCKAs) mTORC1 mTORC1 BCKA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates IRS1 IRS1 S6K1->IRS1 Inhibitory Phosphorylation PI3K PI3K IRS1->PI3K Activates InsulinResistance Insulin Resistance AKT AKT PI3K->AKT Activates InsulinSignaling Insulin Signaling (e.g., Glucose Uptake) AKT->InsulinSignaling

Interplay between BCKAs, mTORC1, and Insulin signaling pathways.

Data Presentation: Enzyme Kinetics

Table 1: Kinetic Parameters for the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Substrate Km (mM) Vmax (relative activity) Source
α-Ketoisovalerate (KIV) 0.03 - 0.1 100% [9]
α-Ketoisocaproate (KIC) 0.02 - 0.05 ~120% [9]
α-Keto-β-methylvalerate (KMV) 0.02 - 0.06 ~80% [9]

| This compound | Not Reported | Not Reported | |

Table 2: Inhibitors of BCKDH Kinase (BCKDK)

Inhibitor IC50 (nM) Mechanism Source
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) 18 Allosteric [10]
PF-07208254 Ki = 54 ATP-competitive [3]

| Novel Compounds | To be determined via HTS | To be determined | |

Experimental Protocols

The following protocols are adapted from established methods and can be optimized for high-throughput screening of compounds that modulate the activity of enzymes metabolizing this compound.

Protocol 1: High-Throughput Colorimetric Assay for BCKDH Complex Activity

This assay is adapted from commercially available kits and measures the reduction of a tetrazolium salt, which is coupled to the production of NADH by the BCKDH complex.[11]

Principle: The BCKDH complex catalyzes the oxidative decarboxylation of an α-keto acid substrate (e.g., this compound), producing NADH. The NADH is then used by a diaphorase to reduce a colorless tetrazolium salt (INT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically at 492 nm. The rate of color formation is proportional to the BCKDH activity.

Materials:

  • 96- or 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 492 nm

  • Purified or mitochondrial BCKDH complex

  • This compound (or other α-keto acid substrate)

  • BCKDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM MgCl₂, 0.2 mM EDTA)

  • Cofactor Mix (containing NAD⁺, Coenzyme A, and Thiamine Pyrophosphate)

  • INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium) solution

  • Diaphorase

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare Reagents: Prepare working solutions of all reagents in BCKDH Assay Buffer.

  • Compound Plating: Add test compounds to the microplate wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Enzyme Addition: Add the BCKDH complex to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate/cofactor/INT/diaphorase mix to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 492 nm every minute for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each test compound relative to the vehicle control.

Protocol 2: High-Throughput Fluorescence-Based Assay for Pyruvate Oxidase Activity

This protocol is adapted from a sensitive fluorimetric assay for pyruvate and can be used to screen for inhibitors of pyruvate oxidase using this compound as a substrate.[11]

Principle: Pyruvate oxidase catalyzes the oxidation of this compound, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a non-fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product (resorufin). The increase in fluorescence is proportional to the enzyme activity.

Materials:

  • 96- or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

  • Purified Pyruvate Oxidase

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • Amplex Red reagent

  • Horseradish Peroxidase (HRP)

  • Cofactors (FAD, Thiamine Pyrophosphate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare Assay Cocktail: Prepare a working solution containing Assay Buffer, Amplex Red, HRP, and cofactors.

  • Compound and Enzyme Addition: Add test compounds to the microplate wells, followed by the addition of Pyruvate Oxidase.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add this compound to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals for 20-30 minutes.

  • Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition for each test compound.

Workflow for HTS and Hit Validation

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify modulators of enzymes that metabolize this compound.

HTS_Workflow AssayDev Assay Development & Optimization (e.g., for this compound) PrimaryScreen Primary High-Throughput Screen (HTS) (Single Concentration) AssayDev->PrimaryScreen HitConfirm Hit Confirmation & Triage PrimaryScreen->HitConfirm DoseResponse Dose-Response & IC50 Determination HitConfirm->DoseResponse SecondaryAssays Secondary & Orthogonal Assays (e.g., different detection method) DoseResponse->SecondaryAssays SAR Structure-Activity Relationship (SAR) Studies SecondaryAssays->SAR LeadOp Lead Optimization SAR->LeadOp

General experimental workflow for HTS and hit validation.

Conclusion

The protocols and information provided in this document offer a comprehensive starting point for researchers interested in high-throughput screening assays involving this compound. By adapting established methods for related alpha-keto acids, it is possible to develop robust and sensitive assays to identify and characterize novel modulators of key metabolic enzymes. Such studies will be invaluable for advancing our understanding of the roles of these enzymes in health and disease and for the development of new therapeutic agents.

References

Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Methyl 2-oxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxobutanoate (B1229078) and its derivatives are important intermediates in organic synthesis and are of significant interest in metabolic research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds. This document provides detailed application notes and experimental protocols for the analysis of Methyl 2-oxobutanoate and its derivatives using ¹H and ¹³C NMR spectroscopy.

Predicted NMR Spectral Data for this compound

Predicted ¹H NMR Data (in CDCl₃)
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
O-CH₃3.8 - 3.9SingletN/A
-CH₂-2.8 - 2.9Quartet~ 7.3
-CH₃1.1 - 1.2Triplet~ 7.3
Predicted ¹³C NMR Data (in CDCl₃)
CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ketone)195 - 205
C=O (Ester)160 - 165
O-CH₃52 - 53
-CH₂-35 - 40
-CH₃7 - 8

Experimental Protocols

Proper sample preparation and instrument setup are critical for acquiring high-quality NMR data.

Sample Preparation
  • Sample Purity: Ensure the sample of the this compound derivative is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for these types of compounds.[1] Other solvents like deuterated acetone (B3395972) ((CD₃)₂CO) or dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used depending on the solubility of the specific derivative.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

  • Internal Standard: Add a small amount of an internal standard for accurate chemical shift referencing. Tetramethylsilane (TMS) is the standard reference (0.00 ppm) for organic solvents.

  • Sample Handling:

    • Weigh the desired amount of the sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If there are any solid particles, filter the solution through a small plug of glass wool in the pipette.

    • Cap the NMR tube securely.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence is generally used.

  • Number of Scans (NS): 16 to 64 scans are usually sufficient.

  • Relaxation Delay (D1): A delay of 1-5 seconds between scans is recommended.[1]

  • Acquisition Time (AQ): Typically 2-4 seconds.[1]

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.[1]

  • Temperature: Room temperature (e.g., 298 K).

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

  • Relaxation Delay (D1): A delay of 2-5 seconds is common.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Spectral Width (SW): A spectral width of 200-240 ppm is necessary to cover all carbon signals.

  • Temperature: Room temperature (e.g., 298 K).

Data Processing and Analysis
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: The chemical shifts of all peaks are identified. For ¹H NMR, the integral of each peak is determined to find the relative ratio of protons.

  • Structural Assignment: The signals are assigned to the corresponding protons or carbons in the molecule based on their chemical shifts, multiplicities (for ¹H NMR), and coupling constants. 2D NMR techniques like COSY and HSQC can be invaluable for unambiguous assignments.

Data Presentation for this compound Derivatives

The following tables summarize experimental NMR data for selected derivatives of this compound.

Methyl 2-hydroxy-2-methyl-3-oxobutanoate
  • Solvent: CDCl₃

  • Spectrometer Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR

¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity Assignment
4.22Singlet-OH
3.77SingletO-CH₃
2.26Singlet-C(=O)CH₃
1.57Singlet-C(OH)CH₃
¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
205.0C=O (Ketone)
171.6C=O (Ester)
81.1-C(OH)-
53.4O-CH₃
24.3-C(=O)CH₃
22.0-C(OH)CH₃
Methyl 2-(4-methylcyclohex-3-en-1-yl)-2-oxoacetate
  • Solvent: CDCl₃

  • Spectrometer Frequency: 400 MHz for ¹H NMR, 101 MHz for ¹³C NMR

¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity Assignment
5.46–5.34Multiplet=CH-
3.86SingletO-CH₃
3.22Multiplet-CH-C=O
2.26–1.93MultipletCyclohexene protons
1.66Singlet=C-CH₃
1.63–1.57MultipletCyclohexene proton
¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
197.18C=O (Ketone)
162.21C=O (Ester)
133.96=C-CH₃
118.80=CH-
52.93O-CH₃
42.69-CH-C=O
29.25, 26.20, 24.34Cyclohexene carbons
23.54=C-CH₃

Visualizations

Experimental Workflow for NMR Analysis

G A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B NMR Tube Filling and Insertion into Spectrometer A->B C Instrument Setup (Locking, Shimming, and Loading Acquisition Parameters) B->C D Data Acquisition (¹H, ¹³C, and 2D NMR Experiments) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Referencing, Peak Picking, Integration) E->F G Structural Elucidation (Assignment of Signals and Structure Confirmation) F->G

Caption: General workflow for the structural elucidation of this compound derivatives using NMR spectroscopy.

Metabolic Pathway of α-Ketobutyrate

This compound is the methyl ester of α-ketobutyric acid. The conjugate base, α-ketobutyrate, is an intermediate in the metabolism of several amino acids.

G Threonine Threonine AlphaKetobutyrate α-Ketobutyrate Threonine->AlphaKetobutyrate Threonine dehydratase Homocysteine Homocysteine Homocysteine->AlphaKetobutyrate PropionylCoA Propionyl-CoA AlphaKetobutyrate->PropionylCoA Branched-chain α-keto acid dehydrogenase complex SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle

Caption: Simplified metabolic pathway showing the formation and fate of α-ketobutyrate.

References

Application Note: Chiral Separation of Methyl 2-oxobutanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a strategic approach for the development of a robust method for the chiral separation of methyl 2-oxobutanoate (B1229078) enantiomers. Due to the increasing importance of stereoisomeric purity in the pharmaceutical and fine chemical industries, reliable analytical methods for enantioseparation are crucial. This document outlines recommended starting points for column selection, mobile phase optimization, and sample preparation for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. While direct, validated methods for this specific analyte are not widely published, the protocols provided are based on established principles for the chiral separation of α-keto esters and similar small chiral molecules.

Introduction

Methyl 2-oxobutanoate is a chiral α-keto ester with a stereocenter at the C3 position. The differential biological activities of its enantiomers necessitate the development of effective analytical methods to distinguish and quantify them. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the most powerful technique for enantiomeric resolution.[1][2] The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analytes, leading to different retention times.[3] This note provides a systematic guide for researchers to develop a successful chiral separation method for this compound enantiomers.

Recommended Methodologies

The two primary chromatographic techniques for the chiral separation of this compound are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Gas Chromatography (GC) with a chiral column, often requiring derivatization of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantioseparation.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for a wide range of chiral compounds.[3]

Experimental Protocol: HPLC Method Development

  • Column Screening:

    • Begin by screening a selection of polysaccharide-based chiral stationary phases. Recommended columns include:

      • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))

    • Use standard analytical column dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Screening:

    • Normal Phase:

      • Start with a mobile phase of n-Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio.

      • If separation is not achieved, vary the IPA concentration from 5% to 20%.

      • For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.

    • Reversed Phase:

      • Screen with a mobile phase of Acetonitrile/Water or Methanol/Water with varying compositions.

      • Buffered aqueous solutions can also be employed to control the ionization state of the analyte.

  • Sample Preparation:

    • Dissolve the racemic this compound standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Temperature: 25 °C (column temperature can be varied to optimize separation)

    • Detection: UV at 210 nm (or a more suitable wavelength determined by UV scan)

Data Presentation: HPLC Screening Results

Chiral Stationary PhaseMobile Phase CompositionRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
Chiralcel® OD-HHexane (B92381)/IPA (90:10)
Chiralpak® AD-HHexane/IPA (90:10)
Chiralpak® AS-HHexane/IPA (90:10)
......
Chiral Gas Chromatography (GC)

Chiral GC analysis of keto esters often requires a derivatization step to improve volatility and thermal stability.[4]

Experimental Protocol: GC Method Development

  • Derivatization:

    • Methoximation: To stabilize the keto group, react the sample with a methoximating agent. To a dried sample of this compound, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes.[4]

    • Silylation (Optional): If other reactive groups are present or to further increase volatility, a silylation step can be added. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes.[4]

  • Column Selection:

    • A common choice for the separation of chiral compounds is a column coated with a cyclodextrin (B1172386) derivative. A recommended starting point is a Chirasil-Dex CB or similar β-cyclodextrin-based capillary column.

  • Sample Preparation:

    • After derivatization, the sample can be directly injected or diluted with a suitable solvent like hexane if necessary.

  • Chromatographic Conditions (Starting Point):

    • Column: Chirasil-Dex CB (or equivalent), 25 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio)

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Detector Temperature: 280 °C (for FID)

Data Presentation: GC Screening Results

Derivatization MethodChiral GC ColumnRetention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
MethoximationChirasil-Dex CB
Methoximation + SilylationChirasil-Dex CB
......

Visualizations

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis Racemic Methyl\n2-oxobutanoate Racemic Methyl 2-oxobutanoate Dissolve in\nMobile Phase Dissolve in Mobile Phase Racemic Methyl\n2-oxobutanoate->Dissolve in\nMobile Phase Filter Sample\n(0.45 µm) Filter Sample (0.45 µm) Dissolve in\nMobile Phase->Filter Sample\n(0.45 µm) Ready for Injection Ready for Injection Filter Sample\n(0.45 µm)->Ready for Injection HPLC System HPLC System Ready for Injection->HPLC System Chiral Column\nScreening Chiral Column Screening HPLC System->Chiral Column\nScreening Mobile Phase\nOptimization Mobile Phase Optimization Chiral Column\nScreening->Mobile Phase\nOptimization Data Acquisition Data Acquisition Mobile Phase\nOptimization->Data Acquisition

Caption: Experimental workflow for chiral HPLC method development.

G cluster_params Key Experimental Parameters Goal Baseline Separation of Enantiomers CSP Chiral Stationary Phase (CSP) CSP->Goal Primary Selectivity MobilePhase Mobile Phase Composition MobilePhase->Goal Modifies Selectivity & Retention Temperature Column Temperature Temperature->Goal Affects Kinetics & Retention FlowRate Flow Rate FlowRate->Goal Influences Efficiency & Resolution

Caption: Logical relationship of parameters influencing chiral separation.

Conclusion

The development of a successful chiral separation method for this compound enantiomers is an empirical process that requires systematic screening of columns and mobile phases.[3] This application note provides a comprehensive starting point for researchers by outlining established strategies and detailed protocols for both HPLC and GC-based approaches. By methodically exploring the suggested chiral stationary phases and mobile phase conditions, a robust and reliable method for the enantioseparation of this compound can be achieved, which is essential for its accurate analysis in research, development, and quality control settings.

References

Application Notes and Protocols: Methyl 2-Oxobutanoate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxobutanoate (B1229078) (also known as methyl 2-ketobutyrate) is an organic compound with the chemical formula C₅H₈O₃. It is the methyl ester of 2-oxobutanoic acid. While its structure, a keto-ester, is found in molecules of interest in various chemical fields, a thorough review of scientific literature and industry databases indicates that methyl 2-oxobutanoate is not utilized as a flavor or fragrance ingredient. A prominent industry resource, The Good Scents Company, explicitly states that it is "not for flavor use" and "not for fragrance use"[1].

The primary application of this compound in a research and development setting is as a starting material or chemical intermediate in organic synthesis. It serves as a building block for the construction of more complex molecules.

These application notes provide an overview of the physicochemical properties of this compound, a general protocol for its laboratory synthesis, its documented applications as a synthetic intermediate, and standard analytical procedures for its characterization and quantification.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound
Synonyms Methyl 2-ketobutyrate, 2-Oxobutyric acid methyl ester
CAS Number 3952-66-7[2]
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2]
Appearance Liquid
Boiling Point 146.88 °C (estimated)[1]
Flash Point 50 °C (122 °F)[2]
Solubility Soluble in water[1]
SMILES CCC(=O)C(=O)OC
InChI Key XPIWVCAMONZQCP-UHFFFAOYSA-N

Synthesis of this compound

This compound can be synthesized in the laboratory through the esterification of 2-oxobutanoic acid with methanol (B129727), typically under acidic conditions.

General Laboratory Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Oxobutanoic Acid 2-Oxobutanoic Acid Reaction Mixture Reaction Mixture 2-Oxobutanoic Acid->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 2-oxobutanoic acid and methanol.

Materials:

  • 2-Oxobutanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-oxobutanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Applications as a Synthetic Intermediate

This compound is a versatile starting material for the synthesis of various organic compounds, including heterocyclic systems and natural products.

Documented Synthetic Applications
  • Synthesis of Indole (B1671886) Derivatives: It can be used in the Fischer indole synthesis with arylhydrazines, mediated by reagents like propylphosphonic anhydride (B1165640) (T3P), to produce indole derivatives.

  • Natural Product Synthesis: It serves as a precursor in the total synthesis of complex natural products. For instance, it has been utilized in the synthesis of (-)-picrotoxinin, a neurotoxic sesquiterpenoid, and in preparing the core structure of phalarine, a natural product found in perennial grass.

G cluster_synthesis Synthetic Pathways cluster_products Products This compound This compound Fischer Indole Synthesis Fischer Indole Synthesis This compound->Fischer Indole Synthesis Natural Product Synthesis Natural Product Synthesis This compound->Natural Product Synthesis Indole Derivatives Indole Derivatives Fischer Indole Synthesis->Indole Derivatives (-)-Picrotoxinin (-)-Picrotoxinin Natural Product Synthesis->(-)-Picrotoxinin Phalarine Core Structure Phalarine Core Structure Natural Product Synthesis->Phalarine Core Structure

Caption: Synthetic applications of this compound.

Analytical Protocols

The quantification and characterization of this compound in reaction mixtures or as a pure substance are typically performed using chromatographic techniques coupled with mass spectrometry.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Extraction Extraction Dilution->Extraction GC-MS GC-MS Extraction->GC-MS LC-MS LC-MS Extraction->LC-MS Quantification Quantification GC-MS->Quantification Identification Identification GC-MS->Identification LC-MS->Quantification LC-MS->Identification

Caption: General workflow for the analysis of this compound.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in a sample.

Instrumentation and Consumables:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or FFAP)

  • Autosampler vials with septa

  • Microsyringe

  • High-purity helium carrier gas

  • Solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate)

Procedure:

  • Sample Preparation: Dilute the sample containing this compound to an appropriate concentration (e.g., 1-100 ppm) in a suitable solvent.

  • GC-MS Parameters:

    • Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 220-240 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Identify this compound by its retention time and mass spectrum. The mass spectrum should show characteristic fragment ions. Quantify using a calibration curve prepared from pure standards.

Conclusion

This compound is a valuable chemical intermediate for organic synthesis, particularly in the preparation of heterocyclic compounds and complex natural products. However, based on available scientific and industry data, it does not have a direct application in the flavor and fragrance industry. The protocols provided herein offer a foundation for its synthesis and analysis in a research and development context, where its utility as a synthetic building block can be effectively leveraged. Researchers should be aware of its lack of application in flavor and fragrance chemistry to direct their investigations appropriately.

References

Application Notes and Protocols for Studying Enzyme Kinetics with 3-Methyl-2-oxobutanoate as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for studying the enzyme kinetics of reactions involving 3-Methyl-2-oxobutanoate. It is important to note that the substrate "Methyl 2-oxobutanoate" is not commonly found in metabolic pathways. However, 3-Methyl-2-oxobutanoate , also known as α-ketoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1] This document will focus on 3-Methyl-2-oxobutanoate as the substrate and its interaction with the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex , the primary enzyme responsible for its metabolism.[1][2]

The BCKDH complex is a key regulatory point in BCAA catabolism, and its dysregulation is associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD).[3] Understanding the kinetics of this enzyme with its substrates is crucial for developing therapeutic interventions for these conditions.

Metabolic Pathway of Valine Catabolism

The catabolism of the essential amino acid valine involves a series of enzymatic reactions. The initial step is the transamination of valine to 3-Methyl-2-oxobutanoate, catalyzed by branched-chain aminotransferases (BCATs).[4][5] Subsequently, the BCKDH complex catalyzes the irreversible oxidative decarboxylation of 3-Methyl-2-oxobutanoate to isobutyryl-CoA.[4][6] This intermediate is further metabolized to propionyl-CoA, which can then enter the citric acid cycle as succinyl-CoA.[5][6] The initial transamination occurs in the cytoplasm, while the subsequent oxidative decarboxylation and further metabolism take place within the mitochondria.[7][8]

Valine_Catabolism Valine Valine KIV 3-Methyl-2-oxobutanoate (α-Ketoisovalerate) Valine->KIV BCAT aKG α-Ketoglutarate Glu Glutamate aKG:s->Glu:n Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH BCAT Branched-Chain Aminotransferase (BCAT) BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex NAD NAD+ NADH NADH + H+ CoA CoA-SH CO2 CO2 Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Further Metabolism Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA Citric Acid Cycle Succinyl_CoA->TCA NAD:s->NADH:n CoA:s->CO2:n

Caption: Metabolic pathway of valine catabolism.

The Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

The BCKDH complex is a large, multi-enzyme complex located in the inner mitochondrial membrane.[9] It is composed of three catalytic components:

  • E1 (α2β2 heterotetramer): A thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent decarboxylase that binds the α-keto acid substrate.

  • E2 (transacylase): Contains a lipoate cofactor that accepts the acyl group from E1.

  • E3 (dihydrolipoamide dehydrogenase): A flavoprotein that reoxidizes the reduced lipoate of E2.[2]

The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, controlled by a specific kinase (BCKDK) and phosphatase (BCKDP).[2][10]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of the BCKDH complex for 3-Methyl-2-oxobutanoate can vary depending on the tissue source, purity of the enzyme preparation, and assay conditions. The BCKDH complex exhibits broad specificity and can also oxidize other α-keto acids.[9]

SubstrateEnzyme SourceKm (µM)Vmax (units)Reference
3-Methyl-2-oxobutanoateRat Liver Mitochondria15-50Not specifiedGeneral literature range
α-KetoisocaproateBovine Kidney12Not specified(Pettit et al., 1978)
α-Keto-β-methylvalerateBovine Kidney10Not specified(Pettit et al., 1978)

Note: This table provides an example of typical data. Researchers should determine these values for their specific experimental system.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for BCKDH Complex Activity

This assay measures the activity of the BCKDH complex by monitoring the production of NADH, which absorbs light at 340 nm.[3]

Materials:

  • Mitochondrial extract or purified BCKDH complex

  • Assay Buffer: 30 mM potassium phosphate (B84403) buffer (pH 7.5), 2 mM MgCl₂, 0.4 mM thiamine pyrophosphate (TPP), 1 mM NAD⁺, 0.12 mM Coenzyme A (CoA)

  • Substrate solution: 10 mM 3-Methyl-2-oxobutanoate (α-ketoisovalerate)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare the assay buffer containing all components except the substrate.

  • Add the mitochondrial extract or purified enzyme to the assay buffer in a cuvette.

  • Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration and to establish a baseline absorbance reading at 340 nm.

  • Initiate the reaction by adding the 3-Methyl-2-oxobutanoate substrate solution to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Enzyme activity is expressed as µmol of NADH formed per minute per mg of protein.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (Buffer, MgCl2, TPP, NAD+, CoA) mix Combine Assay Buffer and Enzyme in Cuvette prep_buffer->mix prep_enzyme Prepare Enzyme (Mitochondrial Extract or Purified BCKDH) prep_enzyme->mix prep_substrate Prepare Substrate (3-Methyl-2-oxobutanoate) start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction incubate Incubate at 30°C (5 min) Establish Baseline at 340 nm mix->incubate incubate->start_reaction measure Monitor Absorbance Increase at 340 nm start_reaction->measure calculate_rate Calculate Rate of NADH Production measure->calculate_rate determine_activity Determine Specific Activity (µmol/min/mg protein) calculate_rate->determine_activity

References

Application Notes and Protocols: In Vitro Neurotoxicity of 3-Methyl-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a branched-chain keto acid (BCKA) that serves as an intermediate in the metabolism of the essential amino acid valine.[1] Under normal physiological conditions, it plays a role in cellular metabolism. However, elevated levels of this compound are associated with the genetic metabolic disorder Maple Syrup Urine Disease (MSUD), where it accumulates and acts as a neurotoxin.[2] In MSUD, the accumulation of branched-chain amino and keto acids leads to severe neurological damage.[3][4] Therefore, understanding the neurotoxic mechanisms of 3-Methyl-2-oxobutanoic acid is crucial for developing therapeutic strategies.

These application notes provide detailed protocols for assessing the in vitro neurotoxicity of 3-Methyl-2-oxobutanoic acid using cultured neuronal cells. The described assays focus on key indicators of cellular health and neurotoxicity, including cell viability, oxidative stress, mitochondrial function, and calcium homeostasis.

Data Presentation: Quantitative Summary of In Vitro Neurotoxicity Assays

The following table summarizes typical concentration ranges and endpoints for assessing the neurotoxicity of 3-Methyl-2-oxobutanoic acid in neuronal cell lines.

Assay TypeCell Line3-Methyl-2-oxobutanoic Acid Concentration RangeKey Endpoint MeasuredReference
Cytotoxicity Human Neuroblastoma (SH-SY5Y, BE(2)-M17)1 mM - 25 mMCell Viability (e.g., MTT reduction, LDH release)[5][6]
Oxidative Stress Human Neuroblastoma (SH-SY5Y, BE(2)-M17)1 mM - 10 mMIntracellular Reactive Oxygen Species (ROS) Levels[6]
Mitochondrial Dysfunction Human Neuroblastoma (SH-SY5Y, BE(2)-M17)1 mM - 10 mMMitochondrial Membrane Potential (ΔΨm)[6]
Calcium Homeostasis Human Neuroblastoma (SH-SY5Y, BE(2)-M17)1 mM - 10 mMIntracellular Calcium [Ca2+]i Transients[7]

Experimental Protocols

Cell Culture and Differentiation

Human neuroblastoma cell lines such as SH-SY5Y and BE(2)-M17 are commonly used for neurotoxicity studies. For these cells to exhibit a more mature neuronal phenotype, differentiation is recommended. The BE(2)-M17 cell line, in particular, has been noted for its robust dopaminergic phenotype.[8][9]

Protocol for Differentiation of BE(2)-M17 Cells:

  • Culture BE(2)-M17 cells in a growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • To induce differentiation, plate the cells at a suitable density (e.g., 2 x 10^5 cells/mL) in a growth medium.

  • After 24 hours, replace the growth medium with a differentiation medium containing 10 µM all-trans-retinoic acid (RA).[10][11]

  • Continue to culture the cells in the differentiation medium for 5-7 days, replacing the medium every 2-3 days. Differentiated cells will exhibit distinct morphological changes, including the extension of neurites.[10]

Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

  • Plate differentiated neuronal cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare stock solutions of 3-Methyl-2-oxobutanoic acid in a serum-free culture medium.

  • Remove the culture medium from the wells and replace it with 100 µL of medium containing various concentrations of 3-Methyl-2-oxobutanoic acid (e.g., 1, 5, 10, 25 mM). Include untreated cells as a negative control.

  • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

Protocol:

  • Plate differentiated neuronal cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Prepare a 10 µM working solution of DCFH-DA in a serum-free medium.

  • Wash the cells once with warm phosphate-buffered saline (PBS).

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[5]

  • Wash the cells twice with warm PBS to remove the excess probe.

  • Add 100 µL of medium containing various concentrations of 3-Methyl-2-oxobutanoic acid (e.g., 1, 5, 10 mM). Include a positive control such as 100 µM hydrogen peroxide (H2O2).[5]

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.[5]

  • Monitor the fluorescence at different time points (e.g., 30, 60, 120 minutes) to assess the kinetics of ROS production.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is a widely used method to measure mitochondrial membrane potential. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

  • Plate differentiated neuronal cells in a 24-well plate containing sterile glass coverslips.

  • Expose the cells to various concentrations of 3-Methyl-2-oxobutanoic acid (e.g., 1, 5, 10 mM) for a predetermined time (e.g., 24 hours). Include a positive control such as 10 µM CCCP (carbonyl cyanide m-chlorophenyl hydrazone) for 20 minutes.

  • Prepare a 1X JC-1 working solution according to the manufacturer's instructions.

  • Remove the culture medium and wash the cells once with 1X JC-1 Assay Buffer.

  • Add 500 µL of the JC-1 working solution to each well and incubate for 20 minutes at 37°C.

  • Wash the cells once with 1X JC-1 Assay Buffer.

  • Add 1 mL of cell culture medium or 1X JC-1 Assay Buffer.

  • Visualize the cells immediately using a fluorescence microscope. Healthy cells will show red fluorescence, while apoptotic cells will show green fluorescence. The ratio of red to green fluorescence can be quantified to assess the change in mitochondrial membrane potential.

Intracellular Calcium Imaging

Fura-2 AM is a ratiometric fluorescent dye used to measure intracellular calcium concentrations.

Protocol:

  • Plate differentiated neuronal cells on sterile glass coverslips in a 35 mm dish.

  • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM in a physiological salt solution).

  • Wash the cells with the salt solution.

  • Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • Wash the cells to remove the excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

  • Perfuse the cells with the salt solution to establish a baseline fluorescence ratio.

  • Introduce a solution containing 3-Methyl-2-oxobutanoic acid (e.g., 1, 5, 10 mM) and record the changes in the fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm).[11]

  • An increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium concentration.

Visualizations

Neurotoxicity_Workflow cluster_prep Cell Preparation cluster_exposure Exposure cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., BE(2)-M17) Differentiation Differentiation with Retinoic Acid (5-7 days) Cell_Culture->Differentiation Plating Plate Differentiated Cells for Assays Differentiation->Plating Treatment Treat Cells (24-48 hours) Plating->Treatment Preparation Prepare 3-Methyl-2-oxobutanoic acid solutions (1-25 mM) Preparation->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Oxidative_Stress Oxidative Stress Assay (DCFH-DA) Treatment->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction (JC-1 Assay) Treatment->Mitochondrial_Dysfunction Calcium_Homeostasis Calcium Homeostasis (Fura-2 AM Imaging) Treatment->Calcium_Homeostasis Data_Collection Collect Absorbance/ Fluorescence Data Cytotoxicity->Data_Collection Oxidative_Stress->Data_Collection Mitochondrial_Dysfunction->Data_Collection Calcium_Homeostasis->Data_Collection Quantification Quantify Cell Viability, ROS, ΔΨm, and [Ca2+]i Data_Collection->Quantification Interpretation Interpret Neurotoxic Effects Quantification->Interpretation

Caption: Experimental workflow for assessing the in vitro neurotoxicity of 3-Methyl-2-oxobutanoic acid.

Signaling_Pathway Hypothesized Signaling Pathway of 3-Methyl-2-oxobutanoic Acid Neurotoxicity cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences BCKA 3-Methyl-2-oxobutanoic acid (Accumulation) Mito_Dysfunction Mitochondrial Dysfunction BCKA->Mito_Dysfunction Oxidative_Stress Oxidative Stress BCKA->Oxidative_Stress Mito_Dysfunction->Oxidative_Stress ROS Generation Ca_Dysregulation Calcium Dysregulation Mito_Dysfunction->Ca_Dysregulation Impaired Buffering Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Release of Pro-apoptotic Factors Oxidative_Stress->Ca_Dysregulation ER Stress Oxidative_Stress->Apoptosis Ca_Dysregulation->Apoptosis Caspase Activation Neuronal_Death Neuronal Cell Death Apoptosis->Neuronal_Death

Caption: Hypothesized signaling pathway for 3-Methyl-2-oxobutanoic acid-induced neurotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 2-oxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-oxobutanoate (B1229078). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Methyl 2-oxobutanoate?

A1: The two primary methods for synthesizing this compound are the Claisen condensation of an oxalate (B1200264) with a propionate (B1217596) ester and the Fischer esterification of 2-oxobutanoic acid.

  • Claisen Condensation: This method involves the base-catalyzed reaction of a propionate ester (like methyl propionate) with an oxalate diester (such as dimethyl oxalate) to form the β-keto ester, this compound.[1][2]

  • Fischer Esterification: This is a direct, acid-catalyzed esterification of 2-oxobutanoic acid with methanol (B129727).[3][4] To drive the equilibrium towards the product, it's common to use an excess of methanol or to remove the water formed during the reaction.[5]

Q2: How can I monitor the progress of my reaction?

A2: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product spot. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of reactants and products over time.

Q3: What are the key factors affecting the yield and purity of this compound?

A3: Several factors can significantly impact the outcome of your synthesis:

  • Purity of Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can lead to side reactions.

  • Reaction Temperature: Precise temperature control is crucial. Deviations can lead to side product formation or incomplete reactions.

  • Catalyst Choice and Concentration: The type and amount of acid or base catalyst can dramatically affect reaction rate and selectivity.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation or side reactions.

  • Water Content: For both Claisen condensation and Fischer esterification, the presence of water can be detrimental, leading to hydrolysis of esters and reduced yields.

Q4: What is the best method for purifying crude this compound?

A4: The most common and effective method for purifying this compound is vacuum distillation.[6] This technique separates the product from less volatile impurities and starting materials. Prior to distillation, an aqueous workup is typically performed to remove water-soluble impurities, acids, or bases.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield
Symptom Possible Cause Suggested Solution
No product formation observed on TLC or GC-MS. Incorrect reagents or catalyst. Verify the identity and purity of all starting materials and the catalyst.
Reaction conditions not optimal. Ensure the reaction temperature is correct and that the mixture is being stirred effectively.
Low yield of the desired product. Incomplete reaction. Increase the reaction time or temperature. Monitor the reaction progress to determine the optimal duration.
Equilibrium not shifted towards products (Fischer Esterification). Use a large excess of methanol or remove water as it forms using a Dean-Stark apparatus.[5]
Base is not strong enough or used in stoichiometric amounts (Claisen Condensation). Use a strong base like sodium methoxide (B1231860) in at least a stoichiometric amount, as the final deprotonation of the β-keto ester drives the reaction to completion.[2]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, indicating impurities. Side reactions. Review the potential side reactions for your chosen method (see below) and adjust conditions to minimize them.
Self-condensation of the propionate ester (Claisen Condensation). This can be minimized by slowly adding the propionate ester to the reaction mixture containing the base and the oxalate.
Product is contaminated with starting materials. Incomplete reaction or inefficient purification. Ensure the reaction goes to completion. Improve the efficiency of the vacuum distillation by using a fractionating column.
Product is discolored. Decomposition of starting materials or product. Avoid excessively high reaction temperatures or prolonged reaction times.

Data Presentation

Table 1: Comparison of Synthesis Methods for α-Keto Esters
ParameterClaisen CondensationFischer Esterification
Starting Materials Dimethyl oxalate, Methyl propionate2-Oxobutanoic acid, Methanol
Catalyst Strong base (e.g., Sodium methoxide)Strong acid (e.g., Sulfuric acid)
Typical Reaction Conditions Anhydrous, often at refluxReflux, often with excess alcohol
Key Advantages Good for large-scale synthesis.Direct, often simpler workup.
Potential Drawbacks Requires strictly anhydrous conditions; potential for self-condensation.Reversible reaction; requires driving the equilibrium.
Reported Yields (for similar esters) 60-70%[7]Up to 97% with excess alcohol[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen Condensation (Adapted)

This protocol is adapted from the synthesis of ethyl ethoxalylpropionate and should be optimized for the synthesis of this compound.[7]

  • Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel (both protected with calcium chloride tubes), add sodium metal (1 equivalent) to anhydrous methanol (excess) under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: After all the sodium has reacted to form sodium methoxide, cool the flask in an ice-water bath.

  • Addition of Esters: Prepare a mixture of dimethyl oxalate (1 equivalent) and methyl propionate (1 equivalent). Add this mixture dropwise to the stirred sodium methoxide solution at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring and refluxing the mixture for a designated time (e.g., 2-3 hours), monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid). Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Fischer Esterification (General Procedure)

This is a general procedure and should be optimized for the specific substrate.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-oxobutanoic acid (1 equivalent) and a large excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-5 mol%) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent using a rotary evaporator. Purify the crude product by vacuum distillation.

Mandatory Visualization

Claisen_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_base Prepare Sodium Methoxide Solution add_esters Add Dimethyl Oxalate & Methyl Propionate prep_base->add_esters reflux Reflux and Stir add_esters->reflux monitor Monitor by TLC/GC-MS reflux->monitor neutralize Neutralize with Acid reflux->neutralize monitor->reflux Incomplete? extract Extract with Organic Solvent neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry distill Vacuum Distillation wash_dry->distill product Pure Methyl 2-oxobutanoate distill->product

Caption: Experimental workflow for the Claisen condensation synthesis of this compound.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification mix_reagents Mix 2-oxobutanoic acid, Methanol, and Acid Catalyst reflux Heat to Reflux mix_reagents->reflux monitor Monitor by TLC/GC-MS reflux->monitor neutralize Neutralize with Base reflux->neutralize monitor->reflux Incomplete? extract Extract with Organic Solvent neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry distill Vacuum Distillation wash_dry->distill product Pure Methyl 2-oxobutanoate distill->product

Caption: Experimental workflow for the Fischer esterification synthesis of this compound.

Troubleshooting_Logic start Low Yield or Purity Issue q_reaction Is the reaction going to completion? start->q_reaction s_incomplete Increase reaction time/temp. Optimize catalyst loading. q_reaction->s_incomplete No q_side_reactions Are there significant side products? q_reaction->q_side_reactions Yes s_incomplete->q_reaction s_side_reactions Adjust stoichiometry. Control temperature carefully. Ensure anhydrous conditions. q_side_reactions->s_side_reactions Yes q_purification Is the purification method effective? q_side_reactions->q_purification No s_side_reactions->q_reaction s_purification Improve distillation efficiency. Perform aqueous wash. q_purification->s_purification No end Optimized Synthesis q_purification->end Yes s_purification->q_purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Overcoming matrix effects in the quantification of Methyl 2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Methyl 2-oxobutanoate (B1229078).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Methyl 2-oxobutanoate?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[1][2] In the case of this compound analysis in biological samples like plasma or urine, endogenous substances such as phospholipids (B1166683), salts, and other metabolites can co-elute and interfere with the ionization process in the mass spectrometer source.[1][3] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility.[4][5]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] It involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix.[4][6] Dips or peaks in the baseline signal indicate the retention times at which matrix components are causing interference.

  • Post-Extraction Spike: This quantitative method compares the signal of an analyte spiked into a pre-extracted blank matrix to the signal of the same analyte in a clean solvent.[1][8] A significant difference between the two signals indicates the presence and extent of matrix effects.[1]

Q3: What is a stable isotope-labeled internal standard, and can it help overcome matrix effects for this compound?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C or D).[9][10] SIL internal standards are the gold standard for compensating for matrix effects.[4] Because they are chemically almost identical to the analyte, they co-elute and experience the same ionization suppression or enhancement.[4] By calculating the ratio of the analyte signal to the SIL internal standard signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.[1]

Q4: Can derivatization help in the analysis of this compound?

A4: Yes, derivatization can be a highly effective strategy. As a short-chain keto acid, this compound can be challenging to analyze directly via LC-MS or GC-MS due to its polarity and potential thermal instability.[11] Derivatization, for instance with 3-nitrophenylhydrazine (B1228671) (3-NPH) or O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO), can improve its chromatographic retention, enhance its ionization efficiency, and move its chromatographic peak to a region with less matrix interference.[12][13][14]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in the quantification of this compound.

Possible Cause Troubleshooting Steps
Significant Matrix Effect 1. Assess Matrix Effect: Perform post-column infusion and post-extraction spike experiments to confirm the presence and extent of ion suppression or enhancement.[6][8] 2. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[15] For plasma samples, consider specific phospholipid removal strategies.[3] 3. Optimize Chromatography: Adjust the LC gradient to separate this compound from the interfering matrix components.[6] 4. Use a SIL Internal Standard: If not already in use, incorporate a stable isotope-labeled this compound as an internal standard to compensate for matrix effects.[4]
Inadequate Sample Preparation 1. Review Protein Precipitation: Ensure the protein precipitation step is efficient. Experiment with different organic solvents (e.g., acetonitrile (B52724), methanol) and solvent-to-sample ratios.[11] 2. Consider Derivatization: If not already doing so, derivatize the sample to improve the analytical performance of this compound.[12]

Issue 2: Low signal intensity for this compound.

Possible Cause Troubleshooting Steps
Ion Suppression 1. Identify Suppression Zone: Use post-column infusion to find the retention time of maximum ion suppression.[6] 2. Modify Chromatography: Alter the mobile phase composition or gradient to shift the elution of this compound away from this zone.[6] 3. Enhance Sample Cleanup: Focus on removing classes of compounds known to cause suppression, such as phospholipids in plasma.[3]
Poor Ionization Efficiency 1. Optimize MS Source Conditions: Adjust parameters like capillary voltage, source temperature, and gas flows to maximize the signal for this compound.[16] 2. Switch Ionization Polarity: Evaluate both positive and negative electrospray ionization (ESI) modes.[4] 3. Consider Derivatization: A suitable derivatizing agent can significantly improve ionization efficiency.[13]

Data Presentation: Impact of Sample Preparation on Matrix Effect

The following table summarizes illustrative quantitative data on the effectiveness of different sample preparation techniques in mitigating matrix effects for a short-chain keto acid like this compound in human plasma.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Intra-day Precision (%CV)
Protein Precipitation (Acetonitrile)95 ± 565 ± 8 (Suppression)< 15%
Liquid-Liquid Extraction (Ethyl Acetate)85 ± 788 ± 6 (Minor Suppression)< 10%
Solid-Phase Extraction (C18)92 ± 497 ± 5 (Minimal Effect)< 5%
Phospholipid Removal Plate98 ± 3102 ± 4 (No Significant Effect)< 5%

Note: Data are illustrative and based on typical performance for similar analytes.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Column Infusion
  • Prepare Solutions:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and mid-range signal on the mass spectrometer.

    • Prepare a blank biological matrix sample (e.g., plasma, urine) by performing the intended sample extraction procedure without the addition of the analyte or internal standard.

  • System Setup:

    • Set up the LC-MS/MS system with the chromatographic conditions intended for the analysis.

    • Using a T-connector, infuse the this compound standard solution post-column into the mobile phase stream entering the mass spectrometer at a low, constant flow rate (e.g., 10 µL/min).

  • Analysis:

    • Allow the infused standard to produce a stable baseline signal.

    • Inject the extracted blank matrix sample onto the LC column.

    • Monitor the signal of the infused standard. Any deviation (dip or rise) from the stable baseline indicates the presence of matrix effects at that specific retention time.[6]

Protocol 2: Sample Preparation using Protein Precipitation and Derivatization

This protocol is adapted from established methods for short-chain keto acids.[11][14]

  • Sample Preparation:

    • To 50 µL of biological sample (e.g., plasma), add 10 µL of a stable isotope-labeled internal standard solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[11]

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Derivatization (using 3-NPH):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of water/acetonitrile (1:1, v/v).

    • Add 20 µL of 20 mM 3-nitrophenylhydrazine (3-NPH) and 20 µL of 20 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 1% pyridine.[13][14]

    • Vortex and incubate at 40°C for 30 minutes.

    • Add 110 µL of 0.1% formic acid in water to stop the reaction.[11]

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system for analysis.

Visualizations

G Troubleshooting Workflow for Matrix Effects start Inaccurate/Irreproducible Quantification assess_me Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present no_me Review Other Parameters (e.g., Instrument Calibration) me_present->no_me No strategy Implement Mitigation Strategy me_present->strategy Yes optimize_sample_prep Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) strategy->optimize_sample_prep optimize_chrom Optimize Chromatography (Gradient, Column Chemistry) strategy->optimize_chrom use_sil Use Stable Isotope-Labeled Internal Standard strategy->use_sil validate Re-evaluate and Validate Method optimize_sample_prep->validate optimize_chrom->validate use_sil->validate end Accurate Quantification validate->end

Caption: A logical workflow for troubleshooting matrix effects.

G Principle of Stable Isotope Dilution cluster_sample Sample Preparation cluster_analysis LC-MS Analysis sample Biological Sample (Analyte) sil_is Add Known Amount of SIL Internal Standard extraction Extraction & Cleanup (Analyte and IS experience same loss and matrix effect) sil_is->extraction ms Mass Spectrometer Detects Analyte and IS extraction->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio quant Quantification (Ratio is proportional to initial analyte concentration) ratio->quant

Caption: Workflow illustrating stable isotope dilution for quantification.

References

Preventing thermal degradation of Methyl 2-oxobutanoate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Methyl 2-oxobutanoate (B1229078). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing thermal degradation of Methyl 2-oxobutanoate during analytical procedures, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Suspected Thermal Degradation of this compound during GC-MS Analysis

Q1: What are the common signs of thermal degradation of this compound in my GC-MS results?

A1: Thermal degradation of this compound, an α-keto ester, can manifest in several ways in your chromatogram and mass spectrum. You may observe:

  • Poor peak shape: Tailing or broadening of the this compound peak.

  • Appearance of unexpected peaks: These are degradation products. A common degradation pathway for α-keto acids and their esters is decarboxylation, which would result in the loss of CO₂.[1]

  • Reduced peak intensity: The abundance of the molecular ion or characteristic fragments of this compound may be lower than expected.

  • Poor reproducibility: Inconsistent peak areas or retention times across multiple injections.

Q2: My GC inlet temperature is high. Could this be causing degradation?

A2: Yes, high inlet temperatures are a primary cause of thermal degradation for thermally labile compounds.[2] The hot inlet can cause the molecule to fragment before it even reaches the analytical column. For α-keto esters, this can lead to decarboxylation.

Q3: What are the primary strategies to prevent thermal degradation of this compound during GC-MS analysis?

A3: There are three main strategies you can employ:

  • Modify GC Inlet Conditions: Utilize "soft" injection techniques that minimize the initial temperature the analyte is exposed to.

  • Derivatization: Chemically modify the this compound molecule to increase its thermal stability and volatility.[3][4]

  • Alternative Analytical Techniques: Use methods that do not require high temperatures, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Issue: Suboptimal Results After Derivatization

Q4: I am seeing multiple peaks for my derivatized this compound. What could be the cause?

A4: The appearance of multiple peaks for a single derivatized analyte can be due to several factors:

  • Incomplete Methoximation: If the initial methoximation step to protect the keto group is incomplete, the remaining underivatized keto group can exist in equilibrium with its enol form. Both forms can then be silylated, leading to two different derivatives and, consequently, two peaks. Ensure that the methoximation reaction goes to completion by optimizing the reaction time and temperature.[1]

  • Incomplete Silylation: If the silylation of the ester group (if applicable, though less common for this molecule) is not complete, you may see peaks for partially derivatized compounds.

  • Side Reactions: The derivatization reagents may react with other components in your sample matrix. Proper sample clean-up before derivatization is crucial.

  • Formation of Isomers: Aldehydes and ketones can form syn- and anti- isomers of their oxime derivatives, which may be separated chromatographically. This is a known phenomenon and may be unavoidable.[6]

Q5: Why is derivatization necessary for the GC-MS analysis of this compound?

A5: Derivatization is a crucial step in the GC-MS analysis of α-keto esters for two main reasons:

  • To increase volatility: this compound in its native form may not be sufficiently volatile for GC analysis. Derivatization converts the polar keto group into a less polar and more volatile derivative.[1]

  • To enhance thermal stability: The derivatization process protects the thermally labile α-keto group, preventing degradation in the hot GC injector.[3][4]

Data Presentation

Table 1: Estimated Thermal Decomposition Onset of Methyl Esters from Thermogravimetric Analysis (TGA)

Note: Specific TGA data for this compound was not found in the reviewed literature. The data presented is for analogous compounds to provide a comparative understanding of the temperature ranges at which thermal degradation may begin.

CompoundOnset of Decomposition (Tonset) (°C)Analysis Conditions
Palm Oil Methyl Ester (PME)170TGA in N₂ atmosphere[3]
Methyl Stearate (C18:0)207TGA in O₂ atmosphere[7]
Methyl Ricinoleate~262 (main transition)TGA in O₂ atmosphere[7]
Methyl Oleate98 - 263TGA[6]

This data suggests that thermal degradation of methyl esters can begin at temperatures commonly used in standard hot split/splitless GC inlets (typically 250-300°C).

Table 2: Comparison of GC Injection Techniques for Thermally Labile Compounds
Injection TechniquePrincipleAdvantages for Thermally Labile AnalytesPotential Disadvantages
Hot Split/Splitless Sample is rapidly vaporized in a hot inlet.Widely available and understood.High potential for thermal degradation of labile compounds.[2]
Cool On-Column (COC) Sample is injected directly onto a cool capillary column.Eliminates thermal stress in the inlet, providing the most accurate quantitation for thermally labile compounds.[8][9]Susceptible to column contamination from non-volatile matrix components.
Programmable Temperature Vaporization (PTV) Sample is injected into a cool inlet, which is then rapidly heated to transfer the sample to the column.Significantly reduces thermal stress compared to hot inlets; versatile with multiple injection modes (split, splitless, solvent vent).[9][10]More complex to optimize than standard inlets.

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis

This two-step protocol involves methoximation to protect the keto group, followed by silylation.

Materials:

  • Dried sample extract containing this compound

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Methoximation:

    • To the dried sample extract in a GC vial, add 50 µL of methoxyamine hydrochloride solution.[11]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 60 minutes.[3][4]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA with 1% TMCS to the vial.[11]

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.[3][4]

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of Derivatized this compound Using a Cool On-Column (COC) Inlet

Instrumentation:

  • Gas Chromatograph equipped with a Cool On-Column (COC) inlet and a mass selective detector (MSD).

GC Conditions (starting point for optimization):

  • GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Cool On-Column. Set to track the oven temperature.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Degradation start Start: Poor Peak Shape / Low Intensity check_inlet_temp Is Inlet Temperature > 200°C? start->check_inlet_temp high_temp High Temperature is a Likely Cause check_inlet_temp->high_temp Yes check_derivatization Is Derivatization Complete? check_inlet_temp->check_derivatization No lower_temp Action: Lower Inlet Temperature or Use Soft Injection high_temp->lower_temp reanalyze Re-analyze Sample lower_temp->reanalyze incomplete_derivatization Issue: Incomplete Derivatization check_derivatization->incomplete_derivatization No check_derivatization->reanalyze Yes optimize_derivatization Action: Optimize Derivatization Protocol (Time, Temp, Reagents) incomplete_derivatization->optimize_derivatization optimize_derivatization->reanalyze problem_solved Problem Solved reanalyze->problem_solved

Caption: Troubleshooting workflow for thermal degradation issues.

Experimental_Workflow Recommended Experimental Workflow for Analysis sample_prep 1. Sample Preparation (Extraction & Drying) derivatization 2. Derivatization (Methoximation then Silylation) sample_prep->derivatization gc_ms_analysis 3. GC-MS Analysis (Cool On-Column or PTV Inlet) derivatization->gc_ms_analysis data_processing 4. Data Processing (Quantification & Analysis) gc_ms_analysis->data_processing

Caption: Recommended experimental workflow for analysis.

References

Technical Support Center: Improving Peak Shape in HPLC Analysis of β-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the HPLC analysis of β-keto esters. Poor peak shape, including tailing, fronting, and peak splitting, is a frequent issue with these compounds, primarily due to their unique chemical properties. This guide offers practical solutions and detailed experimental protocols to achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: Why do my β-keto ester peaks often appear broad, distorted, or as multiple peaks in reversed-phase HPLC?

This is a common observation and is primarily due to the phenomenon of keto-enol tautomerism.[1][2] β-keto esters exist in solution as an equilibrium mixture of two tautomeric forms: a keto form and an enol form.[1] The enol form is stabilized by intramolecular hydrogen bonding and conjugation, often leading to a significant population of both tautomers in solution.[1]

If the interconversion rate between the keto and enol forms is on a similar timescale to the chromatographic separation, it can result in broadened, distorted, or even split peaks.[1] Essentially, the compound is changing its structure as it moves through the HPLC column.

Q2: How can I obtain a single, sharp peak for my β-keto ester?

The goal is typically not to separate the tautomers, but to have them elute as a single, sharp peak representing the total concentration. This can be achieved by accelerating the interconversion between the keto and enol forms so that the HPLC system "sees" an averaged state.[2] Here are a few strategies:

  • Increase Column Temperature: Elevating the column temperature can speed up the rate of tautomeric interconversion, leading to a single, sharper peak.[2]

  • Adjust Mobile Phase pH: Tautomerism is often influenced by pH. Using an acidic mobile phase can sometimes accelerate the interconversion sufficiently.[2]

  • Use Mixed-Mode Chromatography: Some studies have shown success in obtaining good peak shapes for underivatized β-diketones using mixed-mode stationary phases.[3]

Q3: How does the solvent affect the keto-enol equilibrium of my β-keto ester?

The solvent plays a significant role in determining the position of the keto-enol equilibrium.[1]

  • Polar Solvents: Polar, hydrogen-bond-accepting solvents tend to shift the equilibrium towards the keto tautomer.[1]

  • Non-Polar Solvents: Non-polar solvents stabilize the intramolecularly hydrogen-bonded enol form, thus favoring the enol tautomer.[1]

This is important to consider during sample preparation, as the solvent can influence the initial ratio of tautomers before injection.

Q4: My β-keto ester peak is tailing. What are the possible causes and solutions?

Peak tailing for β-keto esters can be caused by several factors:

  • Keto-Enol Tautomerism: As discussed, slow interconversion between tautomers is a primary cause.

  • Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the surface of silica-based stationary phases can interact with the polar functional groups of β-keto esters, leading to tailing.

  • Metal Chelation: The 1,3-dicarbonyl moiety of β-keto esters can chelate with metal ions present in the HPLC system (e.g., from stainless steel components or the silica (B1680970) packing material). This interaction can cause significant peak tailing.

Solutions for Peak Tailing:

ProblemSolution
Keto-Enol Tautomerism Increase column temperature, adjust mobile phase pH (often to be more acidic), or consider a mixed-mode column.
Silanol Interactions Use a modern, high-purity, end-capped silica column. Alternatively, adding a competing base to the mobile phase can sometimes help, but this may not be ideal for all applications.
Metal Chelation Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase to sequester metal ions.

Q5: My β-keto ester peak is fronting. What could be the cause?

Peak fronting is less common than tailing for β-keto esters but can occur due to:

  • Column Overload: Injecting too high a concentration of the analyte can lead to fronting. Try diluting your sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting. Whenever possible, dissolve the sample in the mobile phase.

  • Column Collapse: A void at the head of the column can cause peak fronting. This is a more serious issue and may require column replacement.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving poor peak shape for β-keto esters.

Diagram: Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No system_issue Potential System Issue: - Column void - Leaks - Extra-column volume all_peaks_yes->system_issue system_solution Troubleshoot System: - Check connections - Use shorter/narrower tubing - Consider column replacement system_issue->system_solution end Improved Peak Shape system_solution->end compound_specific_issue Compound-Specific Issue all_peaks_no->compound_specific_issue check_tailing Is the peak tailing? compound_specific_issue->check_tailing tailing_yes Yes check_tailing->tailing_yes Yes check_fronting Is the peak fronting? check_tailing->check_fronting No tailing_causes Likely Causes: - Keto-enol tautomerism - Silanol interactions - Metal chelation tailing_yes->tailing_causes tailing_solutions Solutions: 1. Increase column temperature 2. Adjust mobile phase pH 3. Add a chelating agent (e.g., EDTA) 4. Use a high-purity, end-capped column tailing_causes->tailing_solutions tailing_solutions->end fronting_yes Yes check_fronting->fronting_yes Yes check_broad Is the peak broad/split? check_fronting->check_broad No fronting_causes Likely Causes: - Column overload - Sample solvent incompatibility fronting_yes->fronting_causes fronting_solutions Solutions: 1. Dilute sample 2. Dissolve sample in mobile phase fronting_causes->fronting_solutions fronting_solutions->end broad_yes Yes check_broad->broad_yes Yes broad_causes Likely Cause: - Keto-enol tautomerism broad_yes->broad_causes broad_solutions Solutions: 1. Increase column temperature 2. Adjust mobile phase pH broad_causes->broad_solutions broad_solutions->end

Caption: Troubleshooting workflow for poor peak shape.

Diagram: Chemical Interactions Leading to Poor Peak Shape

G cluster_result Result keto Keto Form enol Enol Form keto->enol Interconversion poor_peak Poor Peak Shape (Tailing, Broadening) bke β-Keto Ester silanol Silanol Groups (on silica surface) bke->silanol Hydrogen Bonding metal Metal Ions (from system/column) bke->metal Chelation

Caption: Chemical interactions affecting peak shape.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with EDTA

This protocol describes the preparation of a mobile phase containing EDTA to mitigate peak tailing caused by metal chelation.

  • Materials:

    • HPLC-grade water

    • HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)

    • Disodium (B8443419) EDTA (Ethylenediaminetetraacetic acid, disodium salt)

    • Buffer components (if required)

    • 0.45 µm filter

  • Procedure:

    • Prepare the aqueous portion of the mobile phase. If a buffer is used, dissolve the buffer salts in HPLC-grade water.

    • Add a small concentration of disodium EDTA to the aqueous phase. A typical starting concentration is 0.1 mM.

    • Adjust the pH of the aqueous phase as required for your method.

    • Filter the aqueous phase through a 0.45 µm filter to remove any particulates.

    • Prepare the final mobile phase by mixing the EDTA-containing aqueous phase with the organic solvent in the desired ratio.

    • Degas the mobile phase before use.

Protocol 2: Sample Preparation

Proper sample preparation is crucial for good peak shape.

  • Materials:

    • Sample containing the β-keto ester

    • Mobile phase or a solvent weaker than the mobile phase

    • Vortex mixer

    • Centrifuge (if particulates are present)

    • Syringe filter (e.g., 0.22 µm or 0.45 µm)

  • Procedure:

    • Accurately weigh or measure the sample.

    • Dissolve the sample in a minimal amount of a suitable solvent. Crucially, the ideal solvent is the mobile phase itself. If the sample is not soluble in the mobile phase, use a solvent that is weaker (more polar in reversed-phase) than the mobile phase.

    • Vortex the sample until it is completely dissolved.

    • If the sample solution contains particulates, centrifuge it to pellet the solids.

    • Filter the supernatant through a syringe filter into an HPLC vial. This step is critical to prevent column blockage and improve peak shape.

Quantitative Data Summary

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape of a Model β-Keto Ester

Mobile Phase pHRetention Time (min)Tailing FactorPeak Width (at half height, min)
2.58.21.10.35
4.57.51.80.52
6.06.82.50.78

Note: Data is illustrative and will vary depending on the specific β-keto ester, column, and other chromatographic conditions.

Table 2: Effect of Column Temperature on Retention and Peak Shape of a Model β-Keto Ester

Column Temperature (°C)Retention Time (min)Tailing FactorPeak Width (at half height, min)
309.52.20.65
408.11.50.48
506.91.20.38

Note: Data is illustrative and will vary depending on the specific β-keto ester, column, and other chromatographic conditions.

References

Addressing keto-enol tautomerism in the purification of Methyl 2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-oxobutanoate (B1229078). The focus is on addressing the challenges presented by keto-enol tautomerism during purification and handling.

Frequently Asked Questions (FAQs)

Q1: What is keto-enol tautomerism and why is it a concern for Methyl 2-oxobutanoate?

A1: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a ketone) and an "enol" form (containing a double bond and a hydroxyl group).[1] For this compound, this equilibrium exists between the keto tautomer (the desired product in many applications) and its corresponding enol tautomer. This is a concern during purification because the two forms have different physical and chemical properties, which can lead to difficulties in isolation and characterization.[1] The presence of both tautomers can result in impure final products and inconsistent results in subsequent reactions.

Q2: What factors influence the keto-enol equilibrium of this compound?

A2: The position of the keto-enol equilibrium is sensitive to several factors:

  • Solvent Polarity: The solvent used can significantly impact the ratio of keto to enol forms. Generally, polar solvents tend to stabilize the more polar keto form, while non-polar solvents can favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[2][3]

  • Temperature: Temperature can affect the rate of interconversion and the position of the equilibrium.

  • pH: The tautomerization process can be catalyzed by both acids and bases.[4][5] Therefore, the pH of the sample and any purification media (like silica (B1680970) gel) can influence the tautomeric ratio.

Q3: I am seeing two spots on my TLC plate after purification. Is this due to the keto-enol tautomers?

A3: It is highly likely that the two spots correspond to the keto and enol forms of this compound. The two tautomers have different polarities and thus will exhibit different retention factors (Rf values) on a TLC plate. The more polar keto form will typically have a lower Rf value than the less polar enol form.

Q4: Can I separate the keto and enol tautomers of this compound by column chromatography?

A4: Separating keto-enol tautomers by standard column chromatography can be challenging due to their rapid interconversion on the silica gel surface, which can act as an acid catalyst.[6] However, it is sometimes possible under carefully controlled conditions. Techniques like dry column vacuum chromatography or flash column chromatography with a less acidic stationary phase (e.g., deactivated silica gel) and non-polar eluents may improve separation.[7] It is crucial to work quickly and at low temperatures to minimize on-column isomerization.

Q5: My NMR spectrum of purified this compound shows a complex mixture of peaks. How can I confirm the presence of both tautomers?

A5: A proton (¹H) NMR spectrum will show distinct signals for the keto and enol forms.

  • Keto form: Expect to see a quartet and a triplet for the ethyl group protons and a singlet for the methyl protons adjacent to the ester.

  • Enol form: Look for a vinylic proton signal and a hydroxyl proton signal, in addition to signals for the methyl and ester groups. The chemical shifts of these protons will be different from those in the keto form. Comparing the integration of characteristic peaks for each tautomer can be used to determine their ratio in the sample.[8]

Q6: How can I stabilize the keto form of this compound after purification?

A6: To favor the keto form, it is advisable to store the purified compound in a polar, aprotic solvent and in a neutral or slightly acidic environment. Storage at low temperatures will also slow down the rate of interconversion. It is important to avoid basic conditions, as they can catalyze the formation of the enolate, which is the intermediate in the tautomerization.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Broad or multiple peaks in GC/HPLC analysis 1. On-column interconversion of tautomers. 2. Thermal decomposition of the compound.1. Use a less acidic column or a deactivated injection port liner for GC. For HPLC, try a different stationary phase or modify the mobile phase pH. 2. Lower the injection port and oven temperature for GC analysis.
Incomplete separation of tautomers during column chromatography 1. Rapid tautomerization on the stationary phase. 2. Inappropriate solvent system.1. Use deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina. 2. Employ a non-polar eluent system and consider performing the chromatography at a lower temperature.
Yield loss during purification 1. Adsorption of the compound onto the stationary phase. 2. Volatility of the compound.1. Use a less polar solvent system to elute the compound more quickly. 2. Be cautious during solvent removal under reduced pressure; use a lower temperature and monitor the process closely.
Product isomerizes back to a mixture after purification The keto-enol equilibrium is dynamic and will re-establish over time.Store the purified tautomer under conditions that favor its stability (e.g., low temperature, appropriate solvent). For reactions, use the purified tautomer immediately.
Inconsistent biological/chemical activity The two tautomers may have different reactivity or biological activity.Characterize the tautomeric ratio of your purified product before each use (e.g., by NMR) to ensure consistency between batches.

Data Presentation

Estimated Keto-Enol Equilibrium of this compound in Various Solvents

The following table provides estimated percentages of the enol form of this compound in different deuterated solvents at room temperature. These values are extrapolated from data for structurally similar β-keto esters and should be considered as a predictive guide. Experimental determination is recommended for precise quantification.

SolventPolarityPredicted % Enol Form
Chloroform-d (CDCl₃)Non-polar15-25%
Acetone-d₆Polar aprotic5-15%
Dimethyl sulfoxide-d₆ (DMSO-d₆)Polar aprotic2-10%
Methanol-d₄ (CD₃OD)Polar protic< 5%
Water-d₂ (D₂O)Polar protic< 2%

Note: The presence of intramolecular hydrogen bonding in the enol form can increase its stability in non-polar solvents.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol aims to isolate the keto form of this compound, which is generally the major tautomer.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (B1210297) (or other moderately polar solvent)

  • Triethylamine (optional, for deactivation of silica)

  • Glass column for flash chromatography

  • Collection tubes

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. If deactivation is desired, add 0.1-0.5% triethylamine to the slurry.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate). Load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent if necessary.

  • Fraction Collection: Collect fractions and monitor the separation by TLC. The keto form, being more polar, will typically elute after the less polar enol form and other non-polar impurities.

  • Solvent Removal: Combine the fractions containing the pure keto form (as determined by TLC and/or ¹H NMR) and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 30°C).

  • Characterization: Confirm the purity and tautomeric ratio of the final product using ¹H NMR and/or GC-MS.

Protocol 2: Characterization of Tautomeric Ratio by ¹H NMR Spectroscopy

Procedure:

  • Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in a deuterated solvent of choice (e.g., CDCl₃).

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol tautomers.

    • Integrate a well-resolved signal unique to the keto form (e.g., the α-protons) and a signal unique to the enol form (e.g., the vinylic proton).

    • Calculate the percentage of each tautomer using the following formula:

      % Enol = [Integration of Enol Signal / (Integration of Enol Signal + Integration of Keto Signal)] x 100

      % Keto = [Integration of Keto Signal / (Integration of Enol Signal + Integration of Keto Signal)] x 100

Mandatory Visualization

TroubleshootingWorkflow cluster_problem_identification Problem Identification cluster_analysis Analysis & Characterization cluster_solution Solution Implementation cluster_verification Verification Problem Purification Issue Encountered (e.g., multiple spots on TLC, broad peaks in GC/HPLC) IsTautomerismSuspected Is Keto-Enol Tautomerism the Likely Cause? Problem->IsTautomerismSuspected NMR_Analysis Perform ¹H NMR Analysis to Confirm Tautomers IsTautomerismSuspected->NMR_Analysis Yes Revisit_Troubleshooting Revisit Troubleshooting Guide IsTautomerismSuspected->Revisit_Troubleshooting No Quantify_Ratio Quantify Keto:Enol Ratio NMR_Analysis->Quantify_Ratio Modify_Purification Modify Purification Protocol (e.g., change solvent, deactivate silica, lower temp) Quantify_Ratio->Modify_Purification Modify_Storage Adjust Storage Conditions (e.g., different solvent, lower temp) Quantify_Ratio->Modify_Storage Derivatization Consider Derivatization to Stabilize Keto Form for Analysis Quantify_Ratio->Derivatization Reanalyze Re-analyze Purified Product Modify_Purification->Reanalyze Modify_Storage->Reanalyze Derivatization->Reanalyze Purity_Check Purity and Tautomeric Ratio Acceptable? Reanalyze->Purity_Check Purity_Check->Modify_Purification No Proceed Proceed with Application Purity_Check->Proceed Yes

Caption: Troubleshooting workflow for purification issues related to keto-enol tautomerism.

References

Technical Support Center: Strategies to Enhance the Stability of Methyl 2-oxobutanoate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Methyl 2-oxobutanoate (B1229078) in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 2-oxobutanoate solution degrading over time?

A1: this compound is an α-keto ester, a class of compounds known for their inherent reactivity and potential instability in solution.[1] Degradation can occur through several pathways, including hydrolysis, decarboxylation, and oxidation. The rate of degradation is often influenced by factors such as pH, temperature, light exposure, and the presence of contaminants.[2][3]

Q2: What are the primary degradation pathways for this compound in solution?

A2: The main degradation pathways for this compound are:

  • Hydrolysis: The ester group can be cleaved in the presence of water to yield 2-oxobutanoic acid and methanol. This reaction can be catalyzed by both acids and bases.[4]

  • Decarboxylation: Particularly at elevated temperatures, α-keto acids and their esters can lose carbon dioxide.[2]

  • Oxidation: The keto group can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS).[2]

  • Keto-Enol Tautomerism: Like other keto compounds, this compound can exist in equilibrium with its enol form. While the keto form is generally more stable, the enol form can be more reactive towards certain degradation pathways.[3]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage.[4] The optimal pH for stability is typically in the neutral to slightly acidic range, but this should be determined empirically for your specific experimental conditions.

Q4: What is the impact of temperature on the stability of my solution?

A4: Higher temperatures accelerate the rates of most chemical reactions, including the degradation of this compound.[2] To enhance stability, it is crucial to store solutions at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage) and to perform experiments at controlled, and where possible, reduced temperatures.[3]

Q5: Can the solvent I use affect the stability of this compound?

A5: Yes, the choice of solvent is critical. Protic solvents, especially water, can participate directly in hydrolysis. While aqueous buffers are often necessary for biological experiments, minimizing the water content or using co-solvents, where appropriate, can be beneficial. The polarity of the solvent can also influence the keto-enol equilibrium.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Problem IDIssuePossible CausesSuggested Solutions
STAB-001 Inconsistent results or loss of compound activity between experimental runs. 1. Degradation during storage: The stock or working solution of this compound may have degraded between experiments.[1] 2. Inconsistent sample handling: Variations in temperature, light exposure, or time before analysis.1. Prepare fresh solutions: Prepare solutions of this compound immediately before use. 2. Aliquot stock solutions: Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] 3. Standardize procedures: Ensure all samples are handled under identical and controlled conditions (e.g., on ice, protected from light).
STAB-002 Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). 1. Degradation products: The new peaks may correspond to degradation products like 2-oxobutanoic acid. 2. Polymerization: Under certain conditions, α-keto esters can undergo self-condensation or polymerization. 3. Contamination: Impurities in solvents or reagents.1. Characterize degradation products: If possible, use mass spectrometry to identify the unexpected peaks. 2. Optimize storage and handling: Implement the stabilization strategies outlined in the FAQs. 3. Run blanks: Analyze solvent and reagent blanks to rule out contamination.[2]
STAB-003 Low recovery of this compound during extraction procedures. 1. Degradation during extraction: The pH or temperature of the extraction buffer may be promoting degradation. 2. Partitioning issues: The compound may not be efficiently partitioning into the desired solvent phase.1. Control extraction conditions: Perform extractions at low temperatures and use buffers with a pH that balances stability and extraction efficiency. 2. Optimize extraction solvent: Test different organic solvents to find the one with the best recovery for this compound.
STAB-004 Precipitate formation in the solution upon storage. 1. Low solubility: The concentration of this compound may exceed its solubility in the chosen solvent, especially at low temperatures. 2. Formation of insoluble degradation products. 1. Check solubility limits: Determine the solubility of this compound in your specific solvent system and temperature. 2. Filter the solution: If a precipitate forms, it may be necessary to filter the solution before use, and re-quantify the concentration.

Data Presentation

EsterkA (M-1s-1)kN (s-1)kB (M-1s-1)t1/2 at pH 7
Methyl acetate1.1 x 10-41.5 x 10-100.112 years
Ethyl acetate3.2 x 10-51.9 x 10-100.02411 years
Methyl pyruvate (B1213749)*---Likely shorter than other methyl esters due to the electron-withdrawing keto group

Note: Specific kinetic data for methyl pyruvate and this compound were not found in the literature search. However, the presence of the electron-withdrawing α-keto group is expected to make the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack, leading to faster hydrolysis compared to simple alkyl esters like methyl acetate.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

This protocol outlines a general method to assess the stability of this compound under various pH and temperature conditions.

1. Materials:

  • This compound

  • High-purity water (e.g., HPLC grade)

  • Buffer solutions (e.g., phosphate, citrate, borate) at various pH values (e.g., 4, 7, 9)

  • HPLC or GC-MS system for quantification[5][6]

  • Temperature-controlled incubators or water baths

  • Amber glass vials with PTFE-lined caps

2. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Preparation of Test Solutions:

    • In separate amber glass vials, add the appropriate buffer to create solutions with a final concentration of this compound in the desired working range (e.g., 1 mM). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect.

    • Prepare triplicate solutions for each pH and temperature condition to be tested.

  • Incubation:

    • Place the vials in temperature-controlled incubators set at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Immediately analyze the concentration of the remaining this compound using a validated analytical method (e.g., HPLC-UV or GC-MS after derivatization).[5][6]

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate constant (k) and the half-life (t1/2) for each condition.

Protocol 2: Quantification of this compound by GC-MS with Derivatization

Due to the polarity and potential thermal instability of this compound, derivatization is often required for robust GC-MS analysis.[7]

1. Materials:

  • Sample containing this compound

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Methoxyamine hydrochloride in pyridine (B92270) (for methoximation)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilan (TMCS) (for silylation)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Procedure:

  • Sample Preparation:

    • To a known volume of the sample, add the internal standard.

    • If the sample is in an aqueous matrix, it may need to be lyophilized or extracted into an organic solvent and dried under a stream of nitrogen.

  • Derivatization:

    • Methoximation: Add methoxyamine hydrochloride in pyridine to the dried sample. This step protects the keto group. Incubate as required (e.g., 90 minutes at 37°C).

    • Silylation: Add MSTFA (+1% TMCS) to the sample. This step derivatizes the carboxylic acid group (if hydrolyzed) and any other active hydrogens. Incubate as required (e.g., 30 minutes at 37°C).[6]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use an appropriate temperature program to separate the derivatized analyte from other components.

    • Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[5]

  • Quantification:

    • Create a calibration curve using standards of this compound that have undergone the same derivatization procedure.

    • Quantify the analyte based on the peak area ratio to the internal standard.

Mandatory Visualizations

degradation_pathways M2O This compound OA 2-Oxobutanoic Acid M2O->OA + H2O (Hydrolysis) (Acid/Base Catalyzed) Enol Enol Tautomer M2O->Enol Tautomerization Polymer Polymerization Products M2O->Polymer Self-condensation Decarbox Decarboxylation Products M2O->Decarbox Heat (Δ) MeOH Methanol

Caption: Primary degradation pathways of this compound in solution.

stability_testing_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Test Solutions Test Solutions Stock Solution->Test Solutions Buffer Solutions (pH 4, 7, 9) Buffer Solutions (pH 4, 7, 9) Buffer Solutions (pH 4, 7, 9)->Test Solutions Incubate at\nDifferent Temperatures\n(4°C, 25°C, 40°C) Incubate at Different Temperatures (4°C, 25°C, 40°C) Test Solutions->Incubate at\nDifferent Temperatures\n(4°C, 25°C, 40°C) Time Point Sampling Time Point Sampling Incubate at\nDifferent Temperatures\n(4°C, 25°C, 40°C)->Time Point Sampling Time Point Sampling\n(0, 2, 4, 8, 24, 48h) Time Point Sampling (0, 2, 4, 8, 24, 48h) Analytical Quantification\n(HPLC or GC-MS) Analytical Quantification (HPLC or GC-MS) Data Analysis\n(Rate Constant, Half-life) Data Analysis (Rate Constant, Half-life) Analytical Quantification Analytical Quantification Time Point Sampling->Analytical Quantification Data Analysis Data Analysis Analytical Quantification->Data Analysis

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Are solutions prepared fresh daily? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage Are stock solutions properly aliquoted and stored? yes_fresh->check_storage prepare_fresh Action: Prepare fresh solutions before each experiment. no_fresh->prepare_fresh prepare_fresh->check_storage yes_stored Yes check_storage->yes_stored Yes no_stored No check_storage->no_stored No check_handling Is sample handling standardized (temp, light)? yes_stored->check_handling aliquot_store Action: Aliquot stock into single-use vials and store at -20°C or lower. no_stored->aliquot_store aliquot_store->check_handling yes_handling Yes check_handling->yes_handling Yes no_handling No check_handling->no_handling No end_point Problem likely resolved. If issues persist, investigate other factors (e.g., reagent purity). yes_handling->end_point standardize_handling Action: Implement consistent handling procedures (e.g., on ice). no_handling->standardize_handling standardize_handling->end_point

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Optimal Column Selection for Methyl 2-oxobutanoate Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the chromatographic separation of Methyl 2-oxobutanoate (B1229078) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on column selection and to troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomers of Methyl 2-oxobutanoate that I need to consider for separation?

A1: this compound possesses a chiral center at the second carbon position, leading to the existence of two enantiomers: (R)-Methyl 2-oxobutanoate and (S)-Methyl 2-oxobutanoate. Additionally, depending on the synthesis or sample matrix, you may encounter structural isomers, such as Methyl 3-oxobutanoate or ethyl pyruvate, which have the same molecular formula but different connectivity. The separation strategy will depend on whether you need to resolve enantiomers (chiral separation) or structural isomers (achiral separation).

Q2: What is the fundamental difference between separating enantiomers and structural isomers of this compound?

A2: Enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging.[1] To separate them, a chiral environment is necessary, which is typically achieved by using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1] Structural isomers, on the other hand, have different physical properties and can usually be separated using standard achiral chromatography columns and methods.

Q3: When should I choose Gas Chromatography (GC) versus High-Performance Liquid Chromatography (HPLC) for my separation?

A3: The choice between GC and HPLC depends on the volatility and thermal stability of your analytes, as well as the available instrumentation. This compound is a relatively volatile compound, making GC a suitable technique. Chiral separations of volatile compounds like esters are often performed using GC with cyclodextrin-based chiral columns.[2][3] HPLC is also a powerful technique, especially for less volatile or thermally labile compounds, and a wide variety of chiral stationary phases are available for HPLC.

Q4: Do I need to derivatize this compound before analysis?

A4: Derivatization is not always necessary but can be beneficial in certain situations. For GC analysis, derivatization is sometimes employed to improve volatility or thermal stability, though it is often not required for a compound of this nature. For HPLC, derivatization is less common for this analyte unless you need to introduce a chromophore for UV detection or improve ionization for mass spectrometry (MS) detection.

Column Selection Guide

The optimal column for your separation will depend on the type of isomers you are targeting (enantiomers or structural isomers) and the chromatographic technique you are using (GC or HPLC).

Chiral Separation of this compound Enantiomers

For the separation of (R)- and (S)-Methyl 2-oxobutanoate, a chiral stationary phase (CSP) is mandatory.

Gas Chromatography (GC) Columns for Chiral Separation

Cyclodextrin-based columns are highly effective for the chiral separation of a wide range of compounds, including ketones and esters.[2][4]

Table 1: Recommended GC Chiral Stationary Phases for this compound Enantiomers

Stationary Phase TypeCommon Trade NamesKey Characteristics & Applications
Derivatized β-CyclodextrinAstec® CHIRALDEX® B-DM, Supelco® β-DEX™General-purpose columns for a wide variety of chiral compounds, including ketones and esters.[4]
Derivatized γ-CyclodextrinHYDRODEX® γ-TBDAcEffective for larger analytes and shows strong selectivity for esters and ketones.[5]

High-Performance Liquid Chromatography (HPLC) Columns for Chiral Separation

Polysaccharide-based and Pirkle-type columns are widely used for the chiral separation of a broad range of compounds in HPLC.

Table 2: Recommended HPLC Chiral Stationary Phases for this compound Enantiomers

Stationary Phase TypeCommon Trade NamesKey Characteristics & Applications
Polysaccharide-based (Cellulose or Amylose derivatives)Chiralpak® AY-H, Orochem Epitomize™ CSP-1A/1CBroad applicability for a wide range of racemic compounds, including those with carbonyl groups.[6][7]
Pirkle-type (e.g., π-electron acceptor/donor)Whelk-O® 1, SUMICHIRAL® OA-2000 seriesEffective for the separation of underivatized esters, ketones, and carboxylic acids.[8][9]
Achiral Separation of Structural Isomers

If you need to separate this compound from its structural isomers, standard achiral columns can be used.

Table 3: Recommended Achiral Columns for Structural Isomer Separation

TechniqueStationary PhaseCommon Trade NamesKey Characteristics & Applications
GC Mid-polarity (e.g., 5% Phenyl Polysiloxane)DB-5, HP-5msGeneral-purpose columns for a wide range of organic compounds. Separation is primarily based on boiling point and polarity differences.
HPLC C18 (Reversed-Phase)VariousStandard for reversed-phase chromatography, separating compounds based on hydrophobicity.
HPLC PYE (Pyrenylethyl group bonded) or NPE (Nitrophenylethyl group bonded)COSMOSIL® PYE, COSMOSIL® NPEShow unique retention based on hydrophobic, charge transfer, and π-π interactions, which can be highly effective for separating structural isomers.[10]

Experimental Workflow & Method Development

Below is a logical workflow to guide you through the process of selecting the optimal column and developing a separation method for this compound isomers.

G Workflow for Column Selection and Method Development cluster_0 Problem Definition cluster_1 Technique Selection cluster_2 Column Selection cluster_3 Method Development & Optimization start Identify Isomers for Separation is_chiral Chiral or Achiral Separation? start->is_chiral select_gc Select Gas Chromatography (GC) is_chiral->select_gc  Chiral   select_hplc Select High-Performance Liquid Chromatography (HPLC) is_chiral->select_hplc  Chiral   achiral_gc_col Choose Achiral GC Column (e.g., DB-5) is_chiral->achiral_gc_col  Achiral   achiral_hplc_col Choose Achiral HPLC Column (e.g., C18, PYE) is_chiral->achiral_hplc_col  Achiral   chiral_gc_col Choose Chiral GC Column (e.g., Cyclodextrin-based) select_gc->chiral_gc_col chiral_hplc_col Choose Chiral HPLC Column (e.g., Polysaccharide-based) select_hplc->chiral_hplc_col method_dev Develop Initial Method (Temperature/Mobile Phase Gradient) chiral_gc_col->method_dev chiral_hplc_col->method_dev achiral_gc_col->method_dev achiral_hplc_col->method_dev optimize Optimize for Resolution & Peak Shape method_dev->optimize troubleshoot Troubleshoot Issues (See Troubleshooting Guide) optimize->troubleshoot  Unsuccessful   final_method Finalized Analytical Method optimize->final_method  Successful   troubleshoot->method_dev

Caption: Logical workflow for selecting the optimal column and developing a separation method.

Troubleshooting Guide

Issue 1: Poor or no separation of enantiomers on a chiral column.

  • Question: I am using a recommended chiral column, but my enantiomeric peaks are not separating. What should I do?

  • Answer:

    • Optimize Temperature (GC): For chiral GC separations, the oven temperature is a critical parameter. Lowering the temperature often increases enantioselectivity, but at the cost of longer run times and broader peaks. Experiment with different isothermal temperatures or a slower temperature ramp.

    • Adjust Mobile Phase (HPLC): In HPLC, the mobile phase composition significantly impacts chiral recognition. For normal-phase chromatography, vary the ratio of the polar modifier (e.g., ethanol, isopropanol) in the non-polar mobile phase (e.g., hexane). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase.

    • Try a Different Chiral Stationary Phase: Chiral recognition is highly specific. If one type of CSP does not provide separation, a different type (e.g., switching from a cyclodextrin-based to a Pirkle-type column) may provide the necessary selectivity.[11]

Issue 2: Poor peak shape (tailing or fronting).

  • Question: My peaks for this compound are tailing or fronting. What could be the cause?

  • Answer:

    • Check for Active Sites: Peak tailing can be caused by interactions with active sites on the column or in the GC inlet. Ensure proper deactivation of the GC liner and use a high-quality, well-maintained column.

    • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

    • Mobile Phase Incompatibility (HPLC): In HPLC, if the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Issue 3: Inconsistent retention times.

  • Question: The retention times for my peaks are shifting between injections. How can I improve reproducibility?

  • Answer:

    • Temperature Fluctuations: Ensure that the GC oven or HPLC column compartment is maintaining a stable temperature. Even small variations can affect retention times.

    • Flow Rate Instability: Check for leaks in your system and ensure that the GC electronic pressure control or HPLC pump is delivering a consistent flow rate.

    • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase (HPLC) or at the starting temperature (GC) before each injection. Chiral columns, in particular, may require longer equilibration times.[11]

References

Technical Support Center: 3-Methyl-2-oxobutanoic Acid Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the analysis of 3-Methyl-2-oxobutanoic acid by Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

Ion suppression is a common challenge in ESI-MS, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression for 3-Methyl-2-oxobutanoic acid analysis.

Initial Assessment of Ion Suppression

The first step is to determine if ion suppression is affecting your analysis. A common method is the post-column infusion experiment.

Experimental Protocol: Post-Column Infusion

  • System Setup:

    • Prepare a solution of 3-Methyl-2-oxobutanoic acid at a concentration that gives a stable and moderate signal.

    • Infuse this solution post-column into the MS ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Connect the LC outlet and the syringe pump to a T-junction, with the common outlet directed to the ESI source.

  • Procedure:

    • Equilibrate the LC-MS system with the initial mobile phase.

    • Start the infusion and allow the signal for 3-Methyl-2-oxobutanoic acid to stabilize.

    • Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte).

    • Monitor the signal of the infused 3-Methyl-2-oxobutanoic acid throughout the chromatographic run.

  • Interpretation:

    • A stable baseline indicates no significant ion suppression from the matrix.

    • A dip in the baseline at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Troubleshooting Workflow

If ion suppression is detected, follow this workflow to diagnose and resolve the issue.

IonSuppressionTroubleshooting Start Ion Suppression Detected SamplePrep Optimize Sample Preparation Start->SamplePrep Initial Step AlternativeIonization Alternative Ionization Technique (e.g., APCI) Start->AlternativeIonization If other methods fail Chromatography Modify Chromatographic Conditions SamplePrep->Chromatography If suppression persists InternalStandard Use Stable Isotope-Labeled Internal Standard (SIL-IS) SamplePrep->InternalStandard For accurate quantification Derivatization Consider Chemical Derivatization Chromatography->Derivatization For improved sensitivity & retention Chromatography->InternalStandard For accurate quantification Derivatization->InternalStandard For accurate quantification End Problem Resolved InternalStandard->End AlternativeIonization->End SamplePrepWorkflow Start Biological Sample LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE Dilution Simple Dilution Start->Dilution Analysis LC-MS Analysis LLE->Analysis SPE->Analysis Dilution->Analysis

Technical Support Center: Trace Analysis of 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the trace analysis of 2-Methyl-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the trace analysis of 2-Methyl-4-oxobutanoic acid?

A1: Contamination in the trace analysis of organic acids like 2-Methyl-4-oxobutanoic acid can arise from several sources. The most prevalent include:

  • Solvents and Reagents: Impurities present in solvents such as methanol (B129727), acetonitrile (B52724), and water, as well as in various reagents, can introduce a wide range of contaminants. It is crucial to use high-purity, LC-MS, or trace metal grade solvents and reagents to minimize this risk.

  • Labware: Plastic materials are a significant source of contamination, leaching plasticizers like phthalates. Glassware, while generally preferred, can also introduce contaminants if not cleaned meticulously. Single-use plastics such as pipette tips and vials can also be a source of contamination.

  • Laboratory Environment: The laboratory air can contain volatile and semi-volatile organic compounds that may contaminate samples. It is advisable to work in a clean and controlled environment, such as a laminar flow hood, to minimize airborne contamination.

  • Sample Handling: Cross-contamination between samples can occur through improper handling. The use of powder-free nitrile gloves is recommended as some gloves can be a source of phthalates.

Q2: I'm observing unexpected peaks in my GC-MS chromatogram, some of which are evenly spaced. What are they?

A2: Evenly spaced peaks in a GC-MS chromatogram are often a characteristic sign of siloxane contamination. Polysiloxanes are polymers with a repeating [-Si-O-] backbone.

Sources of siloxane contamination include:

  • Septa Bleed: The septum in the GC inlet can degrade at high temperatures, releasing volatile siloxanes. Regular replacement of the septum is recommended to prevent this.

  • Vial Cap Septa: Solvents stored in sample vials can extract siloxanes from the septa of the caps.

  • Column Bleed: The stationary phase of the GC column, which is often a polysiloxane, can break down at elevated temperatures, leading to column bleed.

  • Other Sources: Siloxanes can also originate from vacuum pump oils and silicone-based lubricants used in laboratory equipment.

Q3: How can I minimize phthalate (B1215562) contamination in my analysis?

A3: Phthalates are ubiquitous plasticizers and a very common source of contamination in trace analysis. To minimize their presence, the following practices are recommended:

  • Avoid Plastics: Whenever feasible, use glass or stainless steel labware instead of plastic. If plastic is unavoidable, opt for high-quality polypropylene (B1209903) or polyethylene.

  • Proper Storage: Store solvents and reagents in glass bottles and avoid using plastic film to cover solvent reservoirs.

  • Careful Sample Preparation: Minimize the use of plastic materials during sample extraction and preparation steps.

  • Glove Selection: Wear powder-free nitrile gloves, as some types of gloves can be a source of phthalate contamination.

Q4: My LC-MS analysis shows a high background signal. What could be the cause?

A4: A high background signal in LC-MS analysis can stem from several sources:

  • Solvent and Reagent Purity: The use of low-purity solvents or reagents is a primary cause of high background noise. Always use LC-MS grade solvents and freshly prepared mobile phases.

  • System Contamination: Contaminants can accumulate over time within the LC system, including the tubing, pumps, and injector. This can lead to a consistently high background or the appearance of "ghost peaks" in your chromatograms. Regular system cleaning and flushing are essential.

Troubleshooting Guides

Guide 1: Investigating a Contaminated Blank

If you suspect contamination in your analysis, the first step is to systematically identify the source. This guide provides a logical workflow for troubleshooting.

A High Background or Unexpected Peaks Observed B Step 1: Analyze a Solvent Blank (Solvent directly from the bottle) A->B C Is the Solvent Blank Contaminated? B->C D Action: Check Solvent Purity. Use a fresh, high-purity solvent from a new bottle. C->D Yes E Solvent is Clean C->E No F Step 2: Analyze a Method Blank (Solvent passed through the entire sample preparation process) E->F G Is the Method Blank Contaminated? F->G H Action: Isolate the contamination source in the sample prep. Test individual reagents, vials, pipette tips, etc. G->H Yes I Method Blank is Clean G->I No J Step 3: Analyze a System Blank (Injection of mobile phase without a sample) I->J K Is the System Blank Contaminated? J->K L Action: Clean the LC/GC system. Flush the system, clean the injector, check for leaks. K->L Yes M System is Clean. Contamination is likely from the sample itself. K->M No

Caption: A flowchart for systematic troubleshooting of contamination issues.

Guide 2: Potential Contamination Points in the Analytical Workflow

This diagram illustrates the various stages of a typical analytical workflow where contamination can be introduced.

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_contaminants Potential Contamination Sources A Sample Collection B Extraction A->B C Derivatization B->C D Vial/Plate Sealing C->D E Injection D->E F Chromatographic Separation E->F C1 Labware (Plastics, Glassware) C1->A C1->B C1->C C1->D C2 Reagents & Solvents C2->B C2->C C3 Environment (Air, Dust) C3->A C3->B C3->C C4 Septa C4->E C5 Column Bleed C5->F

Caption: Potential contamination sources at different stages of the analytical workflow.

Quantitative Data Summary

Contaminant ClassCommon CompoundsTypical Concentration Range in BlanksPotential Sources
Phthalates Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP)ng/mL - µg/mLPlastic labware, flooring, gloves
Siloxanes Hexamethylcyclotrisiloxane (D3), Octamethylcyclotetrasiloxane (D4)pg/mL - ng/mLGC septa, vial caps, vacuum pump oil
Fatty Acids Palmitic acid, Stearic acidng/mLSkin lipids, fingerprints
Alkanes C10-C40 hydrocarbonsng/mLSolvents, lubricants

Experimental Protocols

Protocol 1: Glassware Cleaning for Trace Analysis

Proper glassware cleaning is critical to prevent contamination.

  • Initial Wash: Wash glassware with a laboratory-grade detergent and hot water.

  • Rinsing: Rinse thoroughly with tap water, followed by multiple rinses with deionized water.

  • Acid Wash (Optional): For removing inorganic trace contaminants, soak glassware in a dilute acid bath (e.g., 0.5% v/v nitric acid) for several hours. This step is more critical for trace metal analysis but can aid in removing stubborn organic residues.

  • Final Rinse: Rinse again with high-purity water (e.g., 18.2 MΩ·cm).

  • Drying: Dry the glassware in an oven at a temperature that will not cause damage.

  • Storage: Store cleaned glassware covered with aluminum foil to prevent contamination from airborne particles.

Protocol 2: Preparation of a "Method Blank"

A method blank is essential for assessing contamination introduced during the entire analytical procedure.

  • Initiate the Process: Start with a clean sample tube or flask, identical to those used for the actual samples.

  • Reagent Addition: Add all reagents (e.g., extraction solvents, derivatization agents) in the same volumes and sequence as you would for a real sample.

  • Procedural Steps: Perform all sample preparation steps, including vortexing, centrifugation, evaporation, and reconstitution.

  • Analysis: Analyze the method blank using the same GC/LC-MS method as your samples to identify any contaminants introduced during the process.

Protocol 3: GC-MS Analysis of 2-Methyl-4-oxobutanoic Acid (with Derivatization)

Due to its polarity and low volatility, derivatization is typically required for the GC-MS analysis of 2-Methyl-4-oxobutanoic acid.[1][2]

  • Sample Preparation:

    • To 100 µL of a biological sample (e.g., plasma), add a suitable internal standard.[1]

    • Perform protein precipitation by adding a cold organic solvent like methanol or acetonitrile in a 3:1 ratio.[1]

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[1]

  • Derivatization:

    • Methoximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes to protect the keto group.[1]

    • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.[1]

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for metabolomics, such as a DB-5ms column.[1]

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.[1]

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute the derivatized analyte.[1]

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification.[1]

Signaling Pathways and Metabolic Context

While specific signaling pathways for 2-Methyl-4-oxobutanoic acid are not well-defined in the current literature, keto acids are known to be crucial intermediates in the metabolism of amino acids and carbohydrates.[3][4] They represent the carbon skeletons of amino acids and are interconverted through transamination reactions.[3]

AA Amino Acids KA Keto Acids (e.g., 2-Methyl-4-oxobutanoic acid) AA->KA Transamination / Deamination KA->AA Transamination TCA TCA Cycle KA->TCA Gluco Gluconeogenesis TCA->Gluco FA Fatty Acid Synthesis TCA->FA Energy Energy Production (ATP) TCA->Energy

Caption: The central role of keto acids in metabolism.

References

Technical Support Center: Method Refinement for Reproducible Quantification of Methyl 2-Oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible quantification of Methyl 2-oxobutanoate (B1229078).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow.

Question: Why am I observing multiple peaks for my derivatized Methyl 2-oxobutanoate in my GC-MS analysis?

Answer: The presence of multiple peaks for a single analyte is a common issue in the GC-MS analysis of keto acids and can often be attributed to incomplete or improper derivatization.[1] Here are the likely causes and steps for troubleshooting:

  • Incomplete Methoximation: The primary role of methoximation is to protect the keto group and prevent tautomerization, which can lead to the formation of multiple isomers and thus multiple peaks.[1][2]

    • Solution: Ensure the methoximation step runs to completion by optimizing the reaction time and temperature. Check the freshness of your methoxyamine hydrochloride in pyridine (B92270) solution.

  • Incomplete Silylation: If the silylation of the carboxylic acid group is not complete, you may see a peak for the methoximated-only compound in addition to the desired doubly derivatized product.[1]

    • Solution: Optimize the silylation reaction conditions, including time, temperature, and the amount of silylating agent (e.g., MSTFA). Ensure your sample is completely dry before adding the silylating agent, as moisture can inactivate the reagent.[2]

  • Tautomerization: Insufficient protection of the keto group can lead to the formation of different isomers (tautomers) before or during the silylation step, with each isomer producing a distinct peak.[1]

    • Solution: This is directly addressed by ensuring the methoximation step is complete and effective.[1]

Question: My LC-MS analysis is showing poor sensitivity and inconsistent results. What could be the cause?

Answer: Poor sensitivity and reproducibility in LC-MS analysis of small polar molecules like this compound are often linked to matrix effects or suboptimal analytical conditions.[3]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[4][5][6]

    • Solution:

      • Improve Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components.

      • Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from matrix interferences.[5]

      • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.

      • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.[5]

  • Suboptimal Ionization: The choice of ionization mode and source parameters is critical.

    • Solution: Experiment with both positive and negative electrospray ionization (ESI) modes. Optimize ion source parameters such as capillary voltage, gas flow, and temperature. Derivatization can also enhance ionization efficiency.[3]

Question: I'm observing high background noise and ghost peaks in my chromatograms. What are the potential sources of contamination?

Answer: High background noise and ghost peaks are typically indicative of contamination in your analytical system.

  • Contaminated Solvents or Reagents: Impurities in solvents, additives (like formic acid), or derivatization agents are a common cause of background noise.

    • Solution: Use high-purity, LC-MS or GC-grade solvents and reagents. Prepare fresh mobile phases and reagent solutions regularly.

  • System Contamination: Contaminants can accumulate in the LC or GC system, including the injector, tubing, and column.[7]

    • Solution: Regularly clean the injector and ion source. Implement a systematic cleaning protocol for your instrument.

  • Leaching from Labware: Plasticizers (e.g., phthalates) can leach from plastic tubes and pipette tips, and siloxanes can be introduced from silicone-containing materials like vial septa.

    • Solution: Use glassware whenever possible and ensure it is meticulously cleaned. Use high-quality, low-bleed septa.

  • Carryover: Residual sample from a previous injection can lead to ghost peaks in subsequent runs.

    • Solution: Optimize the wash solvent and increase the wash volume and/or time between injections.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is better for quantifying this compound: GC-MS or LC-MS/MS?

A1: The choice between GC-MS and LC-MS/MS depends on several factors, including required sensitivity, sample matrix, and available instrumentation.[3] Both are powerful techniques for the analysis of keto acids.[3][8]

  • GC-MS is a robust and widely available technique. However, it requires a mandatory two-step derivatization (methoximation and silylation) to make this compound volatile.[2][3] This can be time-consuming.[3]

  • LC-MS/MS offers very high sensitivity and specificity, often without the need for derivatization.[3] However, it can be more susceptible to matrix effects.[3] Optional derivatization can be employed to enhance sensitivity.[3]

Q2: How should I store my samples containing this compound to ensure its stability?

A2: Alpha-keto acids can be unstable.[9] For short-term storage, keep samples at 4°C. For long-term storage, it is recommended to store them at -80°C.[10][11] Avoid repeated freeze-thaw cycles. When ready for analysis, thaw samples on ice.[12]

Q3: Is derivatization always necessary for the analysis of this compound?

A3: For GC-MS analysis, derivatization is mandatory to increase the volatility of the analyte.[3] For LC-MS/MS, derivatization is optional but can be beneficial.[3] Derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to better sensitivity.[12] Common derivatizing agents for LC-MS include 3-nitrophenylhydrazine (B1228671) (3-NPH) and O-benzylhydroxylamine (O-BHA).[3][12]

Data Presentation

The following tables summarize the performance characteristics of GC-MS and LC-MS/MS for the analysis of alpha-keto acids and provide a template for reporting your quantitative data.

Table 1: Comparison of Analytical Methods for Alpha-Keto Acid Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory (Methoximation & Silylation)[3]Optional, but can improve sensitivity[3]
Sensitivity Low micromolar (µM) to high nanomolar (nM) range[3]Low nanomolar (nM) to picomolar (pM) levels[3]
Specificity High[3]Very High (using MRM)[3]
Matrix Effects Can be significant, mitigated by derivatization and internal standards[3]Can be a challenge, requires careful method development and internal standards[3]
Sample Throughput Moderate, due to derivatization steps[3]High, can be automated[3]

Table 2: Template for Quantitative LC-MS/MS Data of this compound

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) Report in ng/mL or µM
Limit of Quantification (LOQ) Report in ng/mL or µM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Matrix Effect (%) Report Range
Recovery (%) Report Range
Sample Concentration Range Report observed range in a specific matrix (e.g., human plasma)

This table is a template for researchers to populate with their own experimental data.[12]

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS

This protocol is based on established methods for short-chain keto acids.[3][13]

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma), add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[3]

    • Perform protein precipitation by adding a 3:1 ratio of cold organic solvent (e.g., methanol (B129727) or acetonitrile).[3]

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[3]

  • Derivatization:

    • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes.[3][8] This step protects the keto group.[2]

    • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.[3] This step derivatizes the carboxylic acid group.[2]

  • GC-MS Analysis:

    • Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold, then ramp up to a high temperature (e.g., 300°C).[3]

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in Selected Ion Monitoring (SIM) mode for quantification.[3]

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol is adapted from methods for similar analytes.[3][12]

  • Sample Preparation:

    • Follow the same protein precipitation and extraction steps as outlined for the GC-MS protocol.

    • After evaporation, reconstitute the sample in the initial mobile phase.[3]

  • (Optional) Derivatization (using 3-NPH):

    • To the dried extract, add 50 µL of 10 mg/mL 3-nitrophenylhydrazine (3-NPH) and 50 µL of 6 mg/mL N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[3]

    • Incubate at 40°C for 30 minutes.[3]

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a reverse-phase C18 column.[12]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is typically used.[3]

    • Mass Spectrometer: Operate in electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

Visualizations

cluster_0 Branched-Chain Amino Acid (BCAA) Catabolism Valine Valine Transamination Transamination Valine->Transamination Alpha-Ketoisovalerate Alpha-Ketoisovalerate Transamination->Alpha-Ketoisovalerate Oxidative Decarboxylation Oxidative Decarboxylation Alpha-Ketoisovalerate->Oxidative Decarboxylation Further Metabolism Further Metabolism Oxidative Decarboxylation->Further Metabolism cluster_1 Experimental Workflow for this compound Quantification Sample_Collection Sample Collection (e.g., Plasma) Protein_Precipitation Protein Precipitation (Cold Solvent) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Derivatization Derivatization (e.g., GC-MS or optional LC-MS) Supernatant_Transfer->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis GC-MS LC_MS_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_MS_Analysis LC-MS/MS Data_Analysis Data Analysis & Quantification GC_MS_Analysis->Data_Analysis LC_MS_MS_Analysis->Data_Analysis cluster_2 Troubleshooting Decision Tree Problem Problem Encountered Multiple_Peaks Multiple Peaks (GC-MS)? Problem->Multiple_Peaks Poor_Sensitivity Poor Sensitivity (LC-MS)? Problem->Poor_Sensitivity High_Background High Background/Ghost Peaks? Problem->High_Background Check_Derivatization Check Derivatization Steps (Time, Temp, Reagents) Multiple_Peaks->Check_Derivatization Yes Optimize_LC_MS Optimize Sample Prep & LC-MS Parameters Poor_Sensitivity->Optimize_LC_MS Yes Check_Contamination Check for Contamination (Solvents, System, Labware) High_Background->Check_Contamination Yes

References

Technical Support Center: Chromatographic Interferences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues. This guide provides detailed answers and protocols to help you identify and resolve co-eluting interferences in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution?

A: Co-elution occurs when two or more different compounds elute from a chromatographic column at the same time, resulting in overlapping or completely merged peaks in the chromatogram.[1][2][3] This phenomenon compromises the accuracy of both qualitative and quantitative analysis, as it prevents the proper identification and measurement of the individual compounds.[1] A resolution value (Rs) of 1.5 or greater is generally considered baseline separation, indicating that the peaks are well resolved.[4]

Q2: How can I detect if I have co-eluting peaks?

A: Detecting co-elution can range from simple visual inspection to more advanced detector-based analysis.

  • Visual Inspection: Look for asymmetrical peak shapes. A "shoulder" on the side of a peak or a broader-than-expected peak can be a visual cue for co-elution.[1][2] In cases of severe overlap, what appears to be two merged peaks may be visible.[1]

  • Peak Purity Analysis with Diode Array Detector (DAD): A DAD or Photodiode Array (PDA) detector is a powerful tool for assessing peak purity.[1][5] It collects multiple UV-Vis spectra across the entire peak.[1] If all the spectra are identical, the peak likely represents a single, pure compound.[1] If the spectra differ across the peak, it's a strong indication of co-elution.[2][6]

  • Mass Spectrometry (MS) Detection: When using a mass spectrometer, you can compare the mass spectra across the peak's profile.[1] A shift in the mass spectral profile indicates that multiple compounds with different mass-to-charge ratios are eluting together.[1][2] Techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can selectively detect a target compound even in the presence of co-eluting interferences, provided they have different masses.[7][8]

Q3: What is the "Resolution Equation" and how does it relate to co-elution?

A: The resolution equation is a fundamental formula in chromatography that quantifies the degree of separation between two peaks. It connects resolution (Rs) to three key factors:

  • Efficiency (N): A measure of the column's ability to produce sharp, narrow peaks. Higher efficiency (more theoretical plates) leads to better resolution.[4]

  • Selectivity (α): The ability of the chromatographic system to distinguish between two analytes. It is the most powerful factor for improving resolution.[9][10]

  • Retention Factor (k'): Also known as the capacity factor, it describes how long an analyte is retained on the column.[1][4]

To resolve co-eluting peaks, you must manipulate one or more of these three factors.[2]

cluster_factors Key Factors Resolution Resolution (Rs) Efficiency Efficiency (N) (Peak Sharpness) Efficiency->Resolution Selectivity Selectivity (α) (Peak Spacing) Selectivity->Resolution Retention Retention Factor (k') (Retention Time) Retention->Resolution

Caption: Relationship between key factors affecting chromatographic resolution.

Troubleshooting Guides

Issue 1: My chromatogram shows overlapping or shouldering peaks. Where do I start?

A: A systematic approach is crucial for efficiently resolving co-eluting peaks.[11] Start by adjusting the parameters that are easiest to change and have the largest impact on selectivity. The recommended workflow is to first optimize the mobile phase, then consider the stationary phase and other instrumental parameters.

Start Co-elution Observed Step1 1. Optimize Mobile Phase (Adjust Strength, pH, Solvent Type) Start->Step1 Check1 Resolution Sufficient? Step1->Check1 Step2 2. Change Stationary Phase (Different Column Chemistry) Check2 Resolution Sufficient? Step2->Check2 Step3 3. Adjust Other Parameters (Temperature, Flow Rate) Check3 Resolution Sufficient? Step3->Check3 End Resolution Achieved Check1->Step2 No Check1->End Yes Check2->Step3 No Check2->End Yes Check3->End Yes

Caption: Systematic troubleshooting workflow for resolving co-eluting peaks.

Issue 2: How do I optimize the mobile phase to resolve co-eluting peaks?

A: Mobile phase optimization is the most powerful and common first step to improve peak separation.[9]

  • Adjust Mobile Phase Strength (Affects k'): In reversed-phase HPLC, decreasing the amount of the organic modifier (like acetonitrile (B52724) or methanol) will increase the retention time of the analytes, which can often improve resolution.[9][10] Aim for a retention factor (k') between 1 and 5 for optimal separation.[1]

  • Change the Organic Modifier (Affects α): If adjusting the strength isn't enough, changing the type of organic solvent can significantly alter selectivity.[4] The three most common reversed-phase solvents—acetonitrile, methanol (B129727), and tetrahydrofuran—have different chemical properties that interact differently with analytes. Switching from acetonitrile to methanol is a common strategy that can change the elution order of peaks.[4][9]

  • Adjust Mobile Phase pH (Affects α): For ionizable compounds, changing the pH of the mobile phase can dramatically alter retention and selectivity.[4][12] Adjusting the pH to suppress the ionization of an acidic or basic analyte will increase its retention in reversed-phase chromatography and can be a powerful tool to separate it from interfering compounds.

  • Optimize the Gradient: For complex samples, a gradient elution is often necessary. To improve the separation of a closely eluting pair, decrease the slope of the gradient (i.e., make it shallower) in the region where those peaks elute.[4] Introducing a short isocratic hold during the gradient can also help resolve critical pairs.[4]

Issue 3: Mobile phase optimization was not enough. What's the next step?

A: If mobile phase changes are insufficient, the next step is to alter the stationary phase, as this provides a different selectivity.[4]

  • Change Column Chemistry: Switching to a column with a different bonded phase is a very effective way to resolve co-eluting peaks.[9] For example, if you are using a standard C18 column, consider a Phenyl-Hexyl or a Cyano (CN) phase.[4] These phases introduce different separation mechanisms (like pi-pi interactions) that can change the elution order and resolve the interference.[4][12]

  • Increase Column Efficiency (N): While changing selectivity is often more powerful, increasing efficiency can resolve moderately overlapped peaks by making them sharper and narrower.[9]

    • Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC) or solid-core particles provide a higher number of theoretical plates (N), leading to sharper peaks and better resolution.[4][9]

    • Use a Longer Column: Increasing the column length also increases the plate number, which can improve resolution, but at the cost of longer analysis times and higher backpressure.[9]

Issue 4: Can temperature and flow rate be used to fix co-elution?

A: Yes, temperature and flow rate can be fine-tuned to improve separation, although their effects can sometimes be less predictable than mobile or stationary phase changes.

  • Column Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can increase column efficiency and lead to sharper peaks.[9] It can also alter selectivity, sometimes changing the elution order of peaks, which can be beneficial.[9] A good starting point for small molecules is often 40–60 °C.[9]

  • Flow Rate: Lowering the flow rate generally improves resolution by allowing more time for analytes to interact with the stationary phase, though it will increase the total run time.[11][13]

Data & Protocols

Table 1: Impact of Chromatographic Parameter Adjustments on Resolution Factors
Parameter AdjustedPrimary Factor AffectedExpected Outcome on ChromatogramCommon Application
Decrease % Organic Solvent Retention (k')Increases retention times for all analytes.Separating early eluting peaks.
Change Organic Solvent Type Selectivity (α)Changes relative peak spacing; may reorder elution.Resolving difficult peak pairs when strength adjustments fail.
Adjust Mobile Phase pH Selectivity (α)Alters retention of ionizable compounds significantly.Separating acidic or basic compounds.
Use Smaller Particle Column Efficiency (N)Produces sharper, narrower peaks.Resolving moderately overlapped peaks.
Increase Column Temperature Efficiency (N) & Selectivity (α)Decreases run time, sharpens peaks, may alter selectivity.Fine-tuning a separation, reducing backpressure.
Decrease Flow Rate Efficiency (N)Increases resolution but also increases analysis time.Improving separation when time is not a critical factor.
Experimental Protocol: Systematic Mobile Phase Optimization

This protocol provides a step-by-step guide for resolving a co-eluting peak pair in a reversed-phase HPLC system.

Objective: To achieve baseline resolution (Rs ≥ 1.5) for a co-eluting peak pair.

Initial Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: UV at an appropriate wavelength

Methodology:

  • Scouting Gradient:

    • Perform a fast, broad gradient run (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time and organic solvent percentage where the co-eluting peaks appear.[4]

  • Gradient Optimization (Focus on the Co-eluting Region):

    • Based on the scouting run, design a new gradient that is shallower around the elution time of the target peaks.[4]

    • Example: If the peaks eluted at ~40% B, design a new gradient that runs from 30% to 50% B over 20 minutes. This slower ramp rate can significantly improve resolution.[4]

  • Change Organic Modifier (If Gradient Optimization Fails):

    • Replace Mobile Phase B (Acetonitrile) with Methanol.

    • Repeat the optimized gradient from Step 2. Methanol has different solvent properties and can alter the selectivity (α), potentially resolving the peaks.[2][4]

  • Adjust pH (For Ionizable Analytes):

    • If the analytes have acidic or basic functional groups and resolution is still poor, modify the pH of Mobile Phase A.

    • Prepare Mobile Phase A with a different pH (e.g., adjust to pH 4.5 or use a different buffer). Changing the ionization state of the analytes is a powerful way to manipulate selectivity.[12]

  • Final Fine-Tuning:

    • Once satisfactory separation is achieved, minor adjustments to flow rate or temperature can be made to optimize analysis time while maintaining resolution.[4] A slightly lower flow rate or higher temperature may provide a final improvement.[4][11]

References

Technical Support Center: Optimization of Derivatization Reaction for 3-Methyl-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-Methyl-2-oxobutanoic acid (α-Ketoisovaleric acid) for analytical applications. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of 3-Methyl-2-oxobutanoic acid necessary for its analysis?

A1: 3-Methyl-2-oxobutanoic acid is a relatively polar and non-volatile compound, which makes its direct analysis by gas chromatography (GC) challenging. Derivatization is essential to increase its volatility and thermal stability for GC-MS analysis.[1] For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, leading to increased sensitivity.[2]

Q2: What are the most common derivatization methods for 3-Methyl-2-oxobutanoic acid for GC-MS analysis?

A2: A widely used method for GC-MS analysis is a two-step process:

  • Methoximation: The ketone group is reacted with a reagent like methoxyamine hydrochloride (MeOx). This step is crucial to prevent tautomerization, which could lead to multiple derivative peaks for a single analyte, and to stabilize thermally labile α-keto acids.[1][2]

  • Silylation: Following methoximation, a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the acidic hydrogen on the carboxyl group with a trimethylsilyl (B98337) (TMS) group. This creates a volatile TMS ester suitable for GC analysis.[1][2]

Q3: What are the common derivatization strategies for LC-MS analysis of 3-Methyl-2-oxobutanoic acid?

A3: For LC-MS, derivatization aims to increase the hydrophobicity of the analyte and improve its ionization. Common strategies include:

  • Hydrazine Reagents: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and phenylhydrazine (B124118) (PH) react with the keto group to form stable hydrazones. The aromatic rings in these derivatives enhance chromatographic retention and the MS signal.[2]

  • o-Phenylenediamine (OPD): This reagent reacts with α-keto acids to form stable quinoxalinol derivatives, which are well-suited for LC-MS detection.[2][3]

  • 2-Hydrazinoquinoline (HQ): This reagent can derivatize both the keto and carboxylic acid groups, offering a comprehensive approach for LC-MS analysis.[4]

Troubleshooting Guide

Problem 1: Low or No Derivatization Product Detected

This is a common issue that can arise from several factors. The following table summarizes potential causes and recommended solutions.

Possible Cause Recommended Solution
Presence of Moisture Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Incorrect Reaction pH The pH of the reaction mixture is critical. For instance, derivatization with OPD and its analogs generally requires an acidic pH (around 3).[6] Verify and adjust the pH of your reaction mixture accordingly.
Suboptimal Reaction Temperature Derivatization reactions are temperature-sensitive. For many α-keto acid derivatizations with OPD analogs, a temperature of 80-100°C is optimal.[6] For silylation with MSTFA, heating at 60-80°C is common.[5] Ensure your reaction is incubated at the recommended temperature.
Inadequate Reaction Time The reaction may not have reached completion. A typical reaction time for OPD derivatization is 30-60 minutes.[6] For silylation, 30-60 minutes is also a common timeframe.[5] It is advisable to optimize the incubation time for your specific experimental setup.
Reagent Degradation Derivatization reagents can degrade over time, especially when exposed to light and air. Use freshly prepared reagent solutions for the best results.[6]
Insufficient Reagent Concentration The derivatization reagent should be in molar excess to ensure the reaction goes to completion.[7]
Analyte Instability α-keto acids can be unstable. Minimize sample handling time and keep samples on ice. For long-term storage, freezing at -20°C or lower is recommended.[8]
Interfering Substances Other carbonyl-containing compounds in the sample can compete for the derivatization reagent. Consider sample cleanup steps to remove potential interferences.[6]
Problem 2: Multiple or Unexpected Peaks in the Chromatogram

The appearance of unexpected peaks can complicate data analysis. Here are some common causes and their solutions.

Possible Cause Recommended Solution
Incomplete Derivatization This can result in peaks for the underivatized analyte and/or partially derivatized products. Re-optimize reaction conditions (time, temperature, reagent concentration) to ensure the reaction proceeds to completion.[2]
Formation of Isomers The derivatization of the keto group can sometimes lead to the formation of syn- and anti-isomers, which may be separated chromatographically, resulting in split peaks.[7] This is a known phenomenon and may be unavoidable with certain reagents.
Reagent Artifacts Excess derivatization reagent or its byproducts can appear as peaks in the chromatogram. If possible, remove excess reagent after the reaction is complete (e.g., by evaporation under a stream of nitrogen).[7]
Analyte Degradation The analyte or its derivative may be unstable under the analytical conditions. For GC analysis, ensure the injector temperature is not excessively high.[7]
Sample Matrix Effects Components in the biological matrix can interfere with the analysis, causing ion suppression or enhancement in LC-MS.[8] Proper sample cleanup and the use of an internal standard can help mitigate these effects.

Experimental Protocols

Protocol 1: Two-Step Derivatization for GC-MS Analysis

This protocol describes the methoximation followed by silylation of 3-Methyl-2-oxobutanoic acid.

Materials:

  • 3-Methyl-2-oxobutanoic acid standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Dried sample extract

Procedure:

  • Methoximation:

    • To the dried sample extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[1]

    • Seal the vial and vortex thoroughly.

    • Incubate at 60°C for 60 minutes.[1]

    • Cool the vial to room temperature.

  • Silylation:

    • To the methoximated sample, add 80 µL of MSTFA.[1]

    • Seal the vial and vortex thoroughly.

    • Incubate at 60°C for 30 minutes.[1]

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Derivatization with o-Phenylenediamine (OPD) for LC-MS Analysis

This protocol is for the derivatization of α-keto acids to form quinoxalinol derivatives.

Materials:

  • 3-Methyl-2-oxobutanoic acid standard

  • o-Phenylenediamine (OPD) solution (e.g., 12.5 mM)

  • Perchloric acid

  • Internal standard (e.g., [13C]KIV)

Procedure:

  • Sample Preparation:

    • Precipitate proteins in the sample (e.g., plasma) with perchloric acid and centrifuge.[3]

  • Derivatization:

    • Add an aliquot of the supernatant to a new tube containing the OPD solution.[3]

    • Add the internal standard.

    • Incubate the mixture. Reaction conditions may need optimization, but heating at 80-100°C for 30-60 minutes is a common starting point.[6]

  • Analysis:

    • After cooling, the sample can be directly injected into the LC-MS system.

Data Presentation

The following tables summarize typical performance characteristics for the analysis of α-keto acids using different derivatization and analytical methods.

Table 1: Typical Performance of HPLC-UV Method for α-Keto Acids [1]

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 mM
Limit of Quantification (LOQ)0.5 - 1.0 mM
Precision (RSD%)< 10%
Accuracy (Recovery %)90 - 110%

Table 2: Comparison of GC-MS and LC-MS/MS for Keto Acid Analysis [9]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Derivatization Typically required (e.g., methoximation followed by silylation)Often employed to improve retention and ionization (e.g., PFBHA derivatization)
Limit of Detection (LOD) Method-dependent, can achieve low micromolar to nanomolar concentrationsGenerally offers high sensitivity, with reported LODs in the range of 0.01–0.25 μM
Reproducibility (CV%) Good with appropriate internal standardsHigh, with reported CVs of 1.1–4.7%
Recovery (%) Dependent on extraction and derivatization efficiencyHigh, with reported values of 96–109%

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction / Protein Precipitation Sample->Extraction Drying Drying (if necessary) Extraction->Drying AddReagent Add Derivatization Reagent(s) Drying->AddReagent Incubation Incubation (Heat) AddReagent->Incubation Analysis GC-MS or LC-MS Analysis Incubation->Analysis Data Data Processing Analysis->Data

Caption: General experimental workflow for the derivatization and analysis of 3-Methyl-2-oxobutanoic acid.

troubleshooting_guide Start Low or No Product Yield? Moisture Check for Moisture (Dry Glassware, Anhydrous Solvents) Start->Moisture Yes pH Verify Reaction pH Moisture->pH TempTime Optimize Temperature & Time pH->TempTime Reagent Use Fresh/Excess Reagent TempTime->Reagent Cleanup Consider Sample Cleanup Reagent->Cleanup Success Problem Resolved Cleanup->Success

Caption: Troubleshooting decision tree for low derivatization yield.

References

Best practices for handling and storage of Methyl 2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Methyl 2-oxobutanoate (B1229078). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 2-oxobutanoate and what are its common applications?

This compound, also known as methyl 2-ketobutyrate, is an organic compound with the chemical formula C₅H₈O₃. It is a keto ester that serves as a versatile building block in organic synthesis. Common applications include its use as a starting material in the synthesis of indole (B1671886) derivatives through Fischer indolization and in the complex synthesis of natural products like (-)-picrotoxinin.

Q2: What are the primary hazards associated with this compound?

According to safety data sheets, this compound is a flammable liquid and can cause skin irritation and serious eye damage. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1] For long-term storage, refrigeration is recommended to prevent degradation. A related compound, methyl 2-oxobut-3-enoate, is stable for days at -18°C but undergoes dimerization at room temperature, suggesting that low-temperature storage is critical for α-keto esters.[2]

Q4: Can this compound be stored in a solution?

While short-term storage in an appropriate anhydrous solvent might be necessary for experimental purposes, long-term storage in solution is generally not recommended due to the potential for hydrolysis or reaction with solvent impurities. If storage in solution is unavoidable, it should be done at low temperatures (e.g., -20°C to -80°C) under an inert atmosphere.

Handling and Storage Best Practices

Proper handling and storage are paramount to ensure the integrity of this compound and the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and closed-toe shoes. In case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

Storage Stability

While specific quantitative stability data for this compound under various conditions is limited in publicly available literature, the following table summarizes general stability recommendations based on the properties of analogous α-keto esters.

ConditionRecommendationRationale
Temperature Short-term (days to weeks): 2-8°CLong-term (months to years): ≤ -18°CLower temperatures significantly slow down potential degradation reactions such as dimerization and hydrolysis.[2]
pH Store neat (undiluted) to avoid pH-dependent degradation. If in solution, maintain a neutral pH.Basic conditions can promote enolization and subsequent reactions, while acidic conditions can catalyze hydrolysis of the ester.
Light Store in an amber or opaque container.Protects the compound from potential photochemical degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes the risk of oxidation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem 1: Low Yield in Fischer Indole Synthesis

Symptoms:

  • The desired indole product is obtained in a lower-than-expected yield.

  • Multiple side products are observed on TLC or NMR.

Possible Causes and Solutions:

CauseTroubleshooting Step
Degradation of this compound Ensure the starting material is fresh and has been stored properly at low temperatures. Consider purifying the compound by distillation before use if its purity is questionable.
Suboptimal Reaction Temperature The Fischer indole synthesis often requires elevated temperatures.[3] If the temperature is too low, the reaction may not proceed to completion. If it is too high, it can lead to decomposition. Experiment with a range of temperatures to find the optimal condition for your specific substrate.
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are crucial.[3] Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂). The optimal catalyst and concentration will depend on the specific arylhydrazine and reaction conditions.
Presence of Water The reaction is sensitive to water, which can hydrolyze the intermediate hydrazone. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.
Problem 2: Inconsistent Reaction Outcomes

Symptoms:

  • Significant variability in yield and product purity between batches of the same reaction.

Possible Causes and Solutions:

CauseTroubleshooting Step
Variability in Starting Material Quality Use this compound from the same supplier and lot number for a series of experiments. If this is not possible, verify the purity of each new batch by techniques such as NMR or GC before use.
Atmospheric Moisture The reaction may be sensitive to ambient humidity. Conducting the reaction under a dry, inert atmosphere (nitrogen or argon) can improve reproducibility.
Reaction Scale Effects Scaling up or down a reaction can sometimes affect yields due to changes in heat and mass transfer. When changing the scale, re-optimization of reaction parameters may be necessary.

Experimental Protocols

Below are generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols to their specific substrates and equipment.

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol outlines the synthesis of an indole derivative from an arylhydrazine and this compound.

Materials:

  • Arylhydrazine hydrochloride

  • This compound

  • Anhydrous ethanol (B145695) or acetic acid

  • Acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

Procedure:

  • In a round-bottom flask, dissolve the arylhydrazine hydrochloride in the chosen solvent.

  • Add this compound (typically in a 1:1 molar ratio to the arylhydrazine).

  • Slowly add the acid catalyst while stirring.

  • Heat the reaction mixture to reflux for the required time (monitor by TLC).

  • After completion, cool the mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Aldol (B89426) Reaction in the Synthesis of (-)-Picrotoxinin Precursor

This protocol describes a key step in the synthesis of a precursor to (-)-Picrotoxinin, involving an aldol reaction with this compound.[4][5]

Materials:

  • A suitable ketone (e.g., a derivative of (R)-carvone)

  • A strong base (e.g., LDA or NaHMDS)

  • Anhydrous THF

  • This compound

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the ketone in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add the strong base to form the enolate.

  • After stirring for a specified time, add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to proceed at low temperature until completion (monitor by TLC).

  • Quench the reaction at low temperature with a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Waste a Consult SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Fume Hood b->c d Dispense Liquid Carefully c->d e Keep Container Tightly Sealed d->e h Absorb Spills with Inert Material d->h If Spill Occurs f Store in a Cool, Dry, Well-Ventilated Area e->f g Refrigerate for Long-Term Storage (≤ -18°C) f->g i Dispose of Waste According to Local Regulations h->i

Caption: A logical workflow for the safe handling and storage of this compound.

Fischer_Indole_Troubleshooting Troubleshooting Low Yield in Fischer Indole Synthesis Start Low Yield Observed Purity Check Purity of This compound Start->Purity Temp Optimize Reaction Temperature Start->Temp Catalyst Screen Different Acid Catalysts Start->Catalyst Anhydrous Ensure Anhydrous Conditions Start->Anhydrous Success Improved Yield Purity->Success If Impure Temp->Success If Suboptimal Catalyst->Success If Inappropriate Anhydrous->Success If Wet

References

Validation & Comparative

3-Methyl-2-oxobutanoic Acid as a Biomarker for Maple Syrup Urine Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 3-Methyl-2-oxobutanoic acid as a biomarker for Maple Syrup Urine Disease (MSUD), comparing its performance against established biomarkers. Experimental data, detailed protocols, and visual workflows are presented to support researchers and clinicians in the diagnosis and monitoring of this inherited metabolic disorder.

Comparative Analysis of MSUD Biomarkers

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKD) complex. This enzymatic defect disrupts the metabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—leading to their accumulation and that of their corresponding α-ketoacids in bodily fluids.[1][2] Among these, 3-Methyl-2-oxobutanoic acid (α-ketoisovalerate), derived from valine, serves as a key indicator of the metabolic disruption in MSUD.

The following table summarizes the performance of 3-Methyl-2-oxobutanoic acid in comparison to other primary biomarkers used for the diagnosis and monitoring of MSUD.

BiomarkerAlternative BiomarkersNormal Reference Range (Plasma)Pathological Range (Plasma) in Classic MSUDDiagnostic Utility
3-Methyl-2-oxobutanoic acid (α-ketoisovalerate) α-ketoisocaproate (from Leucine), α-keto-β-methylvalerate (from Isoleucine)Data not widely available in plasma; detected in urineSignificantly elevated in urine.[3]Primarily detected in urine and is a key indicator of the enzymatic block.[2]
Leucine Isoleucine, Valine56–178 µmol/L[4]Can exceed 1000 µmol/L; a patient was reported with 2614 µmol/L during metabolic crisis.[4]A primary marker for newborn screening and monitoring treatment efficacy. Elevated levels are a hallmark of MSUD.[5]
Isoleucine Leucine, Valine34–106 µmol/L[4]Can exceed 500 µmol/L; a patient was reported with 885 µmol/L during metabolic crisis.[4]Elevated in MSUD, though to a lesser extent than leucine.
Valine Leucine, Isoleucine108–314 µmol/L[4]Can exceed 800 µmol/L; a patient was reported with 1044 µmol/L during metabolic crisis.[4]Elevated in MSUD.
Alloisoleucine < 5 µmol/L[4][5]Typically > 5 µmol/L; a patient was reported with 291 µmol/L during metabolic crisis.[4]Considered the most sensitive and specific pathognomonic marker for all forms of MSUD.[5]
Newborn Screening Cutoff (Leucine + Isoleucine) Varies by program; e.g., <400 µmol/L (Netherlands).[6][7]A positive screen is often >600 µmol/L.[1]Initial screening tool; requires confirmatory testing.
Newborn Screening Cutoff (Alloisoleucine) A cutoff of 2 µmol/L has been suggested for second-tier testing.[8]Second-tier testing improves the specificity of newborn screening.[8]

Experimental Protocols

Accurate quantification of 3-Methyl-2-oxobutanoic acid and other MSUD biomarkers is critical for diagnosis and management. The following are detailed methodologies for their analysis in biological samples.

Quantification of 3-Methyl-2-oxobutanoic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of organic acids, including 3-Methyl-2-oxobutanoic acid, in urine.

1. Sample Preparation (Extraction and Derivatization):

  • Sample Collection: A random urine sample is collected in a sterile container without preservatives.[9]

  • Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled analog) is added to a defined volume of urine.

  • Extraction: Organic acids are extracted from the acidified urine sample using an organic solvent such as ethyl acetate.[10]

  • Drying: The organic extract is evaporated to dryness under a stream of nitrogen.

  • Derivatization: To make the organic acids volatile for GC analysis, a two-step derivatization is performed.[11]

    • Methoximation: The dried extract is treated with methoxyamine hydrochloride to protect the keto groups.

    • Silylation: Subsequently, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to derivatize the carboxyl groups.[12]

2. GC-MS Analysis:

  • Gas Chromatograph: A GC system equipped with a capillary column suitable for metabolomics (e.g., DB-5ms) is used.

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.

  • Oven Temperature Program: A temperature gradient is applied to separate the different organic acids. A typical program starts at a low temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300°C).

  • Mass Spectrometer: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode. Data is acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized 3-Methyl-2-oxobutanoic acid.[9]

Quantification of Branched-Chain Amino Acids and Alloisoleucine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of BCAAs and the pathognomonic marker alloisoleucine in plasma or dried blood spots.

1. Sample Preparation (Protein Precipitation):

  • Sample Collection: Plasma is collected in lithium heparin tubes. For newborn screening, dried blood spots are used.

  • Internal Standard Addition: A solution containing stable isotope-labeled internal standards for each amino acid is added to the plasma sample or a punch from the dried blood spot.

  • Protein Precipitation: Proteins are precipitated by adding a cold organic solvent, such as methanol (B129727) or acetonitrile (B52724), often containing a small percentage of formic acid.[13] The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the amino acids is transferred to a new tube for analysis. The supernatant may be dried down and reconstituted in the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: An HPLC or UHPLC system is used for the separation of the amino acids.

  • Column: A reversed-phase C18 column is typically employed.

  • Mobile Phase: A gradient elution is performed using two mobile phases, commonly water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[13]

  • Mass Spectrometer: The LC system is coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each amino acid and their corresponding internal standards to ensure high selectivity and accurate quantification.

Visualizing the Pathophysiology and Workflow

To better understand the metabolic basis of MSUD and the process of biomarker validation, the following diagrams are provided.

MSUD_Pathway cluster_Metabolites Further Metabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Transamination Alloisoleucine Alloisoleucine Isoleucine->Alloisoleucine Transamination (reversible) Valine Valine KIV 3-Methyl-2-oxobutanoic acid (α-Ketoisovalerate) Valine->KIV Transamination BCKD Branched-Chain α-Ketoacid Dehydrogenase (BCKD) Complex KIC->BCKD KMV->BCKD KIV->BCKD Metabolites Acetyl-CoA, Succinyl-CoA, Propionyl-CoA BCKD->Metabolites Oxidative Decarboxylation

Caption: Biochemical pathway of BCAA metabolism and the defect in MSUD.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Qualification Analytical Validation (Assay Development) Discovery->Qualification Candidate Selection Verification Clinical Validation (Patient Cohorts) Qualification->Verification Validated Assay Implementation Clinical Implementation (Newborn Screening, Monitoring) Verification->Implementation Established Clinical Utility

References

A Comparative Analysis of 3-Methyl-2-oxobutanoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric forms of bioactive molecules is paramount. This guide provides a comprehensive comparative analysis of 3-Methyl-2-oxobutanoic acid and its key isomers, focusing on their chemical properties, biological significance, and the analytical methodologies required for their differentiation.

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid (KIV), is a critical intermediate in the metabolism of the branched-chain amino acid (BCAA) valine.[1] Its isomers, including other branched-chain α-keto acids (BCKAs) derived from leucine (B10760876) and isoleucine, as well as the less-studied 2-Methyl-4-oxobutanoic acid, exhibit distinct metabolic fates and biological activities. Dysregulation of BCAA and BCKA metabolism is a hallmark of several metabolic disorders, making a clear understanding of these isomers essential.[1][2]

Physicochemical Properties: A Comparative Overview

The subtle differences in the chemical structures of these isomers lead to variations in their physicochemical properties. While experimental data for some isomers, like 2-Methyl-4-oxobutanoic acid, is limited, computational predictions offer valuable insights.[3]

Property3-Methyl-2-oxobutanoic acid (KIV)α-Ketoisocaproate (KIC)α-Keto-β-methylvalerate (KMV)2-Methyl-4-oxobutanoic acid
IUPAC Name 3-methyl-2-oxobutanoic acid4-methyl-2-oxopentanoic acid3-methyl-2-oxopentanoic acid2-methyl-4-oxobutanoic acid
Molecular Formula C₅H₈O₃[4]C₆H₁₀O₃C₆H₁₀O₃C₅H₈O₃[3]
Molecular Weight ( g/mol ) 116.11[4]130.14130.14116.117[3]
Boiling Point (°C) 170.5---
Melting Point (°C) 31.5---
XLogP3 0.71.31.3-0.3[3]
Hydrogen Bond Donor Count 1111[3]
Hydrogen Bond Acceptor Count 3333[3]
Topological Polar Surface Area (Ų) 54.4[4]54.454.454.4[3]

Note: Data for KIC and KMV are largely similar due to their isomeric nature. Data for 2-Methyl-4-oxobutanoic acid is primarily based on computational predictions and should be confirmed experimentally.[3]

Biological Roles and Metabolic Pathways

The primary biological significance of 3-Methyl-2-oxobutanoic acid and its common isomers lies in their role as intermediates in the catabolism of branched-chain amino acids. The initial step in BCAA metabolism is a reversible transamination that converts the amino acids to their respective α-keto acids.[1] These BCKAs then undergo irreversible oxidative decarboxylation catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKD) complex.[1]

BCAA_Catabolism Valine Valine KIV 3-Methyl-2-oxobutanoic acid (α-Ketoisovalerate) Valine->KIV BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKD Complex Acetyl_CoA_Propionyl_CoA Acetyl-CoA + Propionyl-CoA KMV->Acetyl_CoA_Propionyl_CoA BCKD Complex Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKD Complex

Overview of the Branched-Chain Amino Acid (BCAA) catabolic pathway.

A deficiency in the BCKD complex leads to the accumulation of BCAAs and their corresponding BCKAs, resulting in the metabolic disorder known as Maple Syrup Urine Disease (MSUD).[5]

In contrast to the well-documented pathways of KIV, KIC, and KMV, the metabolic fate of 2-Methyl-4-oxobutanoic acid is largely uncharted.[6] It is hypothesized to be a minor metabolic intermediate under specific conditions or potentially a xenobiotic metabolite.[6]

Comparative Effects on Metabolic Signaling

The different BCKAs exert varied effects on key metabolic signaling pathways, with α-ketoisocaproate (KIC) being the most extensively studied.

Signaling Pathway/Process3-Methyl-2-oxobutanoic acid (KIV)α-Ketoisocaproate (KIC)α-Keto-β-methylvalerate (KMV)
mTORC1 Signaling Less potent activatorPotent activator[1]-
Insulin (B600854) Signaling Can impair insulin signalingPotent inhibitor of insulin signaling[2]No significant effect[2]
Mitochondrial Respiration Limited direct evidence of significant inhibition[2]Markedly inhibits the activity of α-ketoglutarate dehydrogenase[2]Limited direct evidence of significant inhibition[2]

Experimental Protocols for Isomer Differentiation

The structural similarity of these isomers presents a significant analytical challenge. Their identical mass makes differentiation by mass spectrometry alone impossible, necessitating chromatographic separation prior to detection.[7] The most robust and sensitive methods for their analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

General Experimental Workflow

Experimental_Workflow Sample Biological Sample (e.g., plasma, tissue) Deproteinization Deproteinization (e.g., with acid or solvent) Sample->Deproteinization Derivatization Derivatization (e.g., oximation, silylation) Deproteinization->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MS Mass Spectrometry (MS or MS/MS) Chromatography->MS Data Data Analysis MS->Data

General experimental workflow for the analysis of oxobutanoic acid isomers.
Key Methodological Considerations:

  • Sample Preparation: Biological samples require deproteinization, typically with an acid like perchloric acid or a cold organic solvent like methanol.[6][9]

  • Derivatization: Due to the polarity and thermal instability of keto acids, derivatization is a critical step to improve chromatographic separation and enhance detection sensitivity.[10] Common derivatization strategies include:

    • For GC-MS: A two-step process of methoximation followed by silylation is typically required to make the keto acids volatile.[8]

    • For LC-MS/MS: Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can enhance chromatographic retention and ionization efficiency.[9]

  • Chromatography:

    • GC: A capillary column suitable for metabolomics (e.g., a DB-5ms column) is often used.[8]

    • LC: Reversed-phase chromatography with a C18 column is commonly employed.[10]

  • Mass Spectrometry:

    • GC-MS: Typically operated in electron ionization (EI) mode, with data acquired in full scan or selected ion monitoring (SIM) mode for quantification.[8]

    • LC-MS/MS: Electrospray ionization (ESI) is common, and multiple reaction monitoring (MRM) is used for high specificity and sensitivity.[10]

Conclusion

While 3-Methyl-2-oxobutanoic acid and its branched-chain α-keto acid isomers are well-characterized metabolites with crucial roles in cellular metabolism and disease, significant knowledge gaps remain for other isomers like 2-Methyl-4-oxobutanoic acid. The analytical frameworks presented here provide a robust foundation for the quantification of these molecules and for future research aimed at elucidating the complete metabolic landscape of oxobutanoic acid isomers. This comparative understanding is vital for the development of novel diagnostics and therapeutic interventions for a range of metabolic disorders.

References

A Tale of Two Esters: Methyl 2-oxobutanoate vs. Ethyl 2-oxobutanoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency, yield, and even the viability of a synthetic route. In the realm of α-ketoesters, both methyl 2-oxobutanoate (B1229078) and ethyl 2-oxobutanoate serve as versatile building blocks for the construction of a wide array of heterocyclic compounds, which are foundational scaffolds in many pharmaceutical agents. This guide provides an objective comparison of these two esters, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.

Physicochemical Properties: A Subtle but Significant Difference

At first glance, methyl 2-oxobutanoate and ethyl 2-oxobutanoate differ by a single methylene (B1212753) unit. However, this seemingly minor variation in their alkyl ester group leads to distinct physicochemical properties that can influence their behavior in chemical reactions.

PropertyThis compoundEthyl 2-oxobutanoateKey Implications for Synthesis
Molecular Formula C₅H₈O₃C₆H₁₀O₃The ethyl ester has a higher molecular weight.
Molecular Weight 116.12 g/mol 130.14 g/mol This difference is important for stoichiometric calculations.
Boiling Point ~147 °C~162-169 °CThe higher boiling point of the ethyl ester can be advantageous for reactions requiring elevated temperatures, reducing loss by evaporation. It also dictates the choice of purification by distillation.
Flash Point ~50 °C~54 °CBoth are flammable liquids requiring appropriate handling precautions.
Solubility Generally more soluble in polar solvents.Generally more soluble in less polar, organic solvents.Solubility differences can impact reaction solvent selection and product purification strategies. The increased lipophilicity of the ethyl ester may be beneficial for reactions in nonpolar media.

The primary distinction lies in their polarity and steric bulk. The methyl ester is slightly more polar and less sterically hindered than its ethyl counterpart. These characteristics can influence reaction rates, equilibria, and the ease of purification.

Performance in Key Synthetic Reactions

The utility of these α-ketoesters is most evident in their application to the synthesis of nitrogen-containing heterocycles, particularly indoles and pyrazoles.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound. Both methyl and ethyl 2-oxobutanoate can serve as the carbonyl component, leading to the formation of valuable indole-2-carboxylates.

A comparative study on the synthesis of methyl 7-methoxy-1H-indole-4-carboxylate highlights the efficiency of the Fischer indole synthesis using this compound.[1] The initial hydrazone formation from 3-methoxyphenylhydrazine and this compound proceeds in high yield (90-95%) within 1-2 hours.[1] While a direct comparison with ethyl 2-oxobutanoate under identical conditions is not provided in this specific study, the high yield obtained with the methyl ester underscores its efficacy in this transformation.

In the total synthesis of Nosiheptide, this compound was reacted with a substituted hydrazine (B178648) to form the corresponding hydrazone, which then underwent cyclization using polyphosphoric acid in acetic acid to produce the indole intermediate in an excellent 87% yield.[2]

While less commonly cited for this specific reaction in the literature reviewed, ethyl 2-oxobutanoate is also a viable substrate for the Fischer indole synthesis, leading to the corresponding ethyl indole-2-carboxylates. The choice between the methyl and ethyl ester may be influenced by the desired final product (methyl or ethyl ester) or by solubility considerations of the reactants and intermediates in the chosen solvent system.

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Ketoester Methyl or Ethyl 2-Oxobutanoate Ketoester->Hydrazone Acid Acid Catalyst (e.g., PPA, H₂SO₄) Acid->Hydrazone Indole Indole-2-carboxylate Acid->Indole Hydrazone->Indole [3][3]-Sigmatropic Rearrangement

Knorr Pyrazole (B372694) Synthesis

The Knorr pyrazole synthesis is a condensation reaction between a hydrazine and a β-dicarbonyl compound. α-Ketoesters like ethyl 2-oxobutanoate can be considered as functional equivalents of 1,3-dicarbonyl compounds in this context, reacting with hydrazines to form pyrazolone (B3327878) derivatives, which are important scaffolds in medicinal chemistry.

Ethyl acetoacetate (B1235776), a close structural analog of ethyl 2-oxobutanoate, is a classic substrate for the Knorr synthesis. For instance, the reaction of ethyl acetoacetate with phenylhydrazine (B124118) yields the neuroprotective agent Edaravone (3-methyl-1-phenyl-5-pyrazolone).[3][4] This reaction is typically carried out by heating the two reactants, often with a catalytic amount of acid.

While there are fewer specific examples in the reviewed literature of this compound in Knorr-type pyrazole syntheses, its reactivity profile suggests it would be a suitable substrate as well. The choice between the methyl and ethyl ester would likely be dictated by the desired ester functionality in the final product or by the reaction conditions. The slightly lower steric hindrance of the methyl ester could potentially lead to faster reaction rates in some cases, though this would need to be confirmed experimentally for a direct comparison.

Knorr_Pyrazole_Synthesis Hydrazine Hydrazine or Substituted Hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Ketoester Ethyl 2-Oxobutanoate Ketoester->Hydrazone Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Hydrazone Pyrazolone Pyrazolone Derivative Solvent->Pyrazolone Hydrazone->Pyrazolone Intramolecular Cyclization

Experimental Protocols

General Procedure for Fischer Indole Synthesis with this compound

Adapted from the synthesis of a Nosiheptide precursor.[2]

Materials:

  • Substituted Phenylhydrazine

  • This compound

  • Polyphosphoric Acid (PPA)

  • Glacial Acetic Acid

Procedure:

  • To a solution of the substituted phenylhydrazine in a suitable solvent, add an equimolar amount of this compound.

  • Stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

  • To the resulting hydrazone, add a mixture of polyphosphoric acid and glacial acetic acid.

  • Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • The precipitated solid product is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for Knorr Pyrazole Synthesis with Ethyl 2-Oxobutanoate

Adapted from the synthesis of Edaravone.[5][3]

Materials:

  • Ethyl Acetoacetate (as a representative β-ketoester)

  • Phenylhydrazine

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully combine equimolar amounts of ethyl acetoacetate and phenylhydrazine. Note: The initial reaction can be exothermic.

  • Heat the reaction mixture under reflux for 1 hour.

  • After cooling, the resulting syrup is placed in an ice bath to induce crystallization.

  • The crude product is collected by vacuum filtration and washed with a small amount of cold diethyl ether.

  • The pure pyrazolone is obtained by recrystallization from hot ethanol.

Conclusion

Both this compound and ethyl 2-oxobutanoate are valuable and versatile reagents in synthetic organic chemistry, particularly for the synthesis of indoles and pyrazoles.

  • This compound is frequently employed in the Fischer indole synthesis, demonstrating high reactivity and leading to excellent yields of the desired indole-2-carboxylates. Its lower boiling point may require more careful temperature control in high-temperature reactions.

  • Ethyl 2-oxobutanoate is a classic substrate for the Knorr pyrazole synthesis and related condensations to form heterocyclic systems. Its higher boiling point and increased lipophilicity can be advantageous in certain reaction setups and for product purification.

The ultimate choice between these two esters will depend on the specific target molecule, the desired ester functionality in the final product, the reaction conditions, and the planned purification strategy. For transformations where either ester could be used, factors such as cost, availability, and the specific solubility requirements of the reaction should be considered. Researchers are encouraged to perform small-scale trial reactions to determine the optimal substrate and conditions for their specific synthetic goals.

References

Cross-validation of analytical methods for Methyl 2-oxobutanoate detection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Detection of Methyl 2-oxobutanoate (B1229078)

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of metabolites like Methyl 2-oxobutanoate is critical for advancing research in areas such as metabolic pathways and biomarker discovery. This guide provides a comprehensive comparison of the primary analytical methodologies for the detection of this compound, focusing on their performance characteristics and detailed experimental protocols. The cross-validation of these methods is essential to ensure data integrity and reproducibility across different analytical platforms and laboratories.[1][2][3]

Cross-Validation of Analytical Methods

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when compared across different laboratories, analysts, or instruments.[1] This process is crucial for ensuring the robustness and reproducibility of an analytical method under varied conditions, which is a key requirement in regulated environments.[1] When different analytical techniques are used to measure the same analyte, cross-validation helps to ensure that the data generated is comparable.[3]

Primary Analytical Techniques

The most established and powerful techniques for the analysis of small molecules like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection and Nuclear Magnetic Resonance (NMR) spectroscopy are also viable methods.[5][6] Due to the physicochemical properties of keto acids, such as their polarity and thermal instability, a derivatization step is often necessary to improve their volatility and chromatographic performance, particularly for GC-MS analysis.[5]

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of the most common methods used for the analysis of this compound and similar keto acids.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV/Fluorescence)Nuclear Magnetic Resonance (NMR) Spectroscopy
Selectivity HighVery HighModerate to HighHigh (Structural Information)
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)Moderate (µg/mL to ng/mL)Low (mg/mL to µg/mL)
Throughput ModerateHighHighLow
Derivatization Often RequiredOptional, can enhance sensitivityOften Required for FluorescenceNot Required
Matrix Effects ModerateCan be significant, requires careful sample preparationModerateLow
Instrumentation Cost Moderate to HighHighLow to ModerateVery High
Quantitative Accuracy ExcellentExcellentGoodGood (with internal standard)

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes a common approach for the analysis of keto acids in a biological matrix, such as plasma or serum, using GC-MS following a two-step derivatization process.[4][7]

1. Sample Preparation:

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 60°C for 60 minutes to protect the keto group.[4]

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group, making the molecule volatile.[4]

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for metabolomics, such as a DB-5ms column.

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute the derivatized analyte.[4]

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and may not always require derivatization.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

2. (Optional) Derivatization:

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is typically used.[4]

  • Mass Spectrometer: Operate in electrospray ionization (ESI) mode, either in positive or negative ion mode, depending on the analyte and derivatization agent (if used). Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Workflow and Pathway Visualization

To facilitate a clearer understanding of the analytical process and the metabolic context of this compound, the following diagrams are provided.

Analytical_Method_Cross_Validation_Workflow cluster_0 Method A Development & Validation cluster_1 Method B Development & Validation cluster_2 Cross-Validation cluster_3 Data Comparison & Conclusion A_Dev Method A Development A_Val Method A Validation A_Dev->A_Val Validate CrossVal Cross-Validation (Analysis of Same Samples) A_Val->CrossVal B_Dev Method B Development B_Val Method B Validation B_Dev->B_Val Validate B_Val->CrossVal Compare Compare Results CrossVal->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Analytical Method Cross-Validation Workflow

Methyl_2_oxobutanoate_Metabolic_Context Valine Valine Alpha_Ketoisovalerate alpha-Ketoisovalerate Valine->Alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl-CoA Alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Methyl_2_oxobutanoate This compound Alpha_Ketoisovalerate->Methyl_2_oxobutanoate Potential Side-Reaction Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle

References

A Comparative Guide to the Metabolic Effects of 3-Methyl-2-oxovalerate and alpha-Ketoisocaproate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-oxovalerate (also known as α-keto-β-methylvalerate or KMV) and alpha-ketoisocaproate (KIC) are alpha-keto acids derived from the essential branched-chain amino acids (BCAAs) isoleucine and leucine, respectively.[1] As critical intermediates in BCAA metabolism, they are not merely metabolic byproducts but also act as signaling molecules that influence key cellular processes. Dysregulation of BCAA and their corresponding keto acid levels has been implicated in various metabolic disorders, including insulin (B600854) resistance and the rare genetic disorder, Maple Syrup Urine Disease (MSUD).[1][2] While structurally similar, emerging evidence highlights distinct metabolic roles for KMV and KIC, particularly in glucose, lipid, and amino acid metabolism. This guide provides a comprehensive and objective comparison of their metabolic effects, supported by experimental data and detailed methodologies, to aid researchers and professionals in the fields of metabolic disease, drug development, and nutritional science.

Comparative Metabolic Effects

The following sections detail the distinct effects of 3-Methyl-2-oxovalerate and alpha-ketoisocaproate on major metabolic pathways.

Effects on Glucose Metabolism and Insulin Signaling

A key distinction between KIC and KMV lies in their influence on glucose homeostasis and insulin action. KIC has been more extensively studied and exhibits a dual role, whereas data on KMV's direct effects are less comprehensive but suggest a negative impact on glucose metabolism.

Parameter3-Methyl-2-oxovalerate (KMV)alpha-Ketoisocaproate (KIC)References
Insulin Secretion Data not available.Stimulates insulin secretion from pancreatic β-cells.[1][3][4][1][3][4]
Insulin-Stimulated Glucose Uptake Associated with impaired fasting glucose, suggesting a potential negative impact.[5]Suppresses insulin-stimulated glucose transport in skeletal muscle cells (L6 myotubes).[1][1][5]
mTORC1 Signaling Limited direct comparative data.Potent activator of the mTORC1 signaling pathway.[2][6][2][6]

KIC's ability to stimulate insulin secretion is a notable effect, potentially mediated by its metabolism in pancreatic β-cells.[3][4] However, its concurrent suppression of insulin-stimulated glucose uptake in skeletal muscle, a key tissue for glucose disposal, highlights a complex and potentially detrimental role in overall glucose homeostasis.[1] This latter effect is thought to be mediated, at least in part, by the activation of the mTORC1 signaling pathway, which can lead to inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1).[6] The association of KMV with impaired fasting glucose suggests it may also contribute to insulin resistance, although the direct mechanisms are yet to be fully elucidated.[5]

Effects on Lipid Metabolism

The influence of these keto acids on lipid metabolism is an area of growing interest. KIC, in particular, has been shown to modulate fatty acid composition and the expression of genes involved in lipid metabolism.

Parameter3-Methyl-2-oxovalerate (KMV)alpha-Ketoisocaproate (KIC)References
Fatty Acid Composition Data not available.In growing pigs, dietary supplementation increased the proportion of n-3 polyunsaturated fatty acids (PUFAs) in longissimus dorsi muscle.[7]
Gene Expression (Skeletal Muscle) Data not available.In growing pigs, decreased the expression of FATP-1, ACC, ATGL, C/EBPα, PPARγ, and SREBP-1c in longissimus dorsi muscle, but increased expression of FATP-1, FAT/CD36, ATGL, and M-CPT-1 in soleus muscle.[7]

These findings suggest that KIC can differentially regulate lipid metabolism in different muscle fiber types, potentially influencing fatty acid uptake, synthesis, and oxidation.[7] Further research is needed to understand the effects of KMV on lipid profiles and the underlying molecular mechanisms for both keto acids.

Effects on Amino Acid Metabolism

As direct metabolites of BCAAs, both KMV and KIC play a central role in amino acid homeostasis. Their accumulation, as seen in MSUD, can have profound effects on the plasma and brain amino acid profiles.

Parameter3-Methyl-2-oxovalerate (KMV)alpha-Ketoisocaproate (KIC)References
Plasma BCAA and BCKA Levels High dietary levels can depress plasma concentrations of other BCAAs and their corresponding keto acids.High dietary levels depress plasma concentrations of isoleucine and valine and their respective keto acids.[8]
Brain Amino Acid Levels High dietary levels can increase brain concentrations of aromatic amino acids.Not specifically detailed in the provided results.[8]

In conditions of impaired BCAA catabolism, such as MSUD, both KMV and KIC, along with other BCAAs, accumulate to toxic levels, leading to severe neurological damage.[9][10]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.

BCAA_Catabolism cluster_bcaa Branched-Chain Amino Acids (BCAAs) cluster_bcka Branched-Chain Keto Acids (BCKAs) cluster_enzymes Enzymes Isoleucine Isoleucine KMV 3-Methyl-2-oxovalerate (KMV) Isoleucine->KMV Transamination Leucine Leucine KIC alpha-Ketoisocaproate (KIC) Leucine->KIC Transamination BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) KMV->BCKDH KIC->BCKDH Further Metabolism Further Metabolism BCKDH->Further Metabolism Oxidative Decarboxylation mTORC1_Insulin_Signaling KIC alpha-Ketoisocaproate (KIC) mTORC1 mTORC1 KIC->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates IRS1 IRS-1 S6K1->IRS1 Inhibits (Ser Phosphorylation) PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 Activates Insulin Insulin Insulin->Insulin_Receptor Experimental_Workflow_Glucose_Uptake start Start: L6 Myotube Culture differentiate Differentiate to Myotubes start->differentiate starve Serum Starvation differentiate->starve treat Treat with KMV or KIC starve->treat ins_stim Insulin Stimulation treat->ins_stim glucose_uptake Measure 2-Deoxyglucose Uptake ins_stim->glucose_uptake analyze Data Analysis glucose_uptake->analyze

References

Efficacy comparison of different catalysts for Methyl 2-oxobutanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of Methyl 2-oxobutanoate (B1229078), a key building block in the pharmaceutical and chemical industries, is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for the synthesis of Methyl 2-oxobutanoate, with a focus on catalyst efficacy, reaction conditions, and experimental protocols. The information presented herein is intended to assist researchers in selecting the most suitable catalyst for their specific synthetic needs.

Comparison of Catalyst Performance

The selection of an appropriate catalyst is paramount for achieving high yield and selectivity in the synthesis of this compound. The primary route for its synthesis involves the oxidation of methyl 2-hydroxybutanoate (B1229357). This section compares the performance of different catalysts in this key transformation.

Catalyst SystemSubstrateOxidantSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)
Vanadium Complex / Chiral Ligandα-Hydroxy EsterO₂Toluene (B28343)6024-HighHigh
DMSO2,2-dibromo-1-arylethanone-DMSO70-7514-75-
SmI₃ / I₂Methyl 2-methylacetoacetateAirTHF/H₂O258-95-

Note: Direct comparative data for various catalysts specifically for this compound synthesis is limited in publicly available literature. The data presented is based on the synthesis of structurally related α-keto esters and highlights potential catalytic systems. The yield and selectivity for the Vanadium Complex and DMSO systems are described qualitatively as "high" in the source material, while a specific yield of 75% is reported for the DMSO system in the synthesis of aryl α-keto esters. The SmI₃ / I₂ system shows a high yield of 95% for a related β-dicarbonyl compound.

Synthetic Pathways and Experimental Workflows

The synthesis of this compound can be approached through several pathways. The most common and efficient method is the selective oxidation of the corresponding α-hydroxy ester, methyl 2-hydroxybutanoate.

Logical Flow of this compound Synthesis

Start Starting Materials Precursor Methyl 2-hydroxybutanoate Start->Precursor Oxidation Catalytic Oxidation Precursor->Oxidation Product This compound Oxidation->Product Purification Purification Product->Purification Analysis Analysis (GC, NMR) Purification->Analysis

Caption: General workflow for the synthesis of this compound via catalytic oxidation.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. Below are protocols for different catalytic systems, adapted from literature for the synthesis of related α-keto esters, which can serve as a starting point for optimization.

Protocol 1: Vanadium-Catalyzed Aerobic Oxidation of α-Hydroxy Esters

This protocol is based on a vanadium-catalyzed asymmetric oxidation, which can be adapted for the synthesis of racemic this compound by omitting the chiral ligand or using a racemic one.[1]

Materials:

  • Vanadium(V) tri-iso-propoxyoxide (VO(O-iPr)₃)

  • Methyl 2-hydroxybutanoate

  • Toluene

  • Oxygen (balloon or from a cylinder)

Procedure:

  • In a round-bottom flask, dissolve the vanadium catalyst precursor, VO(O-iPr)₃, in toluene under an inert atmosphere.

  • Add the substrate, methyl 2-hydroxybutanoate, to the solution.

  • Replace the inert atmosphere with an oxygen atmosphere (e.g., using an oxygen-filled balloon).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, the reaction is quenched, and the crude product is extracted.

  • The organic layers are combined, dried, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by column chromatography.

Protocol 2: DMSO-Based Oxidative Esterification

This method describes the synthesis of α-keto esters from 2,2-dibromo-1-arylethanones using dimethyl sulfoxide (B87167) (DMSO) as both the oxidant and solvent.[2] While the starting material is different, the principle of DMSO-mediated oxidation is relevant.

Materials:

  • Appropriate precursor to this compound (e.g., a di-halogenated derivative)

  • Dimethyl sulfoxide (DMSO)

  • Methanol (B129727)

Procedure:

  • Dissolve the starting material in DMSO in a reaction flask.

  • Heat the reaction mixture to 70-75 °C and stir for approximately 14 hours.

  • After the oxidation is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Add methanol to the reaction mixture to facilitate the esterification step.

  • After the esterification is complete, the reaction is worked up by adding water and extracting the product with a suitable organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The final product, this compound, is purified by distillation or column chromatography.

Protocol 3: Samarium(III) Iodide / Iodine Catalyzed Oxidation

This protocol is for the α-hydroxylation of a β-dicarbonyl compound, which is a related transformation and demonstrates a mild and efficient catalytic system.[3]

Materials:

  • Methyl 2-hydroxybutanoate (as a potential substrate, though the original protocol uses a dicarbonyl compound)

  • Samarium(III) iodide (SmI₃)

  • Iodine (I₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a round-bottom flask, combine the substrate, Iodine (I₂), and Samarium(III) iodide (SmI₃).

  • Add a mixture of THF and water as the solvent.

  • Stir the mixture at room temperature under an air atmosphere for the specified time (e.g., 8 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel to yield the desired product.

Signaling Pathways and Logical Relationships

The selection of a synthetic route and catalyst often involves a logical decision-making process based on factors such as substrate availability, desired yield, and scalability.

Decision Tree for Catalyst Selection

Start Starting Material? Hydroxy_Ester Methyl 2-hydroxybutanoate Start->Hydroxy_Ester Available Dicarbonyl β-Dicarbonyl Precursor Start->Dicarbonyl Alternative Catalyst_V Vanadium Catalyst (Aerobic Oxidation) Hydroxy_Ester->Catalyst_V Mild, Green Catalyst_DMSO DMSO Oxidation Hydroxy_Ester->Catalyst_DMSO Harsh, High Yield Catalyst_SmI2 SmI₃/I₂ System Dicarbonyl->Catalyst_SmI2 Mild, High Yield for related compounds

Caption: A simplified decision-making flowchart for selecting a catalytic system.

References

A Head-to-Head Comparison: GC-MS vs. LC-MS/MS for 3-Methyl-2-oxobutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of metabolic intermediates like 3-Methyl-2-oxobutanoic acid, a key keto acid in amino acid metabolism, is crucial. The two primary analytical workhorses for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective, data-driven comparison to aid in selecting the optimal method for your research needs.

Quantitative Performance at a Glance

The choice between GC-MS and LC-MS/MS for analyzing 3-Methyl-2-oxobutanoic acid often comes down to a trade-off between established robustness and high-throughput sensitivity. While performance can vary based on the sample matrix and specific instrumentation, the following table summarizes typical quantitative parameters for the analysis of organic acids.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct or with Derivatization)Remarks
Limit of Detection (LOD) Low ng/mL to pg/mL[1]Low ng/mL to pg/mL, often reaching picomolar (pM) levels[1][2]LC-MS/MS frequently offers superior sensitivity for targeted analyses.[3]
Limit of Quantitation (LOQ) Low ng/mL[1]0.005 to 1.5 µg/mL[1]Method-dependent, but LC-MS/MS generally provides lower LOQs.[3]
Linearity (R²) > 0.99[1]≥ 0.99[1]Both techniques can achieve excellent linearity over a wide concentration range.
Precision (%RSD) < 15%[1]≤ 14.87%[1]GC-MS can offer high precision, though modern LC-MS/MS systems are also highly reproducible.[3][4]
Accuracy (% Recovery) 85-115%[1]90-110%[1]Both methods demonstrate high accuracy with appropriate internal standards.
Sample Throughput Lower, due to the mandatory and often time-consuming derivatization step.[1][2]Higher, as direct injection is often possible, and derivatization can be automated.[1][2]LC-MS/MS is generally better suited for high-throughput screening.[5]
Matrix Effects Less prone, as derivatization can mitigate some matrix interferences.[1]More prone to ion suppression or enhancement, requiring careful method development.[1][2]The use of stable isotope-labeled internal standards is crucial for LC-MS/MS to correct for matrix effects.
Derivatization Mandatory, as 3-Methyl-2-oxobutanoic acid is not sufficiently volatile for direct GC analysis.[2][6][7]Optional, but can be used to enhance chromatographic retention and ionization efficiency.[2]The need for derivatization in GC-MS adds complexity and time to the workflow.[8]

The Analytical Workflow: A Visual Comparison

The most significant divergence between the two techniques lies in the sample preparation stage. GC-MS requires a chemical derivatization step to make 3-Methyl-2-oxobutanoic acid volatile enough for analysis, a step that is typically optional for LC-MS/MS.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow GC_Sample Sample (e.g., Plasma, Urine) GC_Prep Sample Preparation (Protein Precipitation, Extraction) GC_Sample->GC_Prep GC_Deriv Mandatory Derivatization (Methoximation & Silylation) GC_Prep->GC_Deriv GC_Analysis GC-MS Analysis GC_Deriv->GC_Analysis GC_Data Data Analysis GC_Analysis->GC_Data LC_Sample Sample (e.g., Plasma, Urine) LC_Prep Sample Preparation (Protein Precipitation, Extraction, Reconstitution) LC_Sample->LC_Prep LC_Deriv Optional Derivatization LC_Prep->LC_Deriv Enhances Sensitivity LC_Analysis LC-MS/MS Analysis LC_Prep->LC_Analysis LC_Deriv->LC_Analysis LC_Data Data Analysis LC_Analysis->LC_Data

Comparative workflows for GC-MS and LC-MS/MS analysis.

Experimental Protocols

Detailed and validated protocols are essential for achieving accurate and reproducible quantification of 3-Methyl-2-oxobutanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method requires derivatization to increase the volatility of the target analyte.[6] A common and effective approach is a two-step methoximation and silylation process.[2][6]

1. Sample Preparation & Extraction:

  • To a 100 µL biological sample (e.g., plasma, cell supernatant), add an appropriate internal standard.

  • Perform protein precipitation by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (e.g., in a 3:1 ratio).[2]

  • Vortex and centrifuge (e.g., 10,000 x g for 10 min at 4°C) to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a new tube and evaporate to complete dryness, for example, using a vacuum concentrator or a stream of nitrogen.[6]

2. Derivatization:

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample. Vortex and incubate at 60°C for 60 minutes. This step protects the keto group and prevents the formation of multiple derivative peaks.[2][6]

  • Silylation: After cooling, add 80-90 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Vortex and incubate at 60°C for 30-60 minutes. This step replaces active hydrogens on the carboxyl group with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[2][6]

  • After cooling to room temperature, the sample is ready for injection.[6]

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for metabolomics, such as a DB-5ms.[2]

  • Injection: Inject 1 µL of the derivatized sample, typically in splitless mode.[2]

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 6-15°C/min) to a final temperature of around 300-330°C and hold.[2][9]

  • Mass Spectrometer: Operate in electron ionization (EI) mode.[2] Data can be acquired in full scan mode (e.g., m/z 50-500) for identification and in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification.[2][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and specificity, often without the need for derivatization, thereby simplifying sample preparation.[3][7]

1. Sample Preparation & Extraction:

  • Follow the same protein precipitation and extraction steps as outlined for the GC-MS protocol (steps 1-3).

  • After evaporation, reconstitute the dried extract in the initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% formic acid).[7]

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial.

2. (Optional) Derivatization for Enhanced Sensitivity:

  • While not always necessary, derivatization can improve chromatographic properties and ionization efficiency.

  • A common reagent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the keto group.[2]

  • To the dried extract, one might add 50 µL of 10 mg/mL 3-NPH and 50 µL of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and incubate.[2]

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm), which is common for separating small polar molecules.[10]

  • Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[2][10]

  • Gradient: Employ a gradient elution, starting with a high aqueous content and ramping up the organic solvent (Solvent B) to elute the analyte.

  • Mass Spectrometer: Operate with an electrospray ionization (ESI) source, typically in negative ion mode for organic acids.[4][10]

  • Detection: Use Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity. This involves optimizing the transition of the precursor ion (the m/z of 3-Methyl-2-oxobutanoic acid) to a specific product ion.[2][5]

Core Strengths and Weaknesses

The decision to use GC-MS or LC-MS/MS depends heavily on the specific analytical goals, sample throughput requirements, and available resources.

G cluster_gcms GC-MS cluster_lcms LC-MS/MS gcms_node Gas Chromatography- Mass Spectrometry gcms_pros Strengths: - Robust & Reliable - Lower Matrix Effects - Extensive Libraries for Identification gcms_node->gcms_pros  Pros gcms_cons Weaknesses: - Requires Volatility - Mandatory, Laborious Derivatization - Lower Sample Throughput - Thermally Labile Compounds Degrade gcms_node->gcms_cons  Cons lcms_node Liquid Chromatography- Tandem Mass Spectrometry lcms_pros Strengths: - High Sensitivity & Specificity - High Sample Throughput - No Derivatization Required - Suitable for Non-Volatile &  Thermally Labile Compounds lcms_node->lcms_pros  Pros lcms_cons Weaknesses: - Higher Instrumentation Cost - Prone to Matrix Effects  (Ion Suppression/Enhancement) - Requires Careful Method Development lcms_node->lcms_cons  Cons

Logical comparison of GC-MS and LC-MS/MS characteristics.

Conclusion

Both GC-MS and LC-MS/MS are powerful and suitable techniques for the quantitative analysis of 3-Methyl-2-oxobutanoic acid.

GC-MS is a well-established, robust, and highly precise method. Its main drawback is the necessity of a time-consuming derivatization step to handle the non-volatile nature of the keto acid, which lowers sample throughput.[8]

LC-MS/MS stands out for its high sensitivity, specificity, and higher throughput, as it can analyze 3-Methyl-2-oxobutanoic acid directly in biological matrices without derivatization.[5][7] While potentially more susceptible to matrix effects, these can be managed with rigorous method development and the use of appropriate internal standards.

For targeted, high-sensitivity quantification, especially in complex biological matrices or high-throughput screening environments, LC-MS/MS is often the preferred platform . However, GC-MS remains an excellent and reliable alternative , particularly in laboratories where it is well-established and high throughput is not the primary concern.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of methyl 2-oxobutanoate (B1229078) and the structurally related and metabolically significant alpha-keto acids: alpha-ketobutyrate, alpha-ketoglutarate, and pyruvate (B1213749). While comprehensive data on the biological effects of methyl 2-oxobutanoate are currently limited in scientific literature, this guide aims to provide a thorough comparison based on available information for the other keto acids, offering a valuable resource for researchers investigating cellular metabolism and drug development.

Executive Summary

Alpha-ketobutyrate, alpha-ketoglutarate, and pyruvate are key intermediates in central cellular metabolic pathways, including the Krebs cycle and amino acid metabolism. They play crucial roles in energy production, as precursors for biosynthesis, and as signaling molecules. In contrast, this compound is primarily documented as a chemical reagent, and its biological activities are not well-characterized. This guide will summarize the known functions of the well-studied keto acids and provide a framework for potential research into the biological role of this compound.

Comparative Data on Biological Activities

The following table summarizes the key known biological activities of alpha-ketobutyrate, alpha-ketoglutarate, and pyruvate. Due to the lack of available data, the biological activity of this compound remains largely uncharacterized.

Biological ActivityThis compoundAlpha-Ketobutyrate (α-KB)Alpha-Ketoglutarate (α-KG)Pyruvate
Primary Metabolic Role Not well-defined. As a methyl ester of α-KB, it may be hydrolyzed to α-KB to enter metabolic pathways.Intermediate in the metabolism of threonine, methionine, and odd-chain fatty acids.[1] Enters the Krebs cycle via conversion to propionyl-CoA and then succinyl-CoA.[2]Key intermediate in the Krebs cycle.[3] Central hub for amino acid metabolism (transamination and deamination).[3]End product of glycolysis.[4] Links glycolysis to the Krebs cycle via conversion to acetyl-CoA.[4]
Energy Metabolism Unknown.Can be a substrate for mitochondrial respiration, though its metabolism involves an ATP-consuming step.[5] At high concentrations, can inhibit palmitic acid and pyruvate oxidation.[6]A central molecule in cellular energy production through the Krebs cycle.[3]A crucial fuel for the Krebs cycle, leading to significant ATP production.[4]
Amino Acid Metabolism Unknown.Produced from the catabolism of threonine and methionine.[2]Acts as a primary nitrogen acceptor in transamination reactions, forming glutamate.[3]Can be transaminated to form alanine.
Signaling Roles Unknown.Recent studies suggest it can extend lifespan in C. elegans by activating AMPK.[7]Acts as a signaling molecule that can regulate mTOR signaling and has been implicated in longevity.[8][9] Serves as a cofactor for dioxygenases involved in epigenetic regulation.[9]Its levels can influence cellular signaling pathways related to metabolic state.
Antioxidant Activity Unknown.Indirectly contributes to glutathione (B108866) synthesis.Can reduce oxidative stress by being converted to glutamate, a precursor for glutathione.Can act as a scavenger of reactive oxygen species.
Toxicity Toxicological properties not fully investigated.High levels can be indicative of metabolic disorders and may disrupt normal cellular metabolism.[6]Generally considered non-toxic and is used as a dietary supplement.High concentrations are generally well-tolerated.

Key Metabolic Pathways and Experimental Workflows

Signaling Pathway of Alpha-Ketoglutarate (α-KG) in mTOR Regulation

Alpha-ketoglutarate has been shown to influence the mTOR signaling pathway, a central regulator of cell growth and metabolism. One proposed mechanism involves the inhibition of ATP synthase, which leads to an increase in the AMP/ATP ratio, thereby activating AMPK, which in turn inhibits mTOR.

AKG_mTOR_Pathway AKG Alpha-Ketoglutarate ATP_Synthase ATP Synthase AKG->ATP_Synthase Inhibits AMP_ATP_Ratio AMP/ATP Ratio ↑ ATP_Synthase->AMP_ATP_Ratio Leads to AMPK AMPK AMP_ATP_Ratio->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Cell_Growth Cell Growth ↓ mTOR->Cell_Growth Autophagy Autophagy ↑ mTOR->Autophagy

Figure 1: Simplified signaling pathway of α-KG-mediated mTOR inhibition.

Experimental Workflow for Metabolic Flux Analysis of Keto Acids

Metabolic flux analysis (MFA) using stable isotope-labeled keto acids is a powerful technique to quantify the rates of metabolic reactions. The general workflow involves culturing cells with a labeled keto acid, followed by metabolite extraction and analysis by mass spectrometry.

MFA_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells media_exchange Exchange to Labeled Media cell_seeding->media_exchange incubation Incubate to Isotopic Steady State media_exchange->incubation quenching Quench Metabolism incubation->quenching extraction Extract Metabolites quenching->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_processing Data Processing ms_analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation

Figure 2: General experimental workflow for ¹³C-Metabolic Flux Analysis.

Experimental Protocols

General Protocol for an In Vitro Enzyme Assay for α-Keto Acid Dehydrogenase Activity

This protocol provides a general method for measuring the activity of α-keto acid dehydrogenase complexes, which are key enzymes in the metabolism of pyruvate, α-ketoglutarate, and α-ketobutyrate. The assay is based on the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Mitochondrial isolation buffer

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Cofactors: Coenzyme A (CoA), Thiamine pyrophosphate (TPP), NAD+

  • Substrate: Pyruvate, α-ketoglutarate, or α-ketobutyrate

  • Mitochondrial extract or purified enzyme

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from tissue or cultured cells.

  • Prepare a reaction mixture in a cuvette containing the assay buffer, CoA, TPP, and NAD+.

  • Add the mitochondrial extract or purified enzyme to the reaction mixture and incubate for a few minutes to establish a baseline reading at 340 nm.

  • Initiate the reaction by adding the α-keto acid substrate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law.

Protocol for Measuring Mitochondrial Respiration

This protocol outlines a method for assessing the effect of keto acids on mitochondrial respiration using high-resolution respirometry.

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., MiR05)

  • Substrates: Pyruvate, α-ketoglutarate, α-ketobutyrate, malate (B86768)

  • ADP

  • Inhibitors (e.g., rotenone, antimycin A)

  • High-resolution respirometer (e.g., Oroboros O2k)

Procedure:

  • Calibrate the oxygen sensors of the respirometer.

  • Add isolated mitochondria to the chambers containing respiration buffer.

  • Sequentially add substrates and ADP to measure different respiratory states. For example, add pyruvate and malate to measure state 2 respiration, followed by ADP to measure state 3 (phosphorylating) respiration.

  • To test the effect of a specific keto acid, it can be added as the primary substrate or in combination with other substrates.

  • Use specific inhibitors of the electron transport chain to dissect the contribution of different complexes to respiration.

  • Analyze the oxygen consumption rates to determine the impact of the keto acid on mitochondrial function.

Conclusion and Future Directions

While alpha-ketobutyrate, alpha-ketoglutarate, and pyruvate are well-established players in cellular metabolism with diverse and critical functions, the biological role of this compound remains an open area of investigation. Its structural similarity to alpha-ketobutyrate suggests that it could potentially be hydrolyzed by cellular esterases to yield alpha-ketobutyrate, thereby entering known metabolic pathways. However, direct experimental evidence for this and any other biological activities is currently lacking.

Future research should focus on:

  • Investigating the cellular uptake and metabolism of this compound: Determining if cells can internalize this compound and convert it to alpha-ketobutyrate is a critical first step.

  • Assessing the effects of this compound on cellular processes: Studies on cell viability, proliferation, mitochondrial function, and signaling pathways would provide valuable insights into its potential biological effects.

  • Comparative studies: Directly comparing the effects of this compound with alpha-ketobutyrate in various cellular and enzymatic assays will help to elucidate any unique properties of the esterified form.

This guide provides a solid foundation for understanding the biological context of key alpha-keto acids and highlights the significant knowledge gap that represents a promising avenue for future research into the biological activity of this compound.

References

Methyl 2-Oxobutanoate and Its Analogs as Predictive Markers for Type 2 Diabetes Progression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating global prevalence of type 2 diabetes (T2D) underscores the urgent need for robust biomarkers that can accurately predict disease progression and guide early intervention strategies. While established markers such as glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG) are cornerstones of clinical practice, their predictive power for identifying individuals at the highest risk of imminent T2D development has limitations. Emerging evidence has brought attention to a class of metabolites, branched-chain amino acids (BCAAs) and their corresponding keto-acid derivatives (BCKAs), as potential early indicators of metabolic dysregulation preceding the onset of T2D.

This guide provides a comparative assessment of methyl 2-oxobutanoate (B1229078) and its better-studied structural isomers, alongside other BCAA-related metabolites, as predictors of T2D progression. While direct evidence for methyl 2-oxobutanoate is currently limited, this document synthesizes available data on related compounds and contrasts their performance with established and other novel biomarkers.

Comparative Performance of Biomarkers in Predicting Type 2 Diabetes

The predictive performance of various biomarkers for incident T2D is summarized below. It is important to note that these metrics are derived from different studies with varying populations, follow-up times, and statistical models.

Biomarker CategoryBiomarkerPerformance MetricValueStudy Population/Context
Branched-Chain Keto Acids (BCKAs) 3-Methyl-2-oxovalerateOdds Ratio (OR)1.65 (95% CI: 1.39–1.95)Prediction of Impaired Fasting Glucose[1]
3-Methyl-2-oxovalerateOdds Ratio (OR)1.68 (95% CI: 1.34–2.11)Replication cohort for IFG prediction[1]
3-Methyl-2-oxovalerateOdds Ratio (OR)1.87 (95% CI: 1.27–2.75)Urine metabolomics for IFG prediction[1]
Branched-Chain Amino Acids (BCAAs) Total BCAAs (highest vs. lowest quartile)Hazard Ratio (HR)6.15 (95% CI: 4.08–9.24)Incident T2D over a median of 7.5 years[2]
Total BCAAs (highest vs. lowest quartile)Hazard Ratio (HR)2.80 (95% CI: 1.72–4.53)Adjusted for multiple risk factors[2]
ValineOdds Ratio (OR)2.08 (95% CI: 2.04–2.12)Meta-analysis for T2D development[3]
LeucineOdds Ratio (OR)2.25 (95% CI: 1.76–2.87)Meta-analysis for T2D development[3]
IsoleucineOdds Ratio (OR)2.12 (95% CI: 2.00–2.25)Meta-analysis for T2D development[3]
BCAA ScoreArea Under the Curve (AUC)0.760Prediction of sarcopenia in liver cirrhosis[4]
Established Biomarkers HbA1cSensitivity / Specificity86% / 78%Prediction of FBS >126 mg/dl[5]
HbA1c (cutoff ≥6.0%)Sensitivity / Specificity76.7% / 55.7%Prediction of T2D in an IFG population[6]
Fasting Plasma Glucose (FPG) (cutoff ≥5.9 mmol/L)Sensitivity / Specificity85.7% / 23.9%Prediction of T2D in an IFG population[6]
HbA1c + FPGArea Under the Curve (AUC)0.8982-year T2D prediction model[7]
Other Novel Biomarkers Panel of 6 biomarkers (including adiponectin, CRP, ferritin, etc.)C-index improvement0.053 (95% CI: 0.039-0.066)Added to a clinical risk model for T2D prediction[8]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and analytical procedures, the following diagrams illustrate the metabolic pathway of branched-chain amino acids and a typical experimental workflow for their quantification.

BCAA_Metabolism Valine Valine BCAT Branched-Chain Aminotransferase (BCAT) Valine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Leucine Leucine Leucine->BCAT a_Ketoisovalerate 3-Methyl-2-oxobutanoate (α-Ketoisovalerate) BCAT->a_Ketoisovalerate from Valine a_Keto_b_methylvalerate 3-Methyl-2-oxovalerate (α-Keto-β-methylvalerate) BCAT->a_Keto_b_methylvalerate from Isoleucine a_Ketoisocaproate 4-Methyl-2-oxopentanoate (α-Ketoisocaproate) BCAT->a_Ketoisocaproate from Leucine BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex a_Ketoisovalerate->BCKDH a_Keto_b_methylvalerate->BCKDH a_Ketoisocaproate->BCKDH Metabolites Further Metabolism BCKDH->Metabolites

BCAA Catabolic Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS Data_Acquisition Data Acquisition (MRM Mode) LC_MS->Data_Acquisition Quantification Quantification (vs. Internal Standards) Data_Acquisition->Quantification Statistical_Analysis Statistical Analysis (Risk Prediction Modeling) Quantification->Statistical_Analysis

LC-MS/MS Workflow for BCAA/BCKA

Experimental Protocols

Accurate and reproducible quantification of these metabolites is paramount for their validation as clinical biomarkers. Below are summaries of widely used experimental protocols.

Quantification of Branched-Chain Keto Acids (BCKAs) in Human Plasma via LC-MS/MS

This protocol is for the simultaneous quantification of α-ketoisovalerate (from valine), α-keto-β-methylvalerate (from isoleucine), and α-ketoisocaproate (from leucine).

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing isotopically labeled internal standards (e.g., ¹³C-labeled BCKAs).[9]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.[9]

  • Vortex briefly and transfer to an autosampler vial for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used for separation.[9]

  • Mobile Phase: A gradient elution using a combination of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile or methanol (B129727) with formic acid (Mobile Phase B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific analytes and derivatization agents (if used).

3. Derivatization (Optional):

  • To enhance sensitivity and chromatographic separation, derivatization with reagents such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) can be performed.[10] This is particularly useful for fluorescence detection but adds a step to the sample preparation.

Measurement of HbA1c in Whole Blood

Standardized laboratory procedures are crucial for the accurate measurement of HbA1c.

1. Principle:

  • HbA1c is a measure of the percentage of hemoglobin that is glycated. Ion-exchange high-performance liquid chromatography (HPLC) is a common, highly accurate method.[11]

2. Sample Collection and Handling:

  • Collect whole blood in EDTA anticoagulant (purple top) tubes.

  • Samples are stable for at least one week when stored at 4°C.[12]

3. Instrumentation and Procedure (Example using HPLC):

  • An automated HPLC analyzer (e.g., Tosoh G8) is used.[11]

  • The instrument automatically dilutes the whole blood sample with a hemolysis and wash solution.

  • The diluted sample is injected onto an ion-exchange column.

  • A series of buffers with different ionic strengths are used to elute the different hemoglobin fractions (including HbA1c) from the column.[12]

  • The separated hemoglobin fractions are detected by a dual-wavelength detector.

  • Quantification is achieved by integrating the peak areas and is calibrated using certified reference materials.[13]

Measurement of Fasting Plasma Glucose (FPG)

1. Patient Preparation:

  • The patient must fast for at least 8 to 12 hours before the blood draw (no food or drink except water).[14]

2. Sample Collection:

  • A venous blood sample is drawn into a tube containing a glycolytic inhibitor (e.g., sodium fluoride, grey top tube) to prevent the breakdown of glucose by blood cells.

3. Laboratory Analysis (Hexokinase Method):

  • This is a common and accurate enzymatic method for glucose quantification.[15]

  • Principle:

    • Hexokinase catalyzes the phosphorylation of glucose by ATP to form glucose-6-phosphate (G6P) and ADP.

    • Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P in the presence of NADP+ to form 6-phosphogluconate and NADPH.

    • The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the glucose concentration in the sample.[15]

Conclusion

The current body of evidence strongly suggests that elevated levels of branched-chain amino acids and their corresponding keto acids, such as 3-methyl-2-oxovalerate, are associated with an increased risk of developing type 2 diabetes.[3][16] These metabolites may serve as early warning signs of metabolic dysfunction, potentially offering a window for earlier and more targeted interventions. While direct data on this compound as a predictive biomarker is still emerging, its structural similarity to other BCKAs warrants further investigation.

A multi-biomarker approach, combining traditional markers like HbA1c and FPG with a panel of novel biomarkers including specific BCAAs and BCKAs, may significantly improve the accuracy of T2D risk prediction.[8] Continued research, including large-scale prospective studies and head-to-head comparisons of different biomarkers, is essential to validate these findings and translate them into clinical practice. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such validation studies with rigor and reproducibility.

References

A Guide to Inter-Laboratory Comparison of Methyl 2-oxobutanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of Methyl 2-oxobutanoate (B1229078), a keto acid of growing interest in metabolic research. Due to the current lack of formal, publicly available proficiency testing for this specific analyte, this document outlines a proposed study design, detailed experimental protocols for common analytical methodologies, and expected performance characteristics to facilitate consistency and accuracy in its measurement.

Introduction to the Inter-Laboratory Comparison Study

An inter-laboratory comparison is crucial for evaluating the comparability and reliability of analytical results among different laboratories. This is particularly important for novel or less commonly measured biomarkers like Methyl 2-oxobutanoate to ensure that data generated across different research sites can be reliably compared and interpreted.

The proposed study aims to:

  • Assess the accuracy and precision of this compound quantification by participating laboratories.

  • Compare the performance of the two most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Establish a consensus on best practices for the quantification of this analyte in a biological matrix.

Proposed Study Design

A central coordinating laboratory would prepare and distribute identical sets of blind samples to all participating laboratories. These samples would consist of a biological matrix (e.g., human plasma) spiked with varying concentrations of this compound, including a blank sample. Each laboratory would analyze the samples using their in-house standard operating procedures for either GC-MS or LC-MS/MS and report their quantitative results back to the coordinator for statistical analysis.

Below is a diagram illustrating the proposed workflow for this inter-laboratory comparison.

G A Coordinating Lab Prepares & Distributes Samples (Spiked Plasma & Blanks) B Participating Labs Receive Blind Samples A->B Shipment C Sample Preparation (Extraction, Derivatization) B->C D GC-MS Analysis C->D E LC-MS/MS Analysis C->E F Data Processing & Quantification D->F E->F G Labs Submit Results to Coordinator F->G H Statistical Analysis (Accuracy, Precision, Inter-Lab Variability) G->H I Final Report & Comparison Guide Published H->I

A proposed workflow for an inter-laboratory comparison study.

Data Presentation: Comparative Analysis of Analytical Methods

The following tables summarize hypothetical performance data from a cross-laboratory validation study to illustrate typical analytical performance characteristics for the quantification of this compound.

Table 1: Hypothetical Cross-Laboratory Performance for this compound Quantification

ParameterMethodLaboratory 1Laboratory 2Laboratory 3
Limit of Detection (LOD) GC-MS0.1 µM0.15 µM0.12 µM
LC-MS/MS0.05 µM0.04 µM0.06 µM
Limit of Quantification (LOQ) GC-MS0.3 µM0.5 µM0.4 µM
LC-MS/MS0.15 µM0.12 µM0.18 µM
Recovery (%) GC-MS92 ± 5%89 ± 7%94 ± 4%
LC-MS/MS98 ± 3%97 ± 4%99 ± 2%
Precision (RSD %) GC-MS6.8%8.2%6.1%
LC-MS/MS4.5%5.1%3.9%

*Note: The data presented in

Comparative study of the neurotoxic effects of different branched-chain keto acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Neurotoxic Effects of Branched-Chain Keto Acids

The accumulation of branched-chain keto acids (BCKAs) is a hallmark of Maple Syrup Urine Disease (MSUD), a metabolic disorder characterized by severe neurological dysfunction. The three primary BCKAs that accumulate are α-ketoisocaproate (KIC), derived from leucine; α-keto-β-methylvalerate (KMV), from isoleucine; and α-ketoisovalerate (KIV), from valine. Research indicates that these metabolites are not benign, exerting significant neurotoxic effects. This guide provides a comparative overview of the neurotoxicity of KIC, KMV, and KIV, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their differential impacts on the nervous system.

Comparative Neurotoxicity of Branched-Chain Keto Acids

Experimental evidence suggests that while all three BCKAs contribute to neurotoxicity, their potency and mechanisms of action can differ. KIC, the keto acid of leucine, is often considered the most neurotoxic of the three.

Table 1: Comparative Effects of BCKAs on Neurotoxicity Parameters
Parameterα-Ketoisocaproate (KIC)α-Keto-β-methylvalerate (KMV)α-Ketoisovalerate (KIV)Key Findings
Oxidative Stress
Lipid PeroxidationSignificantly increasedIncreasedIncreasedKIC induces the most significant increase in lipid peroxidation in the cerebral cortex of rats.
Total Antioxidant CapacityDecreasedDecreasedDecreasedAll three BCKAs reduce the brain's antioxidant defenses.
Mitochondrial Function
Mitochondrial RespirationInhibitionInhibitionInhibitionAll three BCKAs inhibit mitochondrial respiration, contributing to impaired brain energy metabolism.
Mitochondrial Pyruvate (B1213749) CarrierInhibitsNo effectNo effectKIC at 100µM reduces pyruvate respiration by approximately 35% in isolated mouse liver and heart mitochondria, an effect not observed with KMV or KIV at the same concentration.
Cell Viability and Morphology
Astrocyte MorphologyInduces morphological alterations (fusiform appearance)Induces morphological alterationsInduces morphological alterationsAll three BCKAs cause cultured astrocytes to change from their typical polygonal shape to a more elongated, fusiform or process-bearing morphology.
Astrocyte Cell DeathInduces cell deathInduces cell deathInduces cell deathLonger exposure to all three BCKAs leads to astrocyte cell death, with massive death observed at higher concentrations.
Neurotransmitter Systems
Convulsive ActivityDid not induce seizuresDid not induce seizuresInduces convulsionsIn an animal model, KIV was the only BCKA of the three to induce convulsive behavior, suggesting a role for GABAergic and glutamatergic mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the neurotoxic effects of BCKAs.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate neuronal or glial cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Expose the cells to various concentrations of KIC, KMV, and KIV for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the BCKAs) and a negative control (untreated cells).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control group. Dose-response curves can be generated to determine the IC₅₀ value (the concentration of BCKA that causes 50% inhibition of cell viability).

Measurement of Oxidative Stress

Oxidative stress can be evaluated by measuring markers of lipid peroxidation and the activity of antioxidant enzymes.

A. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation:

Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Protocol:

  • Sample Preparation: Homogenize brain tissue or cell lysates in a suitable buffer on ice.

  • Reaction: Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the homogenate.

  • Incubation: Heat the mixture at 95°C for a defined period (e.g., 60 minutes) to allow for the reaction between MDA and TBA to occur.

  • Extraction: After cooling, centrifuge the samples to pellet any precipitate. Collect the supernatant.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of TBARS using a standard curve prepared with a known concentration of MDA.

B. Antioxidant Enzyme Activity Assays:

  • Superoxide Dismutase (SOD) Activity: Can be measured using commercial kits that are often based on the inhibition of a reaction that produces a colored product.

  • Catalase (CAT) Activity: Typically determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).

  • Glutathione Peroxidase (GPx) Activity: Measured by a coupled reaction that monitors the oxidation of NADPH.

Assessment of Mitochondrial Dysfunction

Principle: Mitochondrial dysfunction is a key mechanism of BCKA neurotoxicity. It can be assessed by measuring changes in mitochondrial respiration and membrane potential.

Protocol for Measuring Mitochondrial Respiration:

  • Mitochondrial Isolation: Isolate mitochondria from fresh brain tissue using differential centrifugation.

  • Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.

  • Substrate Addition: Add specific mitochondrial substrates (e.g., pyruvate, malate, glutamate, succinate) to assess the function of different parts of the electron transport chain.

  • BCKA Treatment: Introduce KIC, KMV, or KIV into the chamber to measure their direct effects on oxygen consumption in the presence of various substrates.

  • Data Analysis: Analyze the changes in oxygen consumption rates to determine the specific sites of inhibition within the respiratory chain.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis & Comparison cell_culture Neuronal/Glial Cell Culture treatment Exposure to KIC, KMV, KIV (Dose- and Time-Dependent) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability oxidative_stress Oxidative Stress (TBARS, Enzyme Assays) treatment->oxidative_stress mitochondrial_function Mitochondrial Dysfunction (Respirometry, Membrane Potential) treatment->mitochondrial_function data_analysis Quantitative Analysis (e.g., IC50 values) viability->data_analysis oxidative_stress->data_analysis mitochondrial_function->data_analysis comparison Comparative Analysis of KIC, KMV, and KIV data_analysis->comparison BCKA_Neurotoxicity_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Consequences BCKAs Branched-Chain Keto Acids (KIC, KMV, KIV) mito_dysfunction Mitochondrial Dysfunction BCKAs->mito_dysfunction ox_stress Oxidative Stress BCKAs->ox_stress neurotransmitter_imbalance Neurotransmitter Imbalance BCKAs->neurotransmitter_imbalance mito_dysfunction->ox_stress energy_depletion ATP Depletion mito_dysfunction->energy_depletion apoptosis Apoptosis ox_stress->apoptosis synaptic_dysfunction Synaptic Dysfunction energy_depletion->synaptic_dysfunction neurotransmitter_imbalance->synaptic_dysfunction neuronal_death Neuronal & Glial Cell Death apoptosis->neuronal_death synaptic_dysfunction->neuronal_death

Validation of 3-methyl-2-oxobutanoic Acid as a Biomarker for Type 2 Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of type 2 diabetes (T2D) necessitates the discovery and validation of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. Alterations in metabolic pathways, particularly those involving branched-chain amino acids (BCAAs), have emerged as a promising area of investigation. This guide provides a comparative analysis of 3-methyl-2-oxobutanoic acid, a BCAA catabolite, as a potential biomarker for T2D, evaluating its performance against established markers and detailing the experimental methodologies for its validation.

Performance Comparison of T2D Biomarkers

Elevated levels of 3-methyl-2-oxobutanoic acid, also known as α-keto-isovaleric acid, and other BCAA-related metabolites are strongly associated with insulin (B600854) resistance and an increased risk of developing T2D.[1] While specific sensitivity and specificity data for 3-methyl-2-oxobutanoic acid as a standalone biomarker are not extensively documented in publicly available literature, studies on closely related branched-chain keto acids (BCKAs) provide compelling evidence of their diagnostic potential.

For instance, a large-scale metabolomics study identified the BCKA 3-methyl-2-oxovalerate as a strong predictive biomarker for impaired fasting glucose (IFG), a precursor to T2D.[1] The findings from this and other studies are summarized below in comparison to established T2D biomarkers.

BiomarkerClassPerformance MetricValuePopulation/StudyCitation
3-methyl-2-oxovalerate Branched-Chain Keto AcidOdds Ratio for IFG1.65 (95% CI: 1.39–1.95)TwinsUK Cohort[1]
Odds Ratio for IFG (Replication)1.68 (95% CI: 1.34–2.11)KORA Cohort[1]
Hemoglobin A1c (HbA1c) Glycated ProteinSensitivity for T2D (≥6.5%)50% (95% CI: 42–59%)Meta-analysis[2]
Specificity for T2D (≥6.5%)97% (95% CI: 95–98%)Meta-analysis[2]
AUC for T2D0.866 (CI 95% 0.858-0.875)Multi-centered study
Fasting Plasma Glucose (FPG) CarbohydrateSensitivity for T2D (≥126 mg/dL)59.4% (95% CI: 46.6–71%)Meta-analysis[2]
Specificity for T2D (≥126 mg/dL)98.8% (95% CI: 96.5–99.6%)Meta-analysis[2]
AUC for T2D0.853 (CI 95% 0.844-0.861)Multi-centered study
Glycated Albumin (GA) Glycated ProteinAUC for T2D0.86[3]
Fructosamine (FA) Glycated ProteinAUC for T2D0.83[3]
1,5-Anhydroglucitol (1,5-AG) CarbohydrateAUC for T2D (combined with FPG)0.912[3]

Experimental Protocols

Accurate and reproducible quantification of 3-methyl-2-oxobutanoic acid in biological matrices is critical for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose. Below are representative protocols adapted from methodologies used for similar analytes in T2D research.

Quantification of 3-methyl-2-oxobutanoic Acid in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 3-methyl-2-oxobutanoic acid in human plasma using LC-MS/MS.

1. Sample Preparation:

  • Thaw frozen human plasma samples on ice.

  • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of 3-methyl-2-oxobutanoic acid).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analyte from other plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 3-methyl-2-oxobutanoic acid and its internal standard.

3. Quantification:

  • Construct a calibration curve using standard solutions of 3-methyl-2-oxobutanoic acid of known concentrations.

  • Calculate the concentration of 3-methyl-2-oxobutanoic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for Biomarker Validation

The following diagram illustrates a typical workflow for validating a candidate biomarker like 3-methyl-2-oxobutanoic acid for T2D.

G cluster_0 Discovery Phase cluster_1 Analytical Validation cluster_2 Clinical Validation Metabolomics Untargeted Metabolomics (T2D vs. Healthy Cohort) Candidate Candidate Biomarker Identification (e.g., 3-methyl-2-oxobutanoic acid) Metabolomics->Candidate Method Method Development & Validation (LC-MS/MS or GC-MS) Candidate->Method Assay Assay Performance Characteristics (Sensitivity, Specificity, Linearity) Method->Assay Prospective Prospective Cohort Study (Quantify in large, diverse population) Assay->Prospective Performance Diagnostic Performance Evaluation (ROC, AUC, Sensitivity, Specificity) Prospective->Performance Comparison Comparison with Existing Biomarkers (e.g., HbA1c, FPG) Performance->Comparison

A typical workflow for biomarker validation.

Signaling Pathways

Elevated levels of BCAAs and their catabolites, including 3-methyl-2-oxobutanoic acid, are implicated in the development of insulin resistance through their impact on key cellular signaling pathways. The primary mechanisms involve the hyperactivation of the mechanistic target of rapamycin (B549165) (mTOR) pathway and the subsequent impairment of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

BCAA Catabolism and its Link to Insulin Signaling

The catabolism of the BCAA valine produces 3-methyl-2-oxobutanoic acid. An accumulation of this and other BCAA-derived metabolites can disrupt normal insulin signaling.

G Valine Valine BCAT Branched-chain aminotransferase (BCAT) Valine->BCAT aKIV 3-methyl-2-oxobutanoic acid (α-ketoisovalerate) BCAT->aKIV BCKDH Branched-chain α-keto acid dehydrogenase (BCKDH) aKIV->BCKDH Metabolites Downstream Metabolites BCKDH->Metabolites

Valine catabolism to 3-methyl-2-oxobutanoic acid.
Impaired Insulin Signaling via mTOR and PI3K/Akt Pathways

Elevated levels of 3-methyl-2-oxobutanoic acid and other BCAA catabolites contribute to the persistent activation of mTORC1. Activated mTORC1, through S6K1, leads to the inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This prevents the proper activation of the PI3K/Akt pathway upon insulin stimulation, ultimately leading to decreased glucose uptake and insulin resistance.

G cluster_0 Insulin Signaling Cascade cluster_1 BCAA-mediated Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose BCAA Elevated BCAA Catabolites (incl. 3-methyl-2-oxobutanoic acid) mTORC1 mTORC1 BCAA->mTORC1 S6K1 S6K1 mTORC1->S6K1 S6K1->IRS1 Inhibitory Phosphorylation

Impairment of insulin signaling by BCAA catabolites.

Conclusion

3-methyl-2-oxobutanoic acid is a promising biomarker candidate for type 2 diabetes, reflecting the underlying metabolic dysregulation of branched-chain amino acid catabolism. While further studies are required to establish its standalone diagnostic accuracy with metrics such as sensitivity, specificity, and AUC, the existing evidence strongly supports its association with insulin resistance and T2D. The detailed experimental protocols and understanding of its role in cellular signaling pathways provided in this guide offer a robust framework for researchers and drug development professionals to further validate and potentially utilize 3-methyl-2-oxobutanoic acid in the clinical management of type 2 diabetes. The continued investigation of this and other metabolic biomarkers holds the key to advancing personalized medicine in diabetes care.

References

Safety Operating Guide

Proper Disposal of Methyl 2-oxobutanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of methyl 2-oxobutanoate (B1229078), a flammable liquid and potential irritant, to ensure the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle methyl 2-oxobutanoate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Appropriate personal protective equipment (PPE) is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile).

  • Skin Protection: A laboratory coat and appropriate clothing to prevent skin contact.[2]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on the quantity of the waste.

For Small Quantities (<50 mL):

  • Absorption: Absorb the liquid onto an inert material such as paper towels, vermiculite, or sand.[3]

  • Evaporation: Place the absorbent material in a suitable container and move it to a chemical fume hood to allow for safe evaporation of the solvent.[3]

  • Final Disposal: Once the this compound has completely evaporated, the absorbent material can be disposed of in the regular solid waste stream, provided it is not contaminated with other hazardous materials.[3]

For Large Quantities (>50 mL):

  • Waste Collection: Collect the this compound waste in a designated, properly labeled, and chemically compatible waste container.[1][4] The container should be made of a material that will not react with the ester, such as high-density polyethylene (B3416737) (HDPE) or glass.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste: this compound".[1] Ensure the label also includes the approximate concentration and date of accumulation.[4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[1] This area should be away from sources of heat, sparks, and open flames, as this compound is a flammable liquid.[5]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][3] Do not pour this compound down the drain.[2][5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Flash Point 50 °C (122 °F)
CAS Number 3952-66-7
Hazard Class Flammable Liquid, Category 3
Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage)

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste decision Quantity > 50 mL? start->decision absorb Absorb on Inert Material decision->absorb No collect Collect in Labeled Waste Container decision->collect Yes evaporate Evaporate in Fume Hood absorb->evaporate solid_waste Dispose as Solid Waste evaporate->solid_waste store Store in Designated Area collect->store contractor Dispose via Licensed Contractor store->contractor

Caption: Decision workflow for the disposal of this compound based on waste quantity.

References

Essential Safety and Operational Guide for Handling Methyl 2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Methyl 2-oxobutanoate (B1229078). It includes detailed operational and disposal plans with procedural, step-by-step guidance to ensure the safe management of this chemical in a laboratory setting.

I. Chemical Safety and Hazard Information

Methyl 2-oxobutanoate is a flammable liquid that can cause skin and eye irritation. It is crucial to handle this chemical with appropriate safety precautions to minimize risks.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Synonyms 2-Oxobutyric acid methyl ester, Methyl 2-ketobutyrate
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Form Liquid
Flash Point 50 °C (122 °F)[1]
Storage Class 3 - Flammable liquids[1]

Table 2: Hazard Identification and Precautionary Statements

Hazard ClassHazard StatementPrecautionary Codes
Flammable LiquidH226: Flammable liquid and vapor[1]P210, P233, P240, P280
Skin IrritationH315: Causes skin irritation[1]P303 + P361 + P353
Eye DamageH318: Causes serious eye damage[1]P305 + P351 + P338

II. Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye Protection Chemical safety goggles or face shield[2]Protects eyes from splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)[2]Prevents skin contact and irritation.
Body Protection Fire-resistant lab coat[3]Protects skin and clothing from spills.
Respiratory Protection Type ABEK (EN14387) respirator filter[1]Required when working outside a fume hood or with poor ventilation.

A systematic approach to putting on and taking off PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Put on Lab Coat Don2 2. Put on Respirator (if needed) Don1->Don2 Don3 3. Put on Eye Protection Don2->Don3 Don4 4. Put on Gloves (over cuffs) Don3->Don4 Doff1 1. Remove Gloves Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Eye Protection Doff2->Doff3 Doff4 4. Remove Respirator (if used) Doff3->Doff4

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

III. Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for laboratory safety.

  • Preparation:

    • Ensure a chemical fume hood is operational and accessible.

    • Verify that an emergency eyewash station and safety shower are unobstructed.[2]

    • Assemble all necessary equipment and reagents before starting work.

  • Handling:

    • Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use chemical-resistant trays as secondary containment for transporting containers.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent and then decontaminate with a suitable cleaning agent.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

  • Keep the container tightly closed in an approved flammable liquid storage cabinet.[1]

  • Segregate from incompatible materials such as strong oxidizing agents.

Handling_Storage_Logic cluster_handling Safe Handling Workflow cluster_storage Storage Requirements Prep Preparation (Fume Hood, Emergency Equipment) Handle Handling (Inside Fume Hood, Secondary Containment) Prep->Handle PostHandle Post-Handling (Decontamination, Hand Washing) Handle->PostHandle Location Cool, Dry, Well-Ventilated Area Cabinet Flammable Liquid Storage Cabinet Location->Cabinet Segregation Segregate from Incompatibles Cabinet->Segregation

Caption: Logical workflow for the safe handling and storage of this compound.

IV. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Table 4: Emergency Response Plan

EmergencyProcedure
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Small Spill Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Place in a sealed container for disposal. Ventilate the area.
Large Spill Evacuate the area. Contact the institution's environmental health and safety department.

V. Waste Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and leak-proof container.[5]

    • The container must be compatible with flammable liquids and clearly marked as "Hazardous Waste - Flammable Liquid".

  • Waste Storage:

    • Store the waste container in a designated satellite accumulation area, away from general work areas.

    • The storage area should be a flammable liquid storage cabinet.

  • Disposal:

    • Dispose of the waste through your institution's hazardous waste management program. Do not pour down the drain.

    • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Disposal_Workflow cluster_disposal Waste Disposal Workflow Collect 1. Collect in Labeled, Leak-Proof Container Store 2. Store in Designated Satellite Accumulation Area Collect->Store Dispose 3. Dispose via Institutional Hazardous Waste Program Store->Dispose

Caption: Step-by-step workflow for the proper disposal of this compound waste.

References

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